Pymetrozine
Description
Structure
3D Structure
Properties
CAS No. |
154442-14-5 |
|---|---|
Molecular Formula |
C10H11N5O |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
6-methyl-4-(pyridin-3-ylmethylideneamino)-2,5-dihydro-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H11N5O/c1-8-7-15(10(16)14-13-8)12-6-9-3-2-4-11-5-9/h2-6H,7H2,1H3,(H,14,16) |
InChI Key |
QHMTXANCGGJZRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Pymetrozine's Mechanism of Action on Insect Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pymetrozine is a selective insecticide effective against sap-sucking insects of the order Hemiptera, such as aphids, whiteflies, and planthoppers.[1][2] Its unique mode of action, distinct from most conventional neurotoxic insecticides, involves the specific disruption of insect mechanoreception, leading to a cessation of feeding and subsequent starvation.[2] This document provides a comprehensive technical overview of the molecular and physiological mechanisms underlying this compound's effects on insect neurons. We will delve into its specific molecular target, the associated signaling pathways, and the experimental methodologies used to elucidate this mechanism. All quantitative data are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized.
Primary Neuronal Target: Chordotonal Organs
This compound's primary site of action is the chordotonal organs , which are specialized mechanoreceptors in insects responsible for detecting vibrations, gravity, and movements of body parts.[3][4][5] Electrophysiological studies on locusts (Locusta migratoria) have demonstrated that this compound selectively affects these organs while having no discernible effect on other sensory neurons, such as campaniform sensilla or hair sensilla, nor on interneurons or motoneurons in the central nervous system.[4][5] This high degree of selectivity for chordotonal sensillae is a key feature of its mode of action.[4]
The functional consequence of this compound's action on these organs is a loss of stimulus-related responses. This can manifest as either a temporary induction of tonic discharges or a complete elimination of spike activity.[3][4][5] This disruption of proprioceptive feedback from the chordotonal organs is thought to underlie the observed symptoms of intoxication, including uncoordinated movements and, most critically, the inability to feed.[6]
Molecular Target: The Nan-Iav TRPV Channel Complex
The specific molecular target of this compound has been identified as a heteromeric ion channel complex composed of two subunits from the Transient Receptor Potential Vanilloid (TRPV) family: Nanchung (Nan) and Inactive (Iav) .[7][8][9] In insects, these two proteins are co-expressed almost exclusively in chordotonal neurons, which explains the high selectivity of this compound.[10]
This compound acts as a specific agonist of this Nan-Iav channel complex.[11] Its binding to the channel facilitates an influx of calcium ions (Ca²⁺), leading to a tonic depolarization of the neuron.[11][12] This sustained activation ultimately results in the silencing of the stretch receptor cells, rendering them unable to respond to mechanical stimuli.[11]
Molecular docking studies suggest that this compound binds to a pocket on the Nanchung subunit, with key interactions involving amino acid residues such as Phe688, Glu627, Ala643, and Arg646.[13] Further conformational energy landscape analysis has indicated an energy barrier of 6.3 kcal/mol for this compound to adopt its bioactive conformation when binding to the TRPV channel.[14]
Signaling Pathway
The signaling pathway for this compound's action is direct and does not involve complex second messenger cascades. It can be summarized as follows:
-
Binding: this compound binds to a specific site on the heteromeric Nan-Iav TRPV channel complex located on the chordotonal neuron membrane.[11][13]
-
Channel Activation: This binding event acts as an agonist, causing the ion channel to open.[11]
-
Cation Influx: The opening of the channel allows for an influx of cations, primarily Ca²⁺, into the neuron.[11][12]
-
Depolarization & Silencing: The sustained influx of Ca²⁺ leads to a persistent depolarization of the neuronal membrane, which initially may cause tonic firing but ultimately leads to the inactivation of voltage-gated channels and the silencing of the neuron's ability to fire action potentials in response to mechanical stimuli.[3][11]
-
Physiological Disruption: The silencing of chordotonal neurons disrupts the insect's ability to sense limb position, movement, and sound, leading to a loss of coordination and an inability to perform complex motor tasks like stylet penetration for feeding.[4][6]
Figure 1: this compound's signaling pathway in an insect chordotonal neuron.
Quantitative Data
The following tables summarize the available quantitative data regarding the efficacy and properties of this compound.
Table 1: Electrophysiological and Molecular Data
| Parameter | Value | Organism/System | Notes |
| Effective Concentration | ≥ 10⁻⁸ mol/L | Locusta migratoria (Locust) | Concentration at which loss of stimulus-related responses in chordotonal organs is observed.[3][4][5] |
| Bioactive Conformation Energy Barrier | 6.3 kcal/mol | Nilaparvata lugens (Planthopper) TRPV Channel Model | Energy barrier between the lowest-energy and predicted bioactive conformations of this compound.[14] |
Table 2: Toxicological Data on a Target Pest Species
| Parameter | Strain | Value | Organism | Method |
| LC₅₀ | This compound-Resistant (Pym-R) | 522.520 mg/L | Nilaparvata lugens (Planthopper) | Rice-stem-dipping |
| Field Population (YZ21) | 552.962 mg/L | Nilaparvata lugens | Rice-stem-dipping | |
| Field Population (QS21) | 571.315 mg/L | Nilaparvata lugens | Rice-stem-dipping | |
| EC₅₀ (Fecundity) | This compound-Resistant (Pym-R) | 14.370 mg/L | Nilaparvata lugens | Rice-seedling-dipping |
| Field Population (YZ21) | 12.890 mg/L | Nilaparvata lugens | Rice-seedling-dipping | |
| Field Population (QS21) | 13.700 mg/L | Nilaparvata lugens | Rice-seedling-dipping | |
| ED₅₀ (Fecundity) | This compound-Resistant (Pym-R) | 0.560 ng/adult | Nilaparvata lugens | Topical application |
| Field Population (YZ21) | 0.280 ng/adult | Nilaparvata lugens | Topical application |
Data from Resistance Monitoring of Nilaparvata lugens to this compound Based on Reproductive Behavior.[6]
Experimental Protocols
The mechanism of this compound has been elucidated through a combination of electrophysiology, molecular biology, and computational modeling. Below are detailed methodologies for key experiments.
Electrophysiological Recording from Insect Chordotonal Organs
This protocol is based on the methods used for recording from locust femoral chordotonal organs and Drosophila larval pentascolopidial chordotonal organs (lch5).[3][15]
Objective: To measure the effect of this compound on the electrical activity of chordotonal neurons in response to mechanical stimulation.
Materials:
-
Insect saline solution (e.g., for locust: 150 mM NaCl, 5 mM KCl, 5 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 25 mM sucrose, pH 7.2)
-
This compound stock solution (e.g., 10⁻² M in DMSO)
-
Dissection dish with a wax or silicone elastomer base
-
Micromanipulators
-
Extracellular recording electrodes (e.g., suction electrodes or tungsten hooks)
-
Glass micropipettes for intracellular recording (if applicable)
-
Mechanical stimulator (e.g., piezoelectric device)
-
Amplifier and data acquisition system
Procedure:
-
Dissection: Anesthetize the insect (e.g., by cooling). Dissect the preparation to expose the chordotonal organ of interest (e.g., the femur-tibia joint in the locust leg). Perfuse the preparation continuously with insect saline.
-
Electrode Placement: Place a suction electrode over the nerve containing the axons of the chordotonal neurons to record extracellular spike activity. For intracellular recordings, use a sharp glass microelectrode to impale the soma of a neuron.
-
Mechanical Stimulation: Use a mechanical stimulator to apply controlled movements to the joint or structure innervated by the chordotonal organ. A typical stimulus would be a ramp-and-hold movement to elicit position- and velocity-sensitive responses.
-
Baseline Recording: Record the baseline neuronal activity in response to a series of mechanical stimuli before applying this compound.
-
This compound Application: Add this compound to the saline perfusing the preparation to achieve the desired final concentration (e.g., 10⁻⁸ M to 10⁻⁵ M).
-
Post-Treatment Recording: After a sufficient incubation period, repeat the mechanical stimulation protocol and record the neuronal activity.
-
Data Analysis: Analyze the spike trains to determine changes in firing rate, stimulus-related responses, and the presence of tonic activity or silencing.
Heterologous Expression and Functional Characterization of Nan-Iav Channels
This protocol is based on methods for expressing insect ion channels in Drosophila S2 cells or Xenopus oocytes.[8][9]
Objective: To confirm that this compound directly activates the Nan-Iav channel complex in a controlled, non-neuronal system.
Materials:
-
Drosophila S2 cell line or Xenopus laevis oocytes
-
Expression plasmids containing the coding sequences for Nan and Iav
-
Cell culture medium and transfection reagents (for S2 cells) or oocyte injection equipment
-
Recording solution (extracellular and intracellular)
-
Whole-cell patch-clamp or two-electrode voltage-clamp setup
-
This compound solution
Procedure:
-
Transfection/Injection: Co-transfect S2 cells with the Nan and Iav expression plasmids. Alternatively, inject cRNA transcripts of Nan and Iav into Xenopus oocytes. Incubate for 24-48 hours to allow for protein expression.
-
Electrophysiology Setup: Transfer the transfected cells or oocytes to a recording chamber.
-
Recording:
-
For S2 cells (Whole-Cell Patch-Clamp): Establish a whole-cell patch-clamp configuration. Hold the cell at a negative potential (e.g., -60 mV).
-
For Xenopus Oocytes (Two-Electrode Voltage-Clamp): Impale the oocyte with two electrodes to clamp the membrane potential.
-
-
This compound Application: Perfuse the cell/oocyte with the recording solution containing this compound at various concentrations.
-
Data Acquisition: Record the current elicited by the application of this compound. Generate a dose-response curve to determine the EC₅₀.
Calcium Imaging of Chordotonal Neurons
This protocol is adapted from general calcium imaging procedures in Drosophila.[16][17][18]
Objective: To visualize the increase in intracellular calcium in chordotonal neurons upon application of this compound.
Materials:
-
Drosophila line expressing a genetically encoded calcium indicator (e.g., GCaMP) specifically in chordotonal neurons.
-
Dissection and imaging chamber.
-
Saline solution.
-
This compound solution.
-
Confocal or two-photon microscope equipped for live imaging.
Procedure:
-
Sample Preparation: Dissect the larval or adult fly preparation to expose the chordotonal organs while keeping the neurons alive.
-
Imaging Setup: Mount the preparation on the microscope stage and perfuse with saline.
-
Baseline Imaging: Acquire a baseline fluorescence time-series from the chordotonal neurons.
-
This compound Application: Perfuse the preparation with saline containing this compound.
-
Post-Treatment Imaging: Continue to acquire fluorescence images to record changes in intracellular calcium levels.
-
Data Analysis: Quantify the change in fluorescence (ΔF/F) over time to measure the calcium response to this compound.
Experimental and Logical Workflows
The elucidation of this compound's mechanism of action followed a logical progression from physiological observations to molecular identification.
References
- 1. pomais.com [pomais.com]
- 2. What Is this compound? [allpesticides.com]
- 3. researchgate.net [researchgate.net]
- 4. The insecticide this compound selectively affects chordotonal mechanoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Resistance Monitoring of Nilaparvata lugens to this compound Based on Reproductive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sdbonline.org [sdbonline.org]
- 8. Nanchung and Inactive define pore properties of the native auditory transduction channel in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanchung and Inactive define pore properties of the native auditory transduction channel in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two Interdependent TRPV Channel Subunits, Inactive and Nanchung, Mediate Hearing in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of the Mechanotransduction Ion Channel Candidate Nanchung-Inactive in Auditory Transduction in an Insect Ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of potential novel insect TRPV channel modulators by homology modeling, binding mode analysis, virtual screening studies and chemical optimization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for extracellular recordings of mechanically stimulated pentascolopidial chordotonal neurons in Drosophila larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Protocol for in vivo two-photon calcium imaging of the Drosophila brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Calcium Imaging in Drosophila Organs [protocols.io]
A Technical Guide to the Effects of Pymetrozine on Insect Chordotonal Organ Mechanoreceptors
Executive Summary
Pymetrozine is a neuroactive insecticide belonging to the pyridine azomethine chemical class, distinguished by its selective and novel mode of action.[1][2] Unlike conventional neurotoxins that induce immediate paralysis, this compound acts as a potent antifeedant, causing insects to cease feeding, which ultimately leads to death by starvation.[1][3][4] This whitepaper provides an in-depth technical examination of the molecular and physiological mechanisms underlying this compound's effects. The primary target of this compound is the chordotonal organ, a class of stretch receptor crucial for an insect's sense of hearing, gravity, and coordinated movement.[1][5] this compound specifically modulates a unique Transient Receptor Potential Vanilloid (TRPV) ion channel complex within these organs, leading to neuronal silencing and the disruption of mechanosensation.[2][6][7] This document details the signaling pathways, summarizes key quantitative data from electrophysiological and behavioral studies, and provides comprehensive experimental protocols for researchers investigating this unique insecticide.
Molecular Mechanism of Action
The Insecticide Resistance Action Committee (IRAC) classifies this compound in Group 9B, designating it as a chordotonal organ TRPV channel modulator.[2][6] Its molecular target is a heteromeric ion channel complex composed of two TRPV protein subunits: Nanchung (Nan) and Inactive (Iav).[5][8][9] These two subunits are co-expressed almost exclusively in the ciliated dendrites of chordotonal neurons, rendering the action of this compound highly specific to these mechanoreceptors.[1][7][9]
This compound functions as a specific and potent agonist of the Nan-Iav channel complex.[7][8][10] Its binding leads to the following sequence of events:
-
Channel Over-Activation: this compound locks the Nan-Iav channel in an open state, causing a sustained and uncontrolled influx of calcium (Ca²⁺) into the neuron.[7][8]
-
Tonic Depolarization: The massive Ca²⁺ influx generates a tonic, non-stimulus-related depolarizing current.[10]
-
Neuronal Silencing: This persistent depolarization ultimately silences the neuron, rendering it unable to respond to legitimate mechanical stimuli such as sound, vibration, or joint movement.[1][7][8] The neuron's response to stimuli is effectively eliminated, which may be preceded by a temporary, tonic discharge of spikes immediately following application.[1][11][12]
This targeted action is highly selective. Other types of insect mechanoreceptors, such as campaniform sensillae and cuticular hairs, are not affected by this compound.[11][12]
Quantitative Data on this compound's Efficacy
The effects of this compound have been quantified through various electrophysiological and behavioral assays. The data highlights its high potency and specific action on chordotonal organs.
Table 1: Electrophysiological Effects of this compound
| Species | Preparation | This compound Concentration | Observed Effect | Reference |
| Locusta migratoria | Femoral Chordotonal Organ (in vivo) | 10⁻⁸ mol l⁻¹ (10 nM) | Threshold concentration for eliminating stimulus-related responses. | [1][11][12] |
| Locusta migratoria | Wing Hinge & Tegula Chordotonal Organs | 10⁻⁶ mol l⁻¹ (1 µM) | Loss of stimulus-related responses. | [13] |
| Schistocerca gregaria | Auditory Neurons (Müller's Organ) | EC₅₀ = 21 nM | Half-maximal effective concentration for inducing a tonic depolarizing current. | [10] |
| CHO Cells | Expressing Nan-Iav channels | EC₅₀ = 100 nM | Half-maximal effective concentration for channel activation. | [10] |
Table 2: Behavioral and Antifeedant Effects of this compound
| Species | Assay Type | This compound Concentration | Observed Effect | Reference |
| Nilaparvata lugens | Electrical Penetration Graph (EPG) | 400 mg L⁻¹ | Complete suppression of phloem ingestion. | [4] |
| Sogatella furcifera | Virus Transmission Assay | LC₁₀ and LC₅₀ | Significantly decreased acquisition and inoculation of SRBSDV. | [14] |
| Diaphorina citri | Feeding Behavior Assay | 52 and 104 µg mL⁻¹ | Increased non-penetration behaviors and decreased ingestion. | [15] |
Detailed Experimental Protocols
The following sections provide synthesized methodologies for key experiments used to characterize the effects of this compound.
Protocol: In Vivo Extracellular Recording from Locust Femoral Chordotonal Organ (fCO)
This protocol is adapted from studies on Locusta migratoria and is designed to measure the direct effect of this compound on neuronal firing in response to mechanical stimulation.[1][12]
-
Insect Preparation:
-
An adult locust (Locusta migratoria) is securely fixed, dorsal side up, to an experimental stage using wax.
-
The middle leg is immobilized and extended to provide access to the femur.
-
A small window is cut into the femoral cuticle to expose the femoral chordotonal organ (fCO) and its associated nerve. The preparation is continuously superfused with insect saline.
-
-
Electrophysiological Recording:
-
A glass suction electrode is positioned to record extracellular activity from the nerve containing the fCO axons.
-
Signals are amplified (e.g., 10,000x) and filtered (e.g., bandpass 100-3000 Hz).
-
Data is digitized and recorded using appropriate software (e.g., Spike2, CED).
-
-
Mechanical Stimulation:
-
The apodeme of the fCO is connected to a mechanical puller (e.g., piezoelectric translator).
-
A ramp-and-hold stimulus protocol is applied to the apodeme to simulate the flexion and extension of the femur-tibia joint.
-
-
This compound Application:
-
Prepare a stock solution of this compound in dimethylsulfoxide (DMSO).
-
Create serial dilutions in insect saline to achieve the desired final concentrations (e.g., 10⁻⁹ to 10⁻⁵ mol l⁻¹). Ensure the final DMSO concentration is non-disruptive.
-
Record baseline neural activity in response to mechanical stimulation.
-
Switch the superfusion to a saline solution containing this compound and continue recording.
-
-
Data Analysis:
-
Measure the spike frequency (spikes/s) during the ramp phases of stimulation before and after this compound application.
-
Analyze the results to determine the concentration at which stimulus-evoked activity is abolished.
-
Protocol: Patch-Clamp Recording from Locust Auditory Neurons
This protocol, adapted from studies on Schistocerca gregaria, allows for detailed characterization of the ionic currents induced by this compound at the single-cell level.[10]
-
Preparation:
-
Dissect an adult desert locust to expose the first abdominal segment containing the auditory (Müller's) organ.
-
Isolate the organ and treat with enzymes (e.g., collagenase/dispase) to soften tissue for electrode access.
-
Transfer the preparation to a recording chamber on an upright microscope and superfuse with external saline.
-
-
Whole-Cell Patch-Clamp:
-
Using visual guidance (DIC optics), target individual auditory neuron somata with a borosilicate glass pipette filled with internal recording solution.
-
Establish a gigaseal and achieve whole-cell configuration.
-
Record in voltage-clamp mode to measure currents or current-clamp mode to measure membrane potential.
-
-
This compound Application:
-
Establish a stable whole-cell recording.
-
Using a perfusion system, switch the bath solution from control saline to saline containing a known concentration of this compound.
-
Apply a range of concentrations to construct a dose-response curve.
-
-
Data Analysis:
-
In voltage-clamp, measure the amplitude of the inward current induced by this compound at a fixed holding potential.
-
Plot the current amplitude against the this compound concentration and fit the data with a Hill equation to determine the EC₅₀.
-
Protocol: Electrical Penetration Graph (EPG) for Insect Feeding Behavior
EPG is a powerful technique used to correlate this compound's effects with specific feeding behaviors in real-time, particularly in sap-sucking insects like planthoppers.[4][14]
-
Insect and Plant Preparation:
-
Treat the host plant (e.g., rice seedling) with this compound via soil drench or foliar spray. Use an untreated plant as a control.
-
Secure a thin gold or silver wire (15-20 µm diameter) to the dorsum of the insect (e.g., Nilaparvata lugens) using conductive silver paint.
-
-
EPG Setup:
-
Insert a copper electrode into the soil of the potted plant.
-
Connect the insect's wire and the plant electrode to an EPG amplifier. The insect and plant complete the electrical circuit when the insect's stylet penetrates the plant tissue.
-
-
Recording:
-
Place the wired insect on a leaf of the prepared plant.
-
Record the fluctuating voltage signal for an extended period (e.g., 8-24 hours). The resulting waveforms correspond to distinct stylet activities.
-
-
Data Analysis:
-
Identify and annotate the characteristic EPG waveforms: NP (non-probing), N1-N3 (pathway activities), N4-a (phloem salivation), and N4-b (phloem ingestion).
-
Quantify the total duration and frequency of each waveform for insects on treated versus control plants.
-
Statistically compare the data to determine which specific feeding phase is inhibited by this compound.
-
Conclusion
This compound's mode of action is a paradigm of targeted insecticide development. By specifically acting as an agonist for the Nan-Iav TRPV channel complex, it selectively disrupts mechanosensation in insect chordotonal organs.[1][7] This leads to a loss of coordination and an immediate cessation of feeding, which is the ultimate cause of mortality.[1][3] The high specificity of this target, which is unique to these insect sensory neurons, explains the compound's favorable profile regarding non-target organisms. The detailed understanding of this mechanism, supported by the quantitative data and protocols presented herein, provides a robust foundation for future research in insecticide discovery, resistance management, and the fundamental study of insect mechanosensation.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 4. Electrical penetration graph evidence that this compound toxicity to the rice brown planthopper is by inhibition of phloem feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BASF and University of Göttingen scientists find new specific insecticide target protein [agriculture.basf.us]
- 6. irac-online.org [irac-online.org]
- 7. TRP Channels in Insect Stretch Receptors as Insecticide Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sdbonline.org [sdbonline.org]
- 9. Insect TRP channels as targets for insecticides and repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of the Mechanotransduction Ion Channel Candidate Nanchung-Inactive in Auditory Transduction in an Insect Ear - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The insecticide this compound selectively affects chordotonal mechanoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sublethal concentrations of this compound reduce Sogatella furcifera transmission of Southern rice black-streaked dwarf virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound, an antifeedant of Hemiptera, on Asian citrus psyllid, Diaphorina citri, feeding behavior, survival and transmission of Candidatus Liberibacter asiaticus - PubMed [pubmed.ncbi.nlm.nih.gov]
Pymetrozine as a TRPV Channel Modulator in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pymetrozine is a selective insecticide widely used for the control of sap-sucking insects. Its unique mode of action involves the modulation of Transient Receptor Potential Vanilloid (TRPV) channels in the insect nervous system. This technical guide provides an in-depth overview of the molecular mechanisms, physiological effects, and experimental methodologies used to study this compound's interaction with insect TRPV channels. It is intended to serve as a comprehensive resource for researchers in insecticide development, neurophysiology, and molecular biology.
Introduction
This compound, a pyridine azomethine insecticide, offers a unique mode of action that distinguishes it from many conventional neurotoxic insecticides. Instead of causing immediate paralysis or death, this compound induces a rapid and irreversible cessation of feeding behavior in target insects, primarily aphids and whiteflies.[1][2] This ultimately leads to starvation.[1] The molecular target of this compound has been identified as the insect TRPV channel, a heteromeric complex composed of the Nanchung (Nan) and Inactive (Iav) subunits.[3][4] These channels are predominantly expressed in chordotonal organs, which are mechanoreceptors crucial for hearing, gravity sensing, and proprioception.[5] By activating these channels, this compound disrupts the normal sensory feedback required for coordinated feeding, leading to its potent antifeedant effects.[2]
This guide will detail the current understanding of this compound's role as a TRPV channel modulator, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize the key signaling pathways and experimental workflows.
Mechanism of Action
This compound acts as a specific agonist of the insect Nan-Iav TRPV channel complex.[6] Activation of these channels leads to an influx of cations, primarily Ca²⁺, into the chordotonal neurons.[6][7] This influx disrupts the normal electrical signaling of these mechanoreceptors, leading to a loss of coordination and the inability to perform essential behaviors like stylet penetration for feeding.[8]
The Target: Insect TRPV Channels (Nan-Iav)
Insects possess two main TRPV channel subunits, Nanchung (Nan) and Inactive (Iav), which co-assemble to form functional heteromeric channels.[4] These channels are key components of the mechanotransduction machinery in chordotonal organs.[4] While both subunits are required for a robust response to this compound, studies suggest that the Nan subunit forms the primary binding interface for the insecticide.[9] The presence of the Iav subunit significantly increases the binding affinity and functional response to this compound.[9] Interestingly, the TRPA channel, Water witch (Wtrw), can also form insecticide-sensitive heteromers with Nan, suggesting a broader range of potential TRPV complexes in insects.[10]
Binding Site and Molecular Interactions
Molecular docking and mutagenesis studies have begun to elucidate the binding site of this compound on the Nan subunit. Homology models suggest that this compound binds within a pocket formed by transmembrane helices S2, S3, and S4 of the Nan subunit. Key residues predicted to be involved in the interaction include Glu627 (S2), Ala643 (S3), Arg646 (S3), and Phe688 (S4), forming hydrogen bonds and π-π stacking interactions with the this compound molecule.
Quantitative Data on this compound Efficacy
The potency of this compound has been quantified in various insect species and experimental systems. The following tables summarize key quantitative data.
| Insect Species | Channel Subunits | Expression System | Parameter | Value | Reference |
| Nilaparvata lugens (Brown Planthopper) | NlNan and NlIav | Xenopus laevis oocytes | EC₅₀ | 5.5 x 10⁻⁸ M | [3] |
| Nilaparvata lugens (this compound-Susceptible Strain) | - | Rice-seedling dipping fecundity assay | EC₅₀ | 1.155 mg/L | [11] |
| Nilaparvata lugens (this compound-Susceptible Strain) | - | Topical application fecundity assay | ED₅₀ | 0.052 ng/adult | [11] |
| Nilaparvata lugens (this compound-Resistant Strain) | - | Rice-seedling dipping fecundity assay | EC₅₀ | 14.370 mg/L | [12] |
| Nilaparvata lugens (this compound-Resistant Strain) | - | Topical application fecundity assay | ED₅₀ | 0.560 ng/adult | [12] |
| Insect Species | Assay | Parameter | Value | Reference |
| Nilaparvata lugens (this compound-Susceptible Strain) | Rice-stem dipping | LC₅₀ | 2.685 mg/L | [11] |
| Nilaparvata lugens (this compound-Resistant Strain) | Rice-stem dipping | LC₅₀ | 522.520 mg/L | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on insect TRPV channels.
Heterologous Expression and Electrophysiology
4.1.1. Expression of Nan-Iav Channels in Xenopus laevis Oocytes
This method is used to functionally express insect TRPV channels in a system amenable to electrophysiological recording.[13][14][15]
-
cRNA Preparation: Linearize plasmids containing the full-length coding sequences of Nan and Iav with an appropriate restriction enzyme. Synthesize capped cRNA for each subunit using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit). Purify the cRNA and verify its integrity and concentration.
-
Oocyte Preparation: Harvest stage V-VI oocytes from a female Xenopus laevis. Defolliculate the oocytes by incubation in a calcium-free OR-2 solution containing collagenase (2 mg/mL) for 1-2 hours with gentle agitation. Manually select healthy oocytes and wash them thoroughly with OR-2 solution.
-
cRNA Injection: Co-inject approximately 50 nL of a mixture of Nan and Iav cRNA (typically at a 1:1 ratio, with a total concentration of 1 µg/µL) into the cytoplasm of each oocyte using a microinjection system.
-
Incubation: Incubate the injected oocytes at 16-18°C for 2-5 days in ND96 solution supplemented with 50 µg/mL gentamycin to allow for channel expression.
4.1.2. Two-Electrode Voltage Clamp (TEVC) Recording
TEVC is used to measure the whole-cell currents in oocytes expressing the ion channels.
-
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in dimethyl sulfoxide (DMSO).
-
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with ND96 solution. Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
-
Voltage Protocol: Clamp the oocyte at a holding potential of -60 mV. Apply voltage steps or ramps to elicit channel activity. For example, a typical protocol could involve stepping the voltage from -80 mV to +80 mV in 20 mV increments for 200 ms.
-
This compound Application: After recording baseline currents, perfuse the chamber with ND96 solution containing the desired concentration of this compound (with the final DMSO concentration typically ≤ 0.1%). Record the current responses to this compound.
-
Data Analysis: Measure the peak current amplitude at each voltage step. Construct dose-response curves by plotting the normalized current response against the this compound concentration and fit the data with the Hill equation to determine the EC₅₀.
4.1.3. Heterologous Expression in HEK293 Cells
HEK293 cells provide an alternative mammalian expression system for studying insect ion channels.[16][17][18]
-
Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂. Co-transfect the cells with plasmids encoding Nan, Iav, and a fluorescent reporter (e.g., GFP) using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for channel expression. For some insect channels, incubation at a lower temperature (e.g., 28-30°C) may improve functional expression.[17]
-
Patch-Clamp Recording: Use whole-cell patch-clamp electrophysiology to record currents from GFP-positive cells.
-
Solutions:
-
External Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4.
-
Internal Solution: 140 mM KCl, 10 mM HEPES, 1 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2.
-
-
Recording: Form a giga-ohm seal between a borosilicate glass pipette (3-5 MΩ) and the cell membrane. Rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV and apply voltage protocols as described for TEVC. Apply this compound via a perfusion system.
-
Calcium Imaging
Calcium imaging allows for the visualization of changes in intracellular calcium concentration in response to channel activation.[19][20]
-
Preparation of Drosophila Larval Chordotonal Neurons:
-
Fly Stock: Use a Drosophila line expressing a genetically encoded calcium indicator, such as GCaMP6, specifically in chordotonal neurons (e.g., using a nan-Gal4 or iav-Gal4 driver).
-
Dissection: Dissect third-instar larvae in a physiological saline solution to expose the body wall musculature and the associated peripheral nervous system, including the chordotonal organs.
-
-
Imaging Setup: Place the dissected preparation on a confocal or two-photon microscope.
-
Image Acquisition: Acquire a baseline fluorescence signal from the chordotonal neurons. Perfuse the preparation with saline containing this compound at the desired concentration. Record the changes in GCaMP fluorescence over time.
-
Data Analysis: Quantify the change in fluorescence (ΔF/F₀), where ΔF is the change in fluorescence intensity and F₀ is the baseline fluorescence. This provides a measure of the relative change in intracellular calcium.
Behavioral Assays
Electrical Penetration Graph (EPG)
EPG is a technique used to monitor the feeding behavior of piercing-sucking insects in real-time.[2][8]
-
Insect Preparation: Attach a fine gold wire (10-20 µm diameter) to the dorsum of an aphid or planthopper using conductive silver paint.
-
EPG Setup: Connect the insect via the gold wire to the EPG amplifier. Insert a second electrode into the soil of the host plant. This completes an electrical circuit when the insect inserts its stylet into the plant.
-
Recording: Place the wired insect on a plant that has been treated with this compound (e.g., via soil drench or foliar spray) or on an untreated control plant. Record the EPG waveforms for a set duration (e.g., 8 hours).
-
Waveform Analysis: Analyze the recorded waveforms, which correspond to specific feeding behaviors (e.g., stylet pathway, phloem salivation, phloem ingestion, xylem ingestion). Key parameters to analyze include the duration and frequency of each waveform. This compound treatment is expected to significantly reduce or eliminate phloem ingestion phases.
Signaling Pathways and Experimental Workflows
This compound-Induced Signaling Pathway
The activation of Nan-Iav channels by this compound initiates a signaling cascade that ultimately leads to the cessation of feeding.
Caption: this compound activation of Nan-Iav channels and downstream effects.
Experimental Workflow for Electrophysiological Characterization
The following diagram illustrates the typical workflow for studying this compound's effect on insect TRPV channels using heterologous expression and electrophysiology.
Caption: Workflow for electrophysiological analysis in Xenopus oocytes.
Experimental Workflow for Behavioral Analysis
This diagram outlines the process for assessing the impact of this compound on insect feeding behavior using EPG.
Caption: Workflow for Electrical Penetration Graph (EPG) behavioral assay.
Downstream Signaling Following TRPV Activation
The immediate consequence of this compound-induced Nan-Iav channel activation is an increase in intracellular Ca²⁺.[7] This Ca²⁺ influx acts as a second messenger, triggering a variety of downstream cellular responses. In neurons, a significant and sustained rise in intracellular Ca²⁺ can lead to excitotoxicity and the activation of Ca²⁺-dependent enzymes, such as protein kinases and phosphatases.[21]
While the precise downstream cascade leading to feeding cessation is not fully elucidated, it is likely that the aberrant Ca²⁺ signaling in chordotonal neurons disrupts the fine-tuned neural circuits that control stylet movement and salivation. Protein Kinase C (PKC) is a known modulator of TRPV channel activity in mammals and could play a similar role in insects, potentially through feedback phosphorylation of the Nan or Iav subunits, although this has not been definitively demonstrated for this compound's action.[22] The sustained depolarization and Ca²⁺ overload likely silence the neuron, preventing it from properly encoding and transmitting mechanosensory information.[6]
Conclusion and Future Directions
This compound's unique mode of action as a modulator of insect TRPV channels makes it a valuable tool for pest management, particularly in the context of resistance to other insecticide classes. The elucidation of its molecular target and mechanism of action has opened new avenues for the rational design of novel insecticides.
Future research should focus on:
-
High-resolution structural studies: Obtaining crystal or cryo-EM structures of the Nan-Iav complex bound to this compound will provide a definitive understanding of the binding site and guide structure-activity relationship studies.
-
Elucidation of downstream signaling: A more detailed investigation of the intracellular signaling pathways activated by this compound-induced Ca²⁺ influx is needed to fully understand how channel activation translates to feeding cessation.
-
Resistance mechanisms: Understanding the molecular basis of resistance to this compound, such as mutations in the Nan or Iav subunits, is crucial for sustainable use of this insecticide.
-
Species selectivity: Further investigation into the structural and functional differences between insect and non-target organism TRPV channels will aid in the development of even more selective insecticides.
This technical guide provides a solid foundation for researchers and drug development professionals working on this compound and other insect TRPV channel modulators. The detailed protocols and compiled data offer a practical resource for advancing our understanding of this important class of insecticides.
References
- 1. peptechbio.com [peptechbio.com]
- 2. Electrical penetration graph evidence that this compound toxicity to the rice brown planthopper is by inhibition of phloem feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insect TRP channels as targets for insecticides and repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. TRP Channels in Insect Stretch Receptors as Insecticide Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of this compound on feeding behaviors of three rice planthoppers and a rice leafhopper using electrical penetration graphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TRPV channel nanchung and TRPA channel water witch form insecticide-activated complexes [agris.fao.org]
- 11. Resistance Monitoring of Nilaparvata lugens to this compound Based on Reproductive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 14. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Heterologous expression of C. elegans ion channels in Xenopus oocytes - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Optimization of Insect Odorant Receptor Trafficking and Functional Expression Via Transient Transfection in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]
- 19. Calcium Imaging of Neuronal Activity in Drosophila Can Identify Anticonvulsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring Physiological Responses of Drosophila Sensory Neurons to Lipid Pheromones Using Live Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuronal calcium signaling: function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of a Protein Kinase C-dependent phosphorylation site involved in sensitization of TRPV4 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical synthesis and structural analogues of Pymetrozine
An In-depth Technical Guide to the Chemical Synthesis and Structural Analogues of Pymetrozine
Executive Summary
This compound is a selective insecticide belonging to the pyridine azomethine chemical class, renowned for its unique mode of action against sap-sucking insects such as aphids, whiteflies, and planthoppers.[1][2][3][4] Unlike conventional neurotoxic insecticides, this compound acts as an antifeedant, causing a rapid and irreversible cessation of feeding behavior shortly after ingestion or contact.[5][6] This novel mechanism, which targets the chordotonal mechanoreceptors and transient receptor potential vanilloid (TRPV) channels in insects, makes it a valuable tool in integrated pest management (IPM) and resistance management programs.[1][7][8] This document provides a comprehensive technical overview of the physicochemical properties, chemical synthesis, and structural analogues of this compound, intended for researchers, chemists, and drug development professionals in the agrochemical industry.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline solid under standard conditions.[5][9] Its moderate water solubility and low volatility are key to its systemic transport within plants.[3][9] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | (E)-4,5-dihydro-6-methyl-4-((3-pyridinylmethylene)amino)-1,2,4-triazin-3(2H)-one | [5] |
| CAS Number | 123312-89-0 | [10] |
| Molecular Formula | C₁₀H₁₁N₅O | [5][10] |
| Molecular Weight | 217.23 g/mol | [2][5] |
| Appearance | Colorless crystals / White to off-white granules | [2][5] |
| Melting Point | 217 °C | [3][5] |
| Density | 1.36 g/cm³ at 20 °C | [2][5] |
| Vapor Pressure | < 3 x 10⁻⁸ mm Hg at 25 °C | [5] |
| Water Solubility | 290 mg/L at 25 °C | [2] |
| LogP (Kow) | -0.18 | [5] |
| Stability | Stable in air; Hydrolysis DT₅₀ = 25 days (pH 5), 4.3 hr (pH 1) | [5] |
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through several routes, typically involving the formation of the core 4,5-dihydro-1,2,4-triazin-3(2H)-one ring and its subsequent condensation with 3-pyridinecarboxaldehyde.
Route 1: Condensation of Aminotriazinone with 3-Pyridinecarboxaldehyde
This is a widely cited method involving the direct condensation of 4-amino-4,5-dihydro-6-methyl-1,2,4-triazin-3(2H)-one with 3-pyridinecarboxaldehyde (nicotinaldehyde). The reaction is typically acid-catalyzed and performed in an alcohol solvent.
Caption: Workflow for this compound Synthesis via Condensation.
Route 2: Multi-Step Synthesis via Carbohydrazide Intermediate
A novel and efficient pathway involves the initial formation of a carbohydrazide, which is then condensed and cyclized. This method avoids some of the harsher conditions of other routes.
Caption: Multi-step Synthesis of this compound via Cyclization.
Route 3: Efficient Four-Step Synthesis
A modern, environmentally friendlier four-step synthesis has been reported, starting from dimethyl carbonate and proceeding through a key carboxylate intermediate. This route boasts an acceptable overall yield of 53.2% on a large scale.[11]
Table 2: Reported Yields for this compound Synthesis
| Synthetic Route | Key Reactants | Reported Yield | Reference |
| Route 1 | Aminotriazinone, 3-Pyridinecarboxaldehyde | ~96% | [10] |
| Route 2 | Carbohydrazide, Monochloroacetone | ~96% | [12] |
| Route 3 | Dimethyl Carbonate | 53.2% (overall) | [11] |
Experimental Protocols
Protocol for Synthesis Route 1
-
Preparation: To a 5000 mL three-necked flask, add methanol (1000 mL), 4-amino-4,5-dihydro-6-methyl-1,2,4-triazin-3(2H)-one (1700 g), and 98% concentrated sulfuric acid (15 g).[10]
-
Acidification: While stirring, add a saturated solution of hydrogen chloride in methanol (1100 g), maintaining the temperature below 40 °C over 2 hours.[10]
-
Heating: Heat the mixture to 65 °C and hold for 4 hours.[10]
-
Condensation: Adjust the pH to 8 using a suitable base. Add 3-pyridinecarboxaldehyde (1070 g) dropwise over 3 hours, maintaining the temperature at 65 °C.[10]
-
Reaction Completion: Maintain the reaction at 65 °C for 12 hours.[10]
-
Isolation: Cool the mixture to 0 to -5 °C to induce crystallization. Filter the solid, wash, and dry to obtain this compound. A yield of approximately 2080 g (96%) is reported.[10]
Protocol for Synthesis Route 2
-
Carbohydrazide Synthesis: In a 1000 mL flask, combine dimethyl carbonate (90.1 g, 1.0 mole), methanol (200 g), water (200 g), and 40% hydrazine hydrate (275.0 g, 2.2 moles). Heat and stir at 70-75 °C for 3 hours. Cool to 20-25 °C, filter, wash the filter cake with water, and dry to obtain carbohydrazide (yield ~98.5%).[13]
-
Condensation: In a 1000 mL flask, add methanol (200 g), water (100 g), and the carbohydrazide (45.0 g, 0.5 mole). Heat to 55-60 °C. Add a solution of 3-formylpyridine (53.0 g, 0.5 mole) in methanol (100 g) dropwise over 3 hours. Stir at 60-65 °C for 6 hours. Cool, filter, wash, and dry to obtain pyridin-3-ylmethylenecarbohydrazide (yield ~99.2%).[13]
-
Cyclization: To a 1000 mL flask, add methanol (200 g), water (100 g), potassium carbonate (34.5 g, 0.25 mole), and the product from the previous step (71.6 g, 0.4 mole). Heat to 45-50 °C. Add a solution of monochloroacetone (40.7 g, 0.44 mole) in methanol (50 g) dropwise over 3 hours. Stir at 50-55 °C for 5 hours. Cool to 20-25 °C, filter, wash, and dry to obtain this compound (yield ~96.2%).[12]
Structural Analogues of this compound
The development of structural analogues is crucial for enhancing insecticidal activity, broadening the pest spectrum, and overcoming resistance. Research into this compound analogues has shown that modifications to the pyridine ring and the imine carbon can yield compounds with significantly improved efficacy.
A series of novel analogues were synthesized containing both a methyl group on the imine carbon and a phenoxy group at the pyridine ring.[14] Contrary to previous assumptions that alkyl substitution on the imine carbon would be detrimental, these compounds exhibited enhanced aphicidal activity compared to the parent this compound.[14]
Table 3: Insecticidal Activity of this compound and Selected Analogues against Aphis craccivora
| Compound | Concentration (mg/kg) | Mortality (%) | Reference |
| This compound | 5 | 30 | [14] |
| This compound | 2.5 | 0 | [14] |
| Analogue IIIf | 5 | 80 | [14] |
| Analogue IIIf | 2.5 | 20 | [14] |
| Analogue IIIl | 5 | 80 | [14] |
| Analogue IIIl | 2.5 | 30 | [14] |
Additionally, the LC₅₀ of this compound against third instar nymphs of the brown planthopper, Nilaparvata lugens, has been estimated at 3.80 mg/L.[15]
Mode of Action & Signaling Pathway
This compound's unique mode of action sets it apart from many other insecticides. It is a selective inhibitor of insect feeding, classified by the Insecticide Resistance Action Committee (IRAC) in Group 9B.[1]
-
Target Site: this compound selectively targets the chordotonal mechanoreceptors, which are sensory organs crucial for hearing, balance, and proprioception in insects.[1][7]
-
Molecular Target: The specific molecular targets are the transient receptor potential vanilloid (TRPV) channels, which are ion channels composed of two key protein subunits: Nanchung (Nan) and Inactive (Iav).[1][16]
-
Mechanism: this compound binds to these TRPV channels, altering their activity and disrupting normal neuronal signaling.[1] This interference prevents the insect from inserting its stylet into plant tissue, leading to an immediate and permanent cessation of feeding.[5][6]
-
Result: The affected insect is no longer able to cause crop damage and ultimately dies from starvation.[6][7] This antifeedant mechanism is highly selective to sap-sucking pests and contributes to its favorable safety profile for many beneficial insects.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound 50% WG Online | this compound 50% WG Manufacturer and Suppliers [scimplify.com]
- 3. China Pesticide Insecticide this compound - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H11N5O | CID 9576037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. peptechbio.com [peptechbio.com]
- 8. eppo.int [eppo.int]
- 9. Page loading... [guidechem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. CN111943931A - Preparation method of this compound - Google Patents [patents.google.com]
- 13. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 14. Additive effects on the improvement of insecticidal activity: Design, synthesis, and insecticidal activity of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Synergistic and Additive Interactions of Zhongshengmycin to the Chemical Insecticide this compound for Controlling Nilaparvata lugens (Hemiptera: Delphacidae) [frontiersin.org]
- 16. Fitness costs of resistance to insecticide this compound combined with antimicrobial zhongshengmycin in Nilaparvata lugens (Stål) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chiral Maze: A Technical Guide to the Stereoselective Synthesis of Pymetrozine Derivatives
For Immediate Release
[City, State] – December 17, 2025 – The quest for novel insecticides with enhanced efficacy and improved safety profiles has led researchers to explore the complex world of stereochemistry. Pymetrozine, a key insecticide for controlling sucking pests, and its derivatives present significant stereoselective synthesis challenges. This technical guide provides an in-depth analysis of these challenges, offering a valuable resource for researchers, scientists, and drug development professionals in the agrochemical industry. The guide delves into the core difficulties of controlling stereochemistry in this compound analogues, outlines potential synthetic strategies, and provides detailed experimental considerations.
Introduction: The Stereochemical Imperative in this compound Derivatives
This compound, chemically (E)-4,5-dihydro-6-methyl-4-((pyridin-3-ylmethylene)amino)-1,2,4-triazin-3(2H)-one, possesses a critical C=N double bond, giving rise to E/Z isomerism. While the commercially available this compound is the E-isomer, the biological activity and metabolic fate of the Z-isomer remain less understood. Furthermore, the introduction of chiral centers into the 1,2,4-triazin-3-one core or the pyridine moiety of this compound derivatives opens up a vast chemical space for the development of new insecticidal agents with potentially improved target specificity and reduced off-target effects.
The primary stereoselective synthesis challenges associated with this compound derivatives can be categorized as:
-
Control of E/Z Isomerism: The formation of the azomethine (C=N) bond typically yields a mixture of E and Z isomers. Developing synthetic methods that selectively produce the desired isomer is a significant hurdle.
-
Introduction of Chirality: The creation of one or more stereocenters in the triazinone ring or its substituents in an enantiomerically or diastereomerically pure form requires sophisticated asymmetric synthesis techniques.
-
Stereochemical Stability: Ensuring the stereochemical integrity of the final products during synthesis, purification, and storage is crucial, as racemization or epimerization can lead to a loss of biological activity.
Signaling Pathway of this compound: Targeting TRPV Channels
This compound exerts its insecticidal effect by acting as a modulator of Transient Receptor Potential Vanilloid (TRPV) channels in insect neurons.[1][2] These channels are crucial for sensory signal transduction. The binding of this compound to TRPV channels disrupts their normal function, leading to a cessation of feeding and eventual starvation of the insect.[1][2][3] The precise binding mode and the influence of stereochemistry on this interaction are areas of active research.
Stereoselective Synthetic Strategies and Challenges
Asymmetric Synthesis of the Chiral 1,2,4-Triazin-3-one Core
A key challenge lies in the enantioselective synthesis of the 1,2,4-triazin-3-one scaffold. One promising approach involves the use of chiral starting materials, such as α-amino acids. Research has demonstrated that trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones can be synthesized from natural α-amino acids without racemization at the stereogenic centers.[4] This highlights the potential of using the chiral pool to construct enantiomerically pure triazinone cores.
Experimental Workflow for Asymmetric Synthesis of a Chiral Triazinone Core:
Table 1: Asymmetric Synthesis of Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones
| Entry | Chiral Amino Ester | Nitrile Imine Precursor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) | Reference |
| 1 | Methyl (S)-2-aminopropanoate | 2,2,2-Trifluoro-N-phenylacetohydrazonoyl chloride | 85 | >98:2 | >99 | [4] |
| 2 | Methyl (S)-2-amino-3-phenylpropanoate | 2,2,2-Trifluoro-N-phenylacetohydrazonoyl chloride | 92 | >98:2 | >99 | [4] |
| 3 | Methyl (R)-2-amino-3-methylbutanoate | 2,2,2-Trifluoro-N-(4-chlorophenyl)acetohydrazonoyl chloride | 88 | >98:2 | >99 | [4] |
Detailed Experimental Protocol: Synthesis of (S)-5-methyl-1-phenyl-3-(trifluoromethyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one (Adapted from[4])
-
To a solution of methyl (S)-2-aminopropanoate (1.0 equiv.) and triethylamine (3.0 equiv.) in anhydrous dichloromethane at 0 °C is slowly added a solution of 2,2,2-trifluoro-N-phenylacetohydrazonoyl chloride (1.1 equiv.) in anhydrous dichloromethane.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the title compound.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Control of E/Z Isomerism of the Azomethine Group
The condensation reaction between the 4-amino-1,2,4-triazin-3-one intermediate and 3-pyridinecarboxaldehyde is the final step in the synthesis of this compound. This reaction can lead to a mixture of E and Z isomers. The separation of these isomers can be challenging due to their similar physical properties. Therefore, developing stereoselective methods for the formation of the C=N bond is highly desirable.
Strategies to control the E/Z isomerism include:
-
Thermodynamic vs. Kinetic Control: Reaction conditions such as temperature, solvent, and the presence of catalysts can influence the ratio of E/Z isomers. Thermodynamic control favors the more stable isomer (typically the E-isomer for this compound), while kinetic control can potentially favor the less stable isomer.
-
Catalyst-Controlled Isomerization: The use of specific acid or base catalysts can promote the isomerization of the initially formed mixture to the desired isomer.
-
Photochemical Isomerization: In some cases, irradiation with light of a specific wavelength can be used to interconvert E and Z isomers.
Logical Relationship of Factors Influencing E/Z Isomerism:
Future Perspectives
The stereoselective synthesis of this compound derivatives remains a challenging yet rewarding field of research. Future efforts should focus on the development of novel chiral catalysts and asymmetric methodologies to efficiently control both central and axial chirality, as well as the E/Z geometry of the azomethine linkage. A deeper understanding of the structure-activity relationship of different stereoisomers will be crucial for the design of next-generation insecticides with superior performance and environmental profiles. The integration of computational modeling with experimental synthesis will undoubtedly accelerate the discovery and development of these promising agrochemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The insecticide this compound selectively affects chordotonal mechanoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]
Pymetrozine's Impact on Insect Vector Competence for Plant Viruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pymetrozine, a pyridine azomethine insecticide, demonstrates significant potential in managing the spread of plant viruses by altering the feeding behavior of their insect vectors. This technical guide provides an in-depth analysis of this compound's mode of action and its quantifiable impact on the competence of various insect vectors to transmit plant viruses. By inhibiting the normal feeding processes of insects such as aphids, whiteflies, and planthoppers, this compound effectively reduces both the acquisition and inoculation of a range of plant viruses, including those transmitted in persistent, non-persistent, and semi-persistent manners. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological and experimental processes through diagrams.
Introduction
This compound is a selective insecticide that targets piercing-sucking pests, primarily belonging to the order Hemiptera.[1] Its unique mode of action, which involves the disruption of nerve signals related to feeding, leads to a rapid cessation of feeding activity upon exposure.[1][2] This antifeedant property not only results in the eventual starvation of the pest but also plays a crucial role in preventing the transmission of plant pathogens.[1][3] this compound is known to be systemic and translaminar, allowing for effective distribution within the plant.[4] This guide focuses on the specific effects of this compound on the ability of insect vectors to transmit plant viruses, a critical aspect of integrated pest management strategies in agriculture.
Mode of Action
This compound's primary mode of action is the inhibition of feeding behavior in target insects.[3] It selectively affects the chordotonal organs, which are sensory receptors involved in balance and coordination of feeding.[2] Upon ingestion or contact, this compound interferes with the insect's ability to insert its stylet into plant tissues and salivate, which are essential steps for both feeding and virus transmission.[1] This disruption leads to an almost immediate and irreversible cessation of feeding, ultimately causing the insect to die from starvation within a few days.[1][5] This non-neurotoxic mechanism of action makes it a valuable tool for managing insecticide resistance, as it does not exhibit cross-resistance with other major insecticide classes like neonicotinoids, organophosphates, or pyrethroids.[1]
dot
Caption: this compound's mechanism leading to feeding cessation and reduced virus transmission.
Quantitative Impact on Vector Competence
The application of this compound has been shown to significantly reduce the transmission of various plant viruses by their respective insect vectors. The following tables summarize the quantitative data from several key studies.
Table 1: Effect of this compound on Virus Acquisition
| Insect Vector | Plant Virus | This compound Concentration | Reduction in Acquisition Rate | Reference |
| Myzus persicae | Potato virus Y (PVY) | Not specified | Significant reduction | [5] |
| Myzus persicae | Cauliflower mosaic virus (CaMV) | 100 mg/L | Significant reduction | [6] |
| Sogatella furcifera | Southern rice black-streaked dwarf virus (SRBSDV) | LC10 and LC50 | Significant decrease | [7] |
| Diaphorina citri | Candidatus Liberibacter asiaticus (Las) | 52 and 104 µg/mL | 12% and 21% (not statistically significant) | [4][8] |
| Bemisia tabaci | Tomato yellow leaf curl virus (TYLCV) | 0.291 and 0.582 g/L | 100% reduction (1 day post-treatment) | [9][10] |
Table 2: Effect of this compound on Virus Inoculation/Transmission
| Insect Vector | Plant Virus | This compound Concentration | Reduction in Transmission Rate | Reference |
| Myzus persicae | Potato leaf roll virus (PLRV) | Not specified | 97% reduction | [5] |
| Myzus persicae | Potato virus Y (PVY) | Not specified | No effect on already viruliferous aphids | [5] |
| Myzus persicae | Cauliflower mosaic virus (CaMV) | 100 mg/L | No effect on already viruliferous aphids | [6] |
| Sogatella furcifera | Southern rice black-streaked dwarf virus (SRBSDV) | LC10 and LC50 | Significant decrease | [7] |
| Diaphorina citri | Candidatus Liberibacter asiaticus (Las) | 52 and 104 µg/mL | 11% and 18% (not statistically significant) | [4][8] |
| Bemisia tabaci | Tomato yellow leaf curl virus (TYLCV) | 0.582 g/L | 90.2% reduction (4 days post-treatment) | [9] |
| Bemisia tabaci | Tomato yellow leaf curl virus (TYLCV) | 0.582 g/L | 60.0% reduction (7 days post-treatment) | [9] |
| Bemisia tabaci | Tomato yellow leaf curl virus (TYLCV) | 0.582 g/L | 22.0% reduction (11 days post-treatment) | [9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline typical experimental protocols used in studies assessing the impact of this compound on insect vector competence.
Insect Rearing and Virus Maintenance
-
Insect Colonies: Non-viruliferous insect colonies (e.g., Myzus persicae, Bemisia tabaci) are maintained on healthy host plants (e.g., tobacco, cotton) in controlled environmental chambers (e.g., 25°C, 16:8 h L:D photoperiod).
-
Virus Source Plants: Host plants are mechanically inoculated with the virus of interest (e.g., PVY, TYLCV) and maintained in separate growth chambers to prevent cross-contamination. The presence of the virus is typically confirmed using molecular techniques such as PCR or ELISA.
This compound Application
-
Foliar Spray: this compound formulations (e.g., Fulfill™ 50 WG) are diluted to the desired concentrations in distilled water.[9] Plants are sprayed until runoff using a hand-held sprayer. Control plants are sprayed with water only.
-
Soil Drench: A specified amount of this compound solution is applied to the soil of potted plants.[11] This method allows for systemic uptake of the insecticide.
Virus Transmission Assays
A common experimental workflow for assessing virus transmission is as follows:
dot
Caption: A generalized workflow for conducting virus transmission experiments.
-
Acquisition Access Period (AAP): A defined number of non-viruliferous insects are placed on a virus-infected source plant for a specific duration to allow for virus acquisition.[10]
-
Inoculation Access Period (IAP): The now potentially viruliferous insects are transferred to healthy recipient plants for a set period to allow for virus inoculation.[10]
-
Assessment: After the IAP, the insects are removed, and the recipient plants are maintained for a period to observe symptom development. The presence of the virus is then confirmed using appropriate diagnostic methods.
Electrical Penetration Graph (EPG)
EPG is a technique used to monitor the feeding behavior of piercing-sucking insects in real-time. It provides detailed information on the different phases of stylet penetration and feeding.
-
Methodology: An insect is connected to a thin gold wire with conductive silver paint. The insect is then placed on a plant that is part of an electrical circuit. The voltage fluctuations that occur as the insect probes the plant tissue are recorded and correlated with specific feeding activities (e.g., pathway phase, phloem salivation, phloem ingestion).
-
This compound's Effect on EPG Waveforms: Studies have shown that this compound treatment significantly alters the EPG waveforms of insects. For instance, in Sogatella furcifera, this compound treatment led to elongated durations of non-probing (NP), penetration initiation (N1), and extracellular activity (N3), while shortening the durations of salivation (N2) and phloem-related activities (N4-a and N4-b).[7]
dot
Caption: A simplified diagram of an Electrical Penetration Graph (EPG) setup.
Logical Relationships and Signaling Pathways
This compound's effect on vector competence is a direct consequence of its impact on the insect's feeding behavior, which in turn is governed by specific neurological pathways.
dot
Caption: Logical flow from this compound application to reduced virus transmission.
While the precise biochemical signaling pathway is still under investigation, it is understood that this compound's interaction with the chordotonal organs disrupts the normal sensory feedback required for coordinated feeding. This disruption prevents the insect from successfully locating and ingesting phloem sap, the primary source of plant viruses.
Conclusion and Future Directions
This compound is a valuable tool for managing insect-vectored plant viruses due to its unique mode of action as a feeding inhibitor. The quantitative data clearly demonstrate its efficacy in reducing both the acquisition and inoculation of a variety of plant viruses by several key insect vectors. The detailed experimental protocols provided in this guide offer a foundation for future research in this area.
Further research should focus on:
-
Elucidating the precise molecular targets of this compound within the insect nervous system.
-
Investigating the sublethal effects of this compound on insect vector physiology and behavior over multiple generations.[12]
-
Evaluating the potential for resistance development to this compound in different vector populations and developing strategies to mitigate this risk.[13][14]
-
Optimizing the use of this compound in integrated pest management programs in combination with other control strategies.
By continuing to explore the multifaceted impacts of this compound, the scientific community can further enhance its application for sustainable crop protection.
References
- 1. What Is this compound? [allpesticides.com]
- 2. peptechbio.com [peptechbio.com]
- 3. This compound mode of action [cnagrochem.com]
- 4. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sublethal concentrations of this compound reduce Sogatella furcifera transmission of Southern rice black-streaked dwarf virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Feeding Behavior and Virus-transmission Ability of Insect Vectors Exposed to Systemic Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of this compound on glassy-winged sharpshooter feeding behavior and rate of Xylella fastidiosa transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Insights into Sublethal Effects of Pesticides on Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Resistance of Bemisia tabaci Mediterranean (Q-biotype) to this compound: resistance risk assessment, cross-resistance to six other insecticides and detoxification enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Toxicological Profile and Safety of Pymetrozine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pymetrozine is a selective insecticide belonging to the pyridine azomethine chemical class, primarily used to control sap-sucking insects like aphids and whiteflies.[1][2] Its unique mode of action, which involves the disruption of insect feeding behavior rather than direct neurotoxicity, distinguishes it from many other insecticides.[3][4][5] This document provides a comprehensive overview of the toxicological profile and safety assessment of this compound, intended for an audience of researchers and professionals in toxicology and drug development. It details its mechanism of action, toxicokinetics, and the full spectrum of its toxicological endpoints, including acute, subchronic, chronic, genetic, carcinogenic, reproductive, and developmental effects. All quantitative data are summarized in structured tables, and key experimental protocols and pathways are visualized to facilitate a deeper understanding of its biological interactions.
Mechanism of Action
This compound's insecticidal activity stems from its novel and highly selective mode of action. It does not cause immediate paralysis or death but rapidly and irreversibly inhibits the feeding behavior of target insects.[3][4]
Primary Target: The primary site of action for this compound is the chordotonal organs, which are mechanoreceptors in insects responsible for sensing vibrations, gravity, and movement.[6][7][8]
Molecular Interaction: this compound acts as a modulator of Transient Receptor Potential Vanilloid (TRPV) channels within the sensory neurons of these chordotonal organs.[1][2] The binding of this compound to these ion channels disrupts normal neuronal signaling, leading to a loss of stimulus-related responses.[1][8] This interference with the sensory feedback required for stylet insertion and phloem feeding causes the insect to cease feeding, ultimately leading to starvation.[4]
Caption: Mechanism of action of this compound in insects.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
Studies in laboratory animals, primarily rats, have elucidated the toxicokinetic profile of this compound.
-
Absorption: this compound is rapidly and extensively absorbed following oral administration in rats, with >80% absorption at doses of 0.5 and 100 mg/kg body weight.[9] Peak blood concentrations are reached within 15 minutes to 4 hours.[9] Dermal absorption is minimal.[3]
-
Distribution: Once absorbed, this compound is widely distributed throughout the body, with the highest concentrations found in the liver and kidneys.[9]
-
Metabolism: Absorbed this compound undergoes extensive metabolism.[9] The parent compound accounts for only about 10% of the excreted radiolabel.[9][10] Major metabolic pathways include oxidation of the triazine-methyl group and cleavage between the triazine and pyridine rings.[10]
-
Excretion: The elimination of this compound and its metabolites is rapid, primarily occurring via urine (50-75% within 24 hours).[9] At higher doses (100 mg/kg bw), there is evidence of saturation of elimination pathways.[9]
Toxicological Profile
A comprehensive battery of toxicological studies has been conducted to characterize the potential hazards of this compound to mammals.
Acute Toxicity
This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[9][11] It is classified as Toxicity Category IV for oral and inhalation toxicity and Category III for dermal toxicity and primary eye irritation by the U.S. EPA.[11][12] It is not a skin irritant but is considered a weak skin sensitizer.[9][12]
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 5820 mg/kg bw | [1][9] |
| LD₅₀ | Rat | Dermal | >2000 mg/kg bw | [1][9] |
| LC₅₀ | Rat | Inhalation (4h) | >1.8 mg/L air | [9] |
Table 1: Acute Toxicity of this compound.
Subchronic and Chronic Toxicity
Repeated-dose studies have identified the liver as a primary target organ in mice, rats, and dogs, with effects including increased weight, hepatocellular hypertrophy, and necrosis.[9] Other target organs at high doses include the spleen, thymus, kidneys, and thyroid.[13]
| Study Duration | Species | NOAEL | LOAEL | Key Effects at LOAEL | Reference |
| 28-Day | Rat | 10 mg/kg/day | 100 mg/kg/day | Thymic atrophy, splenic hyperplasia | [9] |
| 90-Day | Dog | 3.1 mg/kg/day | - | Overall NOAEL for hematology, liver, thymus, testis effects | [9] |
| 1-Year | Dog | 3.1 mg/kg/day | - | Overall NOAEL for hematology, liver, thymus, testis effects | [9] |
| 2-Year | Rat | 3.7 mg/kg/day | 39 mg/kg/day | Altered organ weights, liver cell foci, thyroid hyperplasia | [9] |
| 78-Week | Mouse | 11 mg/kg/day | 243 mg/kg/day | Liver hypertrophy, splenic haemosiderosis | [9] |
Table 2: No-Observed-Adverse-Effect Levels (NOAELs) from Repeated-Dose Toxicity Studies.
Genotoxicity
This compound has been tested in a comprehensive range of in vitro (e.g., Ames test, chromosomal aberration) and in vivo (e.g., micronucleus test) assays. The consensus from regulatory reviews is that this compound is unlikely to be genotoxic.[9][14] However, some in vitro studies on human peripheral lymphocytes have suggested a potential for genotoxic and cytotoxic effects at certain concentrations, indicating a need for further investigation.[15][16]
Carcinogenicity
Long-term carcinogenicity studies have been conducted in both rats and mice.
-
Mice: this compound increased the incidence of hepatocellular adenomas and carcinomas in both sexes at high doses (≥2000 ppm).[9]
-
Rats: An increased incidence of hepatocellular adenomas was observed in female rats at the highest dose tested (3000 ppm).[9]
The U.S. EPA has classified this compound as a "possible human carcinogen."[1][3] However, given the lack of genotoxic potential, it is concluded that this compound is unlikely to pose a carcinogenic risk to humans from dietary exposure at relevant levels.[9]
| Species | NOAEL (Carcinogenicity) | LOAEL (Carcinogenicity) | Tumor Findings | Reference |
| Mouse | 11 mg/kg/day (100 ppm) | 243 mg/kg/day (2000 ppm) | Hepatocellular adenomas/carcinomas | [9] |
| Rat | 47 mg/kg/day (1000 ppm) | 154 mg/kg/day (3000 ppm) | Hepatocellular adenomas (females) | [9] |
Table 3: Carcinogenicity of this compound.
Reproductive and Developmental Toxicity
This compound has been evaluated for its potential to cause reproductive and developmental effects.
-
Reproductive Toxicity: In a two-generation study in rats, no adverse effects on reproduction were observed up to the highest dose tested. The NOAEL for reproductive effects was 127 mg/kg/day.[9][12]
-
Developmental Toxicity: Developmental effects, such as an increased incidence of skeletal anomalies, have been observed in both rats and rabbits.[12] However, these effects typically occurred at dose levels that also produced maternal toxicity (e.g., reduced body weight gain and food consumption).[9][12] Therefore, there was no evidence of increased susceptibility of the fetus.[17]
| Study Type | Species | Maternal NOAEL | Developmental NOAEL | Key Developmental Effects | Reference |
| Developmental | Rat | 30 mg/kg/day | 100 mg/kg/day | Increased skeletal anomalies at 300 mg/kg/day | [12] |
| Developmental | Rabbit | 10 mg/kg/day | 10 mg/kg/day | Increased 13th ribs, reduced pubis at 75 mg/kg/day | [9] |
| 2-Generation | Rat | 14-16 mg/kg/day | 14-16 mg/kg/day | Decreased pup weight, delayed eye opening at 137-152 mg/kg/day | [12] |
Table 4: Reproductive and Developmental Toxicity of this compound.
Neurotoxicity
Acute and subchronic neurotoxicity studies in rats have been conducted. In an acute study, transient decreases in body temperature and activity were noted at the lowest dose tested (125 mg/kg), with a NOAEL not being established.[9][12] A 90-day subchronic neurotoxicity study established a NOAEL of 68 mg/kg/day, based on altered behaviors at higher doses.[9]
Ecotoxicological Profile
This compound generally shows low toxicity to non-target terrestrial and aquatic vertebrates.
-
Birds: Low acute oral toxicity (LD₅₀ >2000 mg/kg for Bobwhite quail).[1]
-
Aquatic Organisms: Low toxicity to fish (LC₅₀ >100 mg/L for Rainbow trout).[1] However, it can be highly toxic to some aquatic invertebrates, such as the crayfish Procambarus clarkii (96h LC₅₀ = 0.479 mg/L).[18] One of its photolysis products, 3-pyridinecarboxaldehyde (3-PCA), has been shown to cause developmental toxicity in zebrafish.[1]
-
Bees: Low acute toxicity to honeybees.[13]
Safety Assessment and Acceptable Intake
Based on the complete toxicological database, regulatory bodies have established health-based guidance values for this compound.
-
Acceptable Daily Intake (ADI): The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) established an ADI of 0-0.03 mg/kg bw. This was based on the overall NOAEL of 3.1 mg/kg bw/day from the 90-day and 1-year dog studies, to which a 100-fold safety factor was applied.[9]
-
Acute Reference Dose (ARfD): The JMPR established an ARfD of 0.1 mg/kg bw. This was based on the NOAEL of 10 mg/kg bw/day from the rabbit developmental toxicity study, using a 100-fold safety factor.[9]
Experimental Protocols
The toxicological evaluation of this compound was conducted following internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD), and under Good Laboratory Practice (GLP) standards.[9]
Acute Oral Toxicity (Fixed Dose Procedure - OECD 420)
This method is used to assess the acute toxic effects of a substance following a single oral dose.[1]
-
Principle: The test avoids using death as an endpoint, relying instead on the observation of clear signs of toxicity at one of several fixed dose levels (5, 50, 300, 2000 mg/kg).[1][12]
-
Procedure:
-
Sighting Study: A single animal (typically a female rat) is dosed at a starting level (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.[1][12]
-
Main Study: A group of 5 animals of a single sex is dosed at the selected starting level.[12]
-
Observation: Depending on the presence or absence of toxicity or mortality, further groups may be dosed at higher or lower fixed doses until the dose causing evident toxicity is identified.[1] Animals are observed for at least 14 days for signs of toxicity.[12]
-
Endpoint: The result allows for classification of the substance according to the Globally Harmonised System (GHS).[12]
-
Chronic Toxicity Study (OECD 452)
This study is designed to characterize the toxicological profile of a substance following prolonged and repeated exposure.[19]
-
Principle: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and identify target organs from long-term exposure, typically over 12 months.[19][20]
-
Procedure:
-
Animals: Typically conducted in two species, often rodents (e.g., rats, at least 20 per sex per group) and a non-rodent (e.g., dogs).[19][21]
-
Dosing: The test substance is administered daily, usually in the diet or by gavage, at a minimum of three dose levels plus a control group.[19][20]
-
Observations: Animals are monitored throughout the study for clinical signs of toxicity, body weight changes, and food/water consumption.[20]
-
Analysis: Periodic hematology, clinical chemistry, and urinalysis are performed.[19][21] At the end of the study, a full necropsy and histopathological examination of organs and tissues are conducted.[19]
-
Caption: Generalized workflow for a chronic toxicity study (OECD 452).
Bacterial Reverse Mutation (Ames) Test (OECD 471)
This in vitro assay is used to detect gene mutations.[9]
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[9][22] A positive result is recorded if the test substance causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[9][22]
-
Procedure:
-
Exposure: Bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[22][23]
-
Incubation: The treated bacteria are plated on a minimal agar medium.
-
Scoring: After incubation, the number of revertant colonies is counted and compared to the negative (solvent) control. A significant, dose-related increase in revertant colonies indicates a mutagenic potential.[23]
-
Two-Generation Reproduction Toxicity Study (OECD 416)
This study assesses effects on male and female reproductive performance and on the offspring.[24][25]
-
Principle: To evaluate effects on gonadal function, mating, conception, gestation, parturition, lactation, and offspring viability and growth over two generations.[26]
-
Procedure:
-
P Generation: Young adult male and female animals (usually rats) are dosed with the test substance at three levels plus a control. Dosing continues through a pre-mating period, mating, gestation, and lactation.[27]
-
F1 Generation: Offspring from the P generation are selected to become the parents of the next generation. They are dosed with the test substance from weaning through adulthood, mating, and production of the F2 generation.[27]
-
Endpoints: Comprehensive evaluation includes mating and fertility indices, litter size, pup survival, growth, sexual maturation, and histopathology of reproductive organs for the P and F1 adults.[24] The study determines NOAELs for parental, reproductive, and offspring toxicity.[24]
-
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. scribd.com [scribd.com]
- 5. oecd.org [oecd.org]
- 6. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 7. eurolab.net [eurolab.net]
- 8. The insecticide this compound selectively affects chordotonal mechanoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nib.si [nib.si]
- 10. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 11. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 12. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 16. nucro-technics.com [nucro-technics.com]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 24. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 25. catalog.labcorp.com [catalog.labcorp.com]
- 26. ecetoc.org [ecetoc.org]
- 27. oecd.org [oecd.org]
Pymetrozine Degradation: A Technical Guide to Pathways and Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation pathways of the insecticide pymetrozine and the identification of its metabolites. The information is compiled from various scientific studies and presented in a structured format to facilitate understanding and further research in the field.
Degradation Pathways of this compound
This compound undergoes degradation through both biotic and abiotic pathways, including metabolism in animals, plants, and soil, as well as hydrolysis and photolysis. The primary degradation mechanisms involve oxidation and cleavage of the triazine and pyridine rings.
Biotic Degradation
Animal Metabolism: In laboratory animals such as rats, goats, and hens, this compound is extensively metabolized.[1][2] Major metabolic reactions include oxidation of the methyl group on the triazine ring to form an alcohol (CGA313124) and subsequent oxidation to a carboxylic acid. Cleavage of the bond between the triazine and pyridine rings is another significant pathway, leading to various metabolites.[1] In rats, absorbed this compound is extensively metabolized, with the parent compound accounting for only about 10% of the excreted radiolabel.[2]
Plant Metabolism: this compound degradation in plants has been studied in crops like potatoes, tomatoes, rice, and cotton.[1] Following foliar application, this compound can be the major residue, but it also degrades into several metabolites.[2] The metabolic pathways are similar to those in animals and soil, involving oxidation and cleavage of the core structure.
Soil Metabolism: In soil, this compound is degraded by microorganisms. The degradation follows first-order kinetics.[3][4][5][6] A key initial step in the microbial degradation is the oxidative hydrolysis of the C=N double bond, leading to the formation of 4-amino-6-methyl-4,5-dihydro-2H-[3][7][8]triazin-3-one (AMDT) and nicotinic acid (NA).[9] Another study showed the hydrolysis of the C=N bond to produce AMDT and nicotinaldehyde.[10]
Abiotic Degradation
Hydrolysis: The hydrolysis of this compound is pH-dependent. It is more rapid under acidic conditions and relatively stable in neutral and alkaline environments.[11][12] At pH 5, the hydrolysis half-life is approximately 25 days.[8]
Photolysis: this compound undergoes photolytic degradation in water and on soil surfaces. The photolysis half-life in water is approximately 2 days.[11] The primary photolysis products are nicotinaldehyde (3-PCA) and 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine.[7]
Quantitative Data on this compound Degradation
The degradation of this compound has been quantified in various matrices, with the rate often expressed as a half-life (DT50). The following tables summarize the available quantitative data.
Table 1: Half-life of this compound in Different Matrices
| Matrix | Half-life (days) | Conditions | Reference |
| Water | 2.81 | - | [7] |
| Water | ~0.70 | Rice field ecosystem | [6] |
| Water | 3.0 - 3.8 | Paddy water | [3][6] |
| Soil | 6.95 | - | [7] |
| Soil | 8 - 38 | - | [8] |
| Soil | 1.4 | Broccoli field | [3] |
| Soil | 2.85 - 3.47 | First-order kinetics | [4][5] |
| Soil | 3.5 - 3.8 | Paddy soil | [3][6] |
| Soil | ~7.0 | Rice field ecosystem | [6] |
| Rice Plants | 3.70 | - | [7] |
| Rice Straw | 0.89 | Rice field ecosystem | [6] |
| Broccoli | 3.5 | Field conditions | [3] |
| Aster scaber | 3.5 - 4.2 | Recommended and double dose | [13] |
| Green Bean | 3.3 | Open field | [3] |
Table 2: this compound Degradation Kinetics in a Vegetable-Field Ecosystem
| Matrix | Degradation Equation | Half-life (days) | Reference |
| Broccoli | C = 1.9826e-0.1965t | 3.5 | [3] |
| Soil | C = 15.352e-0.4992t | 1.4 | [3] |
This compound Metabolites
A number of metabolites of this compound have been identified in various matrices. The key metabolites are listed below.
Table 3: Major Metabolites of this compound
| Metabolite Code | Chemical Name | Matrix Found | Reference |
| CGA313124 | 6-hydroxymethyl-pymetrozine | Animal (urine, milk) | [2] |
| CGA300407 | Nicotinaldehyde | Water (photolysis), Processing degradate | [1][2][7] |
| CGA215525 | 4-amino-6-methyl-1,2,4-triazin-3(2H)-one | Soil | [14] |
| CGA180777 | Nicotinic acid | Animal, Plant | [1][2] |
| AMDT | 4-amino-6-methyl-4,5-dihydro-2H-[3][7][8]triazin-3-one | Soil (microbial degradation) | [9] |
| GS23199 | - | Plant (rice straw, potato foliage) | [1][2] |
| CGA128632 | - | Plant (tomato) | [2] |
| CGA294849 | - | Plant (tomato) | [2] |
| CGA245342 | - | Plant | [2] |
| Ia7 | - | Plant | [2] |
| Ia17 | - | Plant | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate analysis of this compound and its metabolites. Below are outlines of common experimental protocols.
Residue Analysis in Soil
Extraction:
-
A soil sample (e.g., 10 g) is extracted with acetonitrile.[4]
-
The mixture is homogenized and centrifuged.
Cleanup:
-
The supernatant is subjected to cleanup using a combination of Primary Secondary Amine (PSA), C18, and Florisil sorbents to remove interfering matrix components.[4]
-
Magnesium sulfate is often added to remove excess water.
-
The sample is centrifuged, and the supernatant is collected.[4]
Analysis:
-
The cleaned extract is filtered and analyzed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[4]
-
LC Conditions: A C18 column is typically used with a mobile phase gradient of acetonitrile and water.
-
MS/MS Conditions: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor and product ion transitions for this compound (e.g., m/z 218.2 → 105 and 218.2 → 78).[4]
Metabolite Identification in Plants
Extraction:
-
Plant material is homogenized and extracted with a solvent mixture such as acetonitrile/water.[1]
-
For radiolabeled studies, samples are often washed with a methanol/water solution, followed by Soxhlet extraction of the dried material with methanol.[1]
Analysis and Identification:
-
The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS).[1]
-
Two-dimensional Thin-Layer Chromatography (2D-TLC) can also be used for separation and characterization of metabolites.[1]
-
Radiolabeled fractions are quantified using a scintillation counter or autoradiography.[1]
-
Identification of metabolites is confirmed by comparing their retention times and mass spectra with those of authentic standards.
Hydrolysis Study
-
Radiolabeled this compound (e.g., [Pyridine-5-14C]this compound) is incubated in aqueous buffer solutions at different pH values (e.g., pH 4, 5, 7, 9).[1][11]
-
The incubations are typically carried out at a constant temperature (e.g., 25°C) in the dark.[11]
-
Samples are taken at various time intervals and analyzed by HPLC to determine the concentration of the parent compound and its degradation products.[1]
Visualizations
The following diagrams illustrate the degradation pathways and a typical experimental workflow for this compound analysis.
Caption: Overview of this compound Degradation Pathways.
Caption: General Experimental Workflow for this compound Residue Analysis.
Caption: Microbial Degradation Pathway of this compound in Soil.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | C10H11N5O | CID 9576037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Comparison of Analytical Methods and Residue Patterns of this compound in Aster scaber - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (Ref: CGA 215944) [sitem.herts.ac.uk]
An In-depth Technical Guide to the Physicochemical Properties of Pymetrozine and its Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pymetrozine is a novel insecticide belonging to the pyridine azomethine class, demonstrating high selectivity against sucking insects such as aphids and whiteflies.[1][2][3] Its unique mode of action, which involves the inhibition of feeding behavior, makes it a valuable tool in integrated pest management programs.[4][5] This technical guide provides a comprehensive overview of the physicochemical properties of this compound and its common formulations, detailed experimental protocols for their determination, and visualizations of its mode of action and analytical workflows.
Physicochemical Properties of this compound (Technical Grade)
The following table summarizes the key physicochemical properties of technical grade this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁N₅O | [1][6] |
| Molecular Weight | 217.23 g/mol | [6][7][8] |
| Appearance | Colorless crystals or white to off-white crystalline solid. | [3][6][7] |
| Melting Point | 217 °C | [6][7] |
| Boiling Point | Decomposes at approximately 190 °C before boiling. | [2] |
| Vapor Pressure | < 3 x 10⁻⁸ mm Hg at 25 °C | [6] |
| Density | 1.36 g/cm³ at 20 °C | [6][7][8] |
| Solubility | ||
| in Water (25 °C) | 290 mg/L (pH 6.5) | [8][9] |
| in Ethanol (20 °C) | 2.25 g/L | [6][7] |
| in Hexane (20 °C) | < 0.001 g/L | [6] |
| Octanol-Water Partition Coefficient (Log P) | -0.18 | [6][9] |
| pKa | 4.06 (basic) | [2][10] |
| Hydrolysis Half-life (DT₅₀) at 25 °C | 25 days (pH 5) | [6][11] |
| >80 days (pH 7) | [11] | |
| >86 days (pH 9) | [11] | |
| Stability | Stable in air. | [6] |
Physicochemical Properties of this compound Formulations
This compound is commonly available in various formulations, including Water Dispersible Granules (WG) and Wettable Powders (WP).
This compound 50% WG
| Property | Value | Reference(s) |
| Appearance | Beige to brown granules. | [12] |
| Formulation Type | Water dispersible granule (WG) | [12] |
| Odor | Weak | [12] |
| pH (1% aqueous solution at 25 °C) | 7 - 11 | [12] |
| Specific Gravity / Density | 0.4 - 0.6 g/cm³ | [12] |
| This compound Content | 50.07% | [8] |
| Wet Sieve Test (75 Micron) | 99.60% passing | [8] |
| Suspensibility | 86.2% | [8] |
| Shelf Life | 2 years | [8] |
This compound 25% WP
| Property | Value | Reference(s) |
| Formulation Type | Wettable Powder (WP) | [13][14] |
| Appearance | Light yellow powder. | [15] |
Experimental Protocols
The determination of the physicochemical properties of this compound and its formulations follows standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Melting Point/Melting Range (OECD Guideline 102)
This method determines the temperature at which a substance transitions from a solid to a liquid state.
-
Apparatus: Capillary tube apparatus (liquid bath or metal block), thermometer.
-
Procedure:
-
A small amount of the finely powdered dry substance is introduced into a capillary tube, which is then sealed at one end.
-
The capillary tube is placed in the heating apparatus alongside a thermometer.
-
The temperature is raised at a controlled rate.
-
The temperatures at which the substance begins to melt and is completely molten are recorded to define the melting range.[4][11][16]
-
Vapor Pressure (OECD Guideline 104)
This guideline describes methods to determine the saturation pressure of a substance above its solid or liquid phase.
-
Methods: Dynamic method, static method, isoteniscope method, effusion methods (vapor pressure balance, Knudsen cell, isothermal thermogravimetry), gas saturation method.[17][18][19]
-
General Procedure (Gas Saturation Method):
-
A stream of an inert carrier gas is passed over the substance at a known and constant temperature and flow rate.
-
The substance vaporizes until the partial pressure in the gas stream reaches the saturation vapor pressure.
-
The amount of substance transported by the gas is determined by trapping and subsequent analysis (e.g., chromatography).
-
The vapor pressure is calculated from the mass of the substance and the volume of the carrier gas.[18][19]
-
Water Solubility (OECD Guideline 105)
This method determines the saturation mass concentration of a substance in water at a given temperature.
-
Methods: Column Elution Method (for solubilities < 10⁻² g/L) and Flask Method (for solubilities > 10⁻² g/L).[7][14][20][21]
-
Procedure (Flask Method):
-
An excess amount of the test substance is added to a flask containing purified water.
-
The flask is agitated at a constant temperature until saturation is reached.
-
The solution is then centrifuged or filtered to remove undissolved particles.
-
The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC).[7][20][21]
-
Octanol-Water Partition Coefficient (Log P) (OECD Guideline 107, Shake Flask Method)
This method determines the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of n-octanol and water.
-
Procedure:
-
A known volume of n-octanol and water are placed in a vessel, and a small amount of the test substance is added.
-
The mixture is shaken until equilibrium is reached.
-
The two phases are separated by centrifugation.
-
The concentration of the substance in each phase is determined.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.[13][22][23]
-
Hydrolysis as a Function of pH (OECD Guideline 111)
This test assesses the abiotic hydrolytic transformation of a chemical in aqueous systems at environmentally relevant pH values.
-
Procedure:
-
Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.
-
The test substance is added to each buffer solution at a single concentration.
-
The solutions are incubated in the dark at a constant temperature.
-
Samples are taken at various time intervals and analyzed for the concentration of the parent substance and any major hydrolysis products.
-
The rate of hydrolysis and the half-life (DT₅₀) are calculated for each pH.[6][8][12][24]
-
Suspensibility of Wettable Powders (CIPAC Method MT 15)
This method determines the ability of a wettable powder to remain suspended in water.
-
Procedure:
-
A suspension of the wettable powder is prepared at a known concentration in standard hard water.
-
The suspension is placed in a measuring cylinder and allowed to stand undisturbed for a specified time (e.g., 30 minutes) at a constant temperature.
-
The top 9/10ths of the suspension is carefully drawn off.
-
The amount of active ingredient in the remaining 1/10th is determined analytically.
-
The suspensibility is calculated as the percentage of the active ingredient that remained in the top 9/10ths.[25][26]
-
Wet Sieve Test (CIPAC Method MT 185.1)
This method determines the amount of non-dispersible material in a formulation.
-
Procedure:
-
A sample of the formulation is dispersed in water.
-
The resulting suspension is transferred to a sieve of a specified mesh size (e.g., 75 µm).
-
The material on the sieve is washed with a jet of water.
-
The residue retained on the sieve is dried and weighed.
-
The result is expressed as the percentage of the original sample retained on the sieve.[27][28]
-
Visualizations
Mode of Action: Signaling Pathway
This compound acts as a selective modulator of chordotonal organ Transient Receptor Potential Vanilloid (TRPV) channels in insects.[1][2][29] This action disrupts the normal sensory feedback from these mechanoreceptors, which are crucial for coordinating movement and feeding. The constant activation of these channels leads to an uncontrolled stretching of the legs and prevents the insect from inserting its stylet into the plant tissue, ultimately causing it to cease feeding and starve.[3][5]
Caption: this compound's mode of action on insect chordotonal organs.
Experimental Workflow: this compound Residue Analysis
The analysis of this compound residues in various matrices, such as crops, typically involves sample extraction followed by cleanup and instrumental analysis, most commonly High-Performance Liquid Chromatography (HPLC).
Caption: A typical workflow for this compound residue analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H11N5O | CID 9576037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eppo.int [eppo.int]
- 4. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 5. peptechbio.com [peptechbio.com]
- 6. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 8. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 9. oecd.org [oecd.org]
- 10. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com.sg]
- 11. laboratuar.com [laboratuar.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 14. oecd.org [oecd.org]
- 15. pomais.com [pomais.com]
- 16. oecd.org [oecd.org]
- 17. laboratuar.com [laboratuar.com]
- 18. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 19. oecd.org [oecd.org]
- 20. filab.fr [filab.fr]
- 21. Water Solubility | Scymaris [scymaris.com]
- 22. oecd.org [oecd.org]
- 23. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 24. oecd.org [oecd.org]
- 25. scribd.com [scribd.com]
- 26. MT 15 - Suspensibility of wettable powders in water [cipac.org]
- 27. cipac.org [cipac.org]
- 28. *MT 185 - Wet sieve test [cipac.org]
- 29. This compound (Ref: CGA 215944) [sitem.herts.ac.uk]
Pymetrozine's Enigmatic Influence on the Insect Gut Microbiome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pymetrozine, a pyridine azomethine insecticide, is a critical tool in managing sap-sucking insect pests. Its unique mode of action, primarily inducing feeding cessation, distinguishes it from many neurotoxic insecticides. While effective, the direct consequences of this compound on the intricate ecosystem of the insect gut microbiome remain largely uncharted territory. This technical guide synthesizes the current understanding of this compound's physiological impact on insects and extrapolates potential effects on the gut microbiota. Drawing from studies on pesticide-microbiome interactions and the known mechanisms of this compound, this document provides a framework for future research. We present hypothesized impacts, detailed experimental protocols for investigation, and conceptual diagrams to illustrate key pathways and workflows. A significant research gap exists in studies that isolate the sole effect of this compound on the insect gut microbiome through methods such as 16S rRNA sequencing. The information presented herein is a consolidation of indirect evidence and established methodologies to guide further scientific inquiry.
This compound's Mode of Action and Postulated Indirect Effects on Gut Microbiota
This compound's primary mode of action is not direct toxicity but rather the disruption of feeding behavior. It selectively targets the transient receptor potential vanilloid (TRPV) channels in the chordotonal organs of insects, which are responsible for mechanoreception, hearing, and proprioception. This interference leads to an irreversible blockage of the stylet, the insect's feeding apparatus, preventing it from piercing plant tissues and ingesting phloem sap. Consequently, the insect ceases to feed and ultimately dies from starvation.
This antifeedant mechanism suggests that this compound's impact on the gut microbiome is likely indirect, stemming from the physiological consequences of starvation. A sudden and complete cessation of nutrient intake would drastically alter the gut environment, leading to:
-
Nutrient Depletion: The gut microbiota is highly dependent on the constant influx of nutrients from the insect's diet. Starvation would lead to a depletion of essential carbohydrates, amino acids, and other nutrients necessary for microbial survival and proliferation.
-
Altered Gut Physicochemistry: Changes in nutrient availability can alter the pH, redox potential, and overall chemical composition of the gut lumen, creating a less hospitable environment for the resident microbial community.
-
Host Immune System Modulation: Starvation is a significant stressor that can modulate the host's immune system. This could, in turn, influence the composition and abundance of the gut microbiota.
While direct evidence is lacking, it is plausible that these starvation-induced changes would lead to a significant dysbiosis of the gut microbiome.
Synergistic Effects with Antimicrobials: A Case Study in Nilaparvata lugens
A study on the brown planthopper, Nilaparvata lugens, investigated the combined effects of this compound and the antimicrobial agent zhongshengmycin. This research provides some of the most relevant, albeit indirect, insights into how this compound may interact with the insect's microbial community.
The study found a significant synergistic effect in controlling N. lugens when this compound and zhongshengmycin were used in combination[1]. Zhongshengmycin is known to inhibit symbiotic microorganisms in the fat body of N. lugens, which are crucial for the insect's development and survival[1]. The enhanced mortality from the combined application suggests that targeting both the insect's feeding behavior (with this compound) and its essential symbionts (with zhongshengmycin) is a more effective control strategy[1].
While this study did not analyze the gut microbiome specifically using sequencing techniques, it highlights the critical role of the broader microbiome in the overall fitness of N. lugens and its susceptibility to insecticides. The findings support the hypothesis that disrupting the microbial community can enhance the efficacy of this compound. However, the study does not allow for the deconvolution of the specific effects of this compound on the gut microbiota from those of zhongshengmycin.
Data on this compound's Physiological and Sublethal Effects
Direct quantitative data on this compound's impact on the gut microbiome is not available in the reviewed literature. However, studies have quantified other physiological and sublethal effects, which are summarized below.
| Insect Species | This compound Concentration | Observed Effect | Reference |
| Diaphorina citri (Asian citrus psyllid) | 52 and 104 µg mL⁻¹ | Increased non-penetration behaviors and decreased ingestion behaviors. | [2] |
| Diaphorina citri | 52 and 104 µg mL⁻¹ | Reduced acquisition of Candidatus Liberibacter asiaticus by 12% and 21%, respectively. | [2] |
| Diaphorina citri | 52 and 104 µg mL⁻¹ | Reduced transmission of Candidatus Liberibacter asiaticus by 11% and 18%, respectively. | [2] |
| Nilaparvata lugens | LC₁₅, LC₅₀, and LC₈₅ | Significantly reduced fecundity. | [3] |
| Anthonomus grandis (Boll weevil) | Not specified | Promoted histological changes in the midgut, including protrusions and detachments of columnar cells. | |
| Anthonomus grandis | Not specified | Reduced glycogen content at 48 hours post-treatment. | |
| Anthonomus grandis | Not specified | Significantly affected lipid content at 48 and 144 hours post-treatment. |
These findings underscore that this compound induces significant physiological stress and behavioral changes in target insects, which are expected to have downstream consequences for the gut microbiome.
Experimental Protocols
To investigate the direct impact of this compound on the insect gut microbiome, a standardized experimental workflow is necessary. The following protocols are synthesized from methodologies described in studies of insect-pesticide-microbiome interactions.
Insect Rearing and this compound Exposure
-
Insect Colony Maintenance: Establish and maintain a healthy, synchronized colony of the target insect species (e.g., Nilaparvata lugens, Laodelphax striatellus) on their host plants in a controlled environment (e.g., 25±1°C, 70±5% relative humidity, 16:8 h light:dark photoperiod).
-
This compound Treatment Preparation: Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetone) and then dilute to the desired sublethal concentrations (e.g., LC₁₀, LC₂₅) with sterile distilled water containing a small amount of a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even application. A control group should be treated with the solvent and surfactant solution only.
-
Exposure Method: For sap-sucking insects, the systemic uptake method is appropriate. Immerse the roots of the host plants in the prepared this compound solutions for 24 hours. After this period, transfer the plants to fresh water and introduce the insects. Allow the insects to feed on the treated plants for a specified duration (e.g., 48 or 72 hours).
Gut Dissection and DNA Extraction
-
Surface Sterilization: To remove external microbial contaminants, briefly immerse the insects in 70% ethanol for 30 seconds, followed by two rinses in sterile phosphate-buffered saline (PBS).
-
Gut Dissection: Under a stereomicroscope in a sterile environment, dissect the insects in a drop of sterile PBS. Carefully remove the entire gut from the insect's abdominal cavity using fine-tipped sterile forceps.
-
DNA Extraction: Pool the guts from multiple individuals per replicate to ensure sufficient DNA yield. Extract total genomic DNA using a commercially available kit designed for microbial DNA from tissue samples (e.g., QIAamp DNA Microbiome Kit, DNeasy PowerSoil Kit) following the manufacturer's instructions.
16S rRNA Gene Sequencing and Analysis
-
Library Preparation: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 341F and 806R) with Illumina overhang adapters. Perform PCR in triplicate for each sample and then pool the amplicons. Purify the pooled PCR products.
-
Sequencing: Quantify the purified amplicons and sequence them on an Illumina MiSeq or NovaSeq platform using a 2x250 bp or 2x300 bp paired-end sequencing strategy.
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapters and low-quality bases using Trimmomatic or a similar tool.
-
Denoising and ASV Generation: Use DADA2 or Deblur to denoise the sequences and generate Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: Assign taxonomy to the ASVs using a reference database such as SILVA or Greengenes.
-
Diversity Analysis: Calculate alpha diversity indices (e.g., Shannon, Simpson, Chao1) and beta diversity (e.g., Bray-Curtis dissimilarity, Jaccard distance) to compare the microbial community structure between this compound-treated and control groups.
-
Differential Abundance Analysis: Use tools like DESeq2 or ANCOM to identify specific bacterial taxa that are significantly different in abundance between the treatment groups.
-
Visualizations
Hypothesized Signaling Pathway of this compound's Impact on the Gut Microbiome
Caption: Hypothesized pathway of this compound's indirect impact on the insect gut microbiome.
Experimental Workflow for Investigating this compound's Effect on Insect Gut Microbiome
Caption: Workflow for analyzing this compound's impact on the insect gut microbiome.
Future Directions and Conclusion
The current body of scientific literature provides a strong basis for hypothesizing that this compound indirectly impacts the insect gut microbiome through its antifeedant mode of action. However, there is a clear and pressing need for direct experimental evidence to validate this hypothesis and to quantify the changes in microbial community structure and function.
Future research should focus on:
-
Isolating the Effects of this compound: Conducting studies that expose insects to this compound alone, without confounding factors such as other pesticides or antimicrobials.
-
Multi-omics Approaches: Integrating metagenomics (16S rRNA and shotgun sequencing) with metabolomics and transcriptomics to gain a holistic understanding of how this compound-induced starvation affects the gut microbiome and the host's physiological response.
-
Functional Studies: Moving beyond descriptive studies of microbial composition to investigate the functional consequences of the observed changes in the microbiome, such as impacts on nutrient provisioning, detoxification, and immune priming.
-
Resistance Mechanisms: Investigating whether alterations in the gut microbiome can contribute to the development of resistance to this compound.
References
Pymetrozine's Effects on the Insect Immune Response: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pymetrozine is a selective insecticide widely used for the control of sucking pests. Its primary mode of action is the disruption of feeding behavior through interference with the insect's nervous system, specifically targeting chordotonal organs and Transient Receptor Potential Vanilloid (TRPV) channels.[1][2][3][4] While the neurotoxic effects leading to starvation are well-documented, the direct impact of this compound on the insect immune system is a nascent field of study with limited available data. This guide synthesizes the current, albeit sparse, evidence of this compound's immunomodulatory potential, provides detailed experimental protocols for future research, and illustrates the key insect immune signaling pathways that may be affected.
Introduction
The insect immune system is a complex network of cellular and humoral responses that defend against pathogens and parasites. Cellular immunity is primarily mediated by hemocytes, which are involved in phagocytosis, encapsulation, and nodulation. Humoral immunity involves the production of antimicrobial peptides (AMPs) and the activation of enzymatic cascades, such as the phenoloxidase (PO) cascade, which leads to melanization and wound healing. As the use of pesticides is a cornerstone of modern agriculture, understanding their sublethal effects on non-target physiological processes, including immunity, is crucial for developing sustainable pest management strategies and for drug development. This guide focuses on the known and potential effects of this compound on the insect immune response.
This compound's Known Mode of Action
This compound belongs to the pyridine azomethine class of insecticides.[1][5] Its unique mode of action involves the inhibition of feeding.[6][7] It selectively affects chordotonal mechanoreceptors, sensory organs that are crucial for balance and feeding in insects.[6][8] this compound is a modulator of TRPV channels, and its binding to these channels disrupts normal neuronal signaling, leading to an immediate cessation of feeding.[1][4] The insect, although still alive for a period, is unable to feed and ultimately dies of starvation.[6]
Effects on the Cellular Immune Response
Direct research on the effects of this compound on the insect cellular immune response is limited. However, a study on the acute toxicity of this compound in the red swamp crayfish, Procambarus clarkii, a related arthropod, provides some of the only available quantitative data suggesting a potential impact on hemocytes. The study reported significant histopathological changes, including hemocytic infiltration in various tissues, following a 96-hour exposure to this compound.
Table 1: Histopathological Effects of this compound on Procambarus clarkii Tissues (96-h exposure) [9]
| Tissue | Histopathological Change | Percentage of Affected Tissue (Mean ± SD) | p-value vs. Control |
| Heart | Hemocytic Infiltration | 2.58 ± 2.36% | 0.002 |
| Stomach | Hemocytic Infiltration | 5.24 ± 0.65% | < 0.05 |
| Midgut | Hemocytic Infiltration | 6.74% | Not specified |
Note: This data is from a crustacean and may not be directly transferable to insects. It is presented here as the only available quantitative data on this compound-induced hemocytic activity.
This hemocytic infiltration suggests an inflammatory or immune response to tissue damage caused by this compound.[9] However, without direct studies on insects, it is unclear whether this compound directly stimulates hemocyte activity or if this is a secondary effect of toxicity.
Potential Effects on Humoral Immunity
Currently, there is no direct evidence from published research on the effects of this compound on key humoral immune responses in insects, such as phenoloxidase activity or the expression of antimicrobial peptides. Studies on the sublethal effects of this compound on the greenbug, Schizaphis graminum, found no significant impact on the activity of detoxifying enzymes like α-esterase and β-esterase, which are sometimes associated with the insect's response to foreign compounds.[10]
Key Insect Immune Signaling Pathways
While no direct link has been established between this compound and the following pathways, they are central to the insect immune response and represent key areas for future investigation into the immunomodulatory effects of this insecticide.
Experimental Protocols for Investigating Immunomodulatory Effects
To facilitate further research into the effects of this compound on the insect immune system, this section provides detailed methodologies for key immunological assays.
Total and Differential Hemocyte Counts
This protocol is adapted from methods used for Lepidopteran larvae and can be modified for other insect orders.
Objective: To quantify the total number of hemocytes and the relative proportions of different hemocyte types in insects exposed to this compound.
Materials:
-
This compound solution at desired sublethal concentrations
-
Control solution (solvent only)
-
Grace's Insect Medium (or appropriate saline)
-
Anticoagulant buffer (98 mM NaOH, 186 mM NaCl, 1.7 mM EDTA, 41 mM citric acid, pH 4.5)
-
Neubauer hemocytometer
-
Phase-contrast microscope
-
Micropipettes and sterile tips
-
Microcentrifuge tubes
-
Fine-point forceps and micro-scissors
Procedure:
-
Exposure: Expose a cohort of insects to a sublethal concentration of this compound (e.g., LC10 or LC30) through dietary intake or topical application. A control group should be exposed to the solvent only.
-
Hemolymph Collection: Anesthetize an insect by chilling on ice. Sterilize the surface with 70% ethanol. Make a small incision in a non-critical area (e.g., a proleg) with sterile micro-scissors.
-
Dilution: Gently squeeze the insect to exude a droplet of hemolymph. Immediately collect a known volume (e.g., 5 µL) of hemolymph with a micropipette and dispense it into a microcentrifuge tube containing a known volume of cold anticoagulant buffer (e.g., 25 µL). Mix gently.
-
Loading the Hemocytometer: Load 10 µL of the diluted hemolymph into the chamber of a clean Neubauer hemocytometer.
-
Total Hemocyte Count (THC): Under a phase-contrast microscope at 400x magnification, count the total number of hemocytes in the four large corner squares and the central large square of the grid.
-
Calculation of THC:
-
THC (cells/mL) = (Total cells counted / Number of large squares counted) x Dilution factor x 10^4
-
-
Differential Hemocyte Count (DHC): Prepare a thin smear of hemolymph on a microscope slide and allow it to air dry. Stain with a Giemsa or Wright's stain.
-
Counting for DHC: Under oil immersion, identify and count at least 200 hemocytes, classifying them into types (e.g., prohemocytes, plasmatocytes, granulocytes, oenocytoids, spherulocytes).
-
Calculation of DHC: Express the count of each cell type as a percentage of the total number of cells counted.
Phenoloxidase (PO) Activity Assay
This spectrophotometric assay measures the activity of the key enzyme in the melanization cascade.
Objective: To quantify the phenoloxidase activity in the hemolymph of insects exposed to this compound.
Materials:
-
Hemolymph collected as described above, but without anticoagulant buffer if possible, or collected into a buffer that does not inhibit PO activity.
-
Phosphate-buffered saline (PBS), pH 7.4
-
L-DOPA solution (4 mg/mL in sterile water)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Sample Preparation: Collect hemolymph from control and this compound-treated insects and place on ice. Centrifuge at 4°C to pellet the hemocytes. The supernatant is the plasma, which contains the pro-phenoloxidase system.
-
Assay Setup: In a 96-well microplate, add 15 µL of hemolymph plasma to each well.[2] Include a negative control with 15 µL of PBS.[2]
-
Reaction Initiation: Add 140 µL of molecular-grade water and 20 µL of PBS to each well.[2] To initiate the reaction, add 20 µL of L-DOPA solution to each well.[2]
-
Measurement: Immediately place the microplate in a spectrophotometer pre-set to 30°C.[2] Read the absorbance at 490 nm every 15 seconds for a period of up to 30 minutes, with shaking between reads.[2]
-
Data Analysis: PO activity is determined by the rate of increase in absorbance (Vmax) during the linear phase of the reaction.[2] Compare the Vmax values between the control and this compound-treated groups.
Quantitative Real-Time PCR (qPCR) for Immune Gene Expression
This protocol allows for the quantification of the expression of genes involved in key immune signaling pathways.
Objective: To measure the relative expression levels of target immune genes (e.g., genes from the Toll, Imd, and JAK/STAT pathways) in insects exposed to this compound.
Materials:
-
Whole insects or dissected fat bodies from control and this compound-treated insects
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target immune genes and a reference housekeeping gene (e.g., Actin or GAPDH)
-
qPCR instrument
Procedure:
-
Exposure and Sample Collection: Expose insects to this compound as described above. At selected time points, collect whole insects or dissect the fat body (the primary immune organ) and immediately freeze in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the samples using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up qPCR reactions in triplicate for each sample and each gene (target and reference). Each reaction should contain cDNA template, forward and reverse primers, and SYBR Green master mix.
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR system with an appropriate thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each reaction. Calculate the relative expression of target genes using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the control samples.
Conclusion and Future Directions
The direct effects of this compound on the insect immune response remain a largely unexplored area of research. While its primary mode of action as a feeding inhibitor is well-established, the observation of hemocytic infiltration in a related arthropod exposed to this compound suggests a potential for immunomodulatory effects that warrant further investigation.[9] The lack of data on this compound's impact on crucial immune functions such as phenoloxidase activity and antimicrobial peptide production highlights a significant knowledge gap.
Future research should focus on systematic studies using the protocols outlined in this guide to investigate the effects of sublethal this compound exposure on a range of insect species, including both pest and beneficial insects. Such studies are essential for a comprehensive understanding of the ecological and physiological impacts of this widely used insecticide. This knowledge will be invaluable for refining integrated pest management strategies and for the development of novel, more targeted insect control agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H11N5O | CID 9576037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (Ref: CGA 215944) [sitem.herts.ac.uk]
- 4. The insecticide this compound selectively affects chordotonal mechanoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toll and IMD Pathways Synergistically Activate an Innate Immune Response in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Toll and Imd pathways are the major regulators of the immune response in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Toxicity of an Emerging Insecticide this compound to Procambarus clarkii Associated with Rice-Crayfish Culture (RCIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plantprotection.scu.ac.ir [plantprotection.scu.ac.ir]
- 10. Insect phenoloxidase and its diverse roles: melanogenesis and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Pymetrozine in Plant Tissues
Introduction
Pymetrozine is a selective insecticide belonging to the pyridine azomethine chemical class, widely used to control sucking insects like aphids and whiteflies on various crops.[1][2] Due to its potential health risks—the US Environmental Protection Agency (EPA) has classified it as a "likely" human carcinogen—monitoring its residue levels in agricultural products is crucial for ensuring food safety.[3][4] Analytically, this compound is a polar compound (log Kow = -0.18), which can present challenges for extraction and analysis.[3][5]
These application notes provide detailed protocols for the quantification of this compound in diverse plant tissues using modern analytical techniques. The methodologies covered include the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and classic Solid-Phase Extraction (SPE), followed by analysis using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors.
Analytical Approaches
The most common methods for the determination of this compound residues involve liquid chromatography.[6] While HPLC with Ultraviolet (UV), Diode Array (DAD), or Photodiode Array (PDA) detection is frequently used, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is often preferred for its superior sensitivity, selectivity, and efficiency.[3][4][6]
Experimental Protocols
Two primary sample preparation protocols are detailed below. The choice of method depends on the laboratory's equipment, the specific plant matrix, and the required sensitivity.
Protocol 1: Modified QuEChERS Method
The QuEChERS method is highly effective for multi-residue analysis and has been adapted for this compound. A critical consideration is the pH during extraction, as standard citrate-buffered methods can lead to low recovery rates (<70%).[7] Adjusting the pH to be above 5 is recommended for optimal recovery.[7]
1. Sample Homogenization:
-
Weigh a representative portion (e.g., 10 ± 0.1 g) of the plant tissue sample (e.g., rice, brinjal, cabbage) into a 50 mL centrifuge tube.[4][8] For dry samples, pre-hydration with an appropriate amount of water may be necessary.
2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
If required, add an internal standard.
-
Add the appropriate QuEChERS extraction salt packet. For this compound, an acetate-buffered version is recommended to ensure a pH > 5.[7] A typical mixture for a 10 g sample is 4 g MgSO₄, 1 g NaCl, and 0.5 g sodium acetate.[7]
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube.
-
The d-SPE tube should contain a combination of sorbents to remove interfering matrix components. The choice of sorbents depends on the matrix:
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at high speed (e.g., ≥8000 rpm) for 5 minutes.
-
The resulting supernatant is the final extract.
4. Final Preparation for Analysis:
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.[10]
-
For LC-MS/MS analysis, the extract may need to be diluted with the mobile phase to reduce matrix effects.
Protocol 2: Solid-Phase Extraction (SPE) Method
This method is a more traditional approach that provides excellent cleanup, particularly for complex matrices like tobacco.[1]
1. Sample Homogenization:
-
Weigh 5 g of the homogenized plant tissue sample (e.g., green tobacco leaves) into a suitable container.[1]
2. Extraction:
-
Add an extraction solvent. A common choice is a mixture of acetonitrile and water.[1] Alternatively, for highly polar matrices, an aqueous borate buffer (pH 9) mixed with methanol can be effective.[2][5]
-
Homogenize or shake the mixture thoroughly for an extended period.
-
Centrifuge the sample and collect the supernatant.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of water.[11]
-
Sample Loading: Load the extracted supernatant onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge to remove interferences. A typical wash solution is a methanol/water mixture (e.g., 1:9, v/v).[11]
-
Elution: Elute the target analyte (this compound) from the cartridge using a suitable solvent, such as methanol or acetonitrile.[1][11]
-
For some complex matrices, a multi-cartridge cleanup (e.g., Chem Elut followed by PestiCarb/NH2) may be necessary for satisfactory results.[1]
4. Final Preparation for Analysis:
-
The eluate may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.
Instrumental Analysis Conditions
The following tables summarize typical instrumental conditions for the analysis of this compound.
Table 1: Typical Liquid Chromatography Parameters
| Parameter | HPLC-UV/PDA Condition | UHPLC-PDA Condition | Reference(s) |
| Column | Phenomenex Luna C8 (250 x 4.6 mm, 5 µm) | XR-ODS II (150 x 2.0 mm, 5 µm) | [3][4] |
| Mobile Phase | Methanol / Water (3:7, v/v) | Water / Methanol (60:40, v/v) | [3][6] |
| Acetonitrile / 0.02 M Ammonium Acetate (10:90, v/v) | [1] | ||
| Flow Rate | 0.8 mL/min | 0.8 mL/min | [3][6] |
| Column Temp. | 40 °C | 30 °C | [1][3] |
| Injection Vol. | 20 µL | 10 µL | [1][6] |
| Detector | UV or DAD | PDA | [1][3][6] |
| Wavelength | 299 nm | Detected via PDA scan | [1][6] |
| Retention Time | ~11 min | ~4 min | [1][4] |
LC-MS/MS Detection:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[12]
-
Monitored Transitions: this compound is typically monitored using at least two specific mass transitions for confirmation. A common transition is the parent ion [M+H]⁺ at m/z 218.1, fragmenting to daughter ions such as m/z 105.1 (quantitative) and m/z 78.2 (qualitative).[2]
Method Performance and Quantitative Data
Method validation is critical to ensure reliable results. Key parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (Relative Standard Deviation, RSD). Due to the influence of co-extractives from the plant matrix, it is highly recommended to use matrix-matched calibration curves for accurate quantification.[8][9]
Table 2: Summary of Method Performance for this compound Quantification
| Plant Matrix | Analytical Method | LOQ | LOD | Average Recovery (%) | RSD (%) | Reference(s) |
| Aster scaber | HPLC-DAD | 0.05 mg/kg | - | 91.8 - 98.7 | < 10 | [3] |
| Green Tobacco | HPLC-UV | - | 0.005 µg/mL | 97 - 99 | < 2.1 | [1] |
| Rice (various) | UHPLC-PDA | - | - | 77.8 - 111.9 | < 20 | [4] |
| Brinjal | LC-MS/MS | 0.4 - 2.0 µg/kg | 0.15 - 0.66 µg/kg | 70.3 - 113.2 | ≤ 6.8 | [8] |
| Tea | LC-MS/MS | 0.005 mg/kg | - | - | - | [12] |
| Various Plants | HPLC-MS/MS | 0.01 mg/kg | - | - | - | [2] |
| Drinks (Juice) | LC-MS/MS | < 0.05 µg/L | < 0.014 µg/L | 73.2 - 94.1 | 2.5 - 9.8 | [9] |
References
- 1. asianpubs.org [asianpubs.org]
- 2. fao.org [fao.org]
- 3. Comparison of Analytical Methods and Residue Patterns of this compound in Aster scaber - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemisgroup.us [chemisgroup.us]
- 5. researchgate.net [researchgate.net]
- 6. chemisgroup.us [chemisgroup.us]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Investigation of the adsorption of this compound on the Au@AgNPs surface and its application in the rapid detection of this compound residues in apple - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CN108872439A - The extraction and purification methods of this compound residual quantity in a kind of measurement tealeaves - Google Patents [patents.google.com]
Application Notes and Protocols for Pymetrozine Residue Analysis by HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Pymetrozine residues in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a selective insecticide effective against sucking insects.[1] Its unique mode of action interferes with the neuroregulation of feeding behavior in insects, leading to starvation.[1] Due to its widespread use in agriculture, monitoring its residues in food and environmental samples is crucial for ensuring consumer safety and regulatory compliance. The US Environmental Protection Agency (EPA) has classified this compound as a "likely" human carcinogen, underscoring the need for sensitive and reliable analytical methods.[1][2]
This guide offers two robust analytical approaches for the determination of this compound residues: an HPLC-UV method suitable for routine analysis and a highly sensitive and specific LC-MS/MS method for trace-level detection and confirmation.
General Sample Preparation: The QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[2][3][4] It involves a simple extraction and cleanup procedure that is applicable to a wide range of analytes and matrices.[3][4]
A modified QuEChERS protocol is commonly used for this compound analysis.[2][5] The general steps involve homogenization of the sample, extraction with acetonitrile, partitioning with salts (commonly magnesium sulfate and sodium chloride or sodium acetate), and a cleanup step using dispersive solid-phase extraction (dSPE) with a primary secondary amine (PSA) sorbent to remove matrix components like organic acids, sugars, and fatty acids.[2][4] For certain matrices, additional cleanup steps with graphitized carbon black (GCB) or C18 may be necessary to remove pigments and nonpolar interferences, respectively.
Workflow for this compound Residue Analysis
Caption: General workflow for this compound residue analysis.
Method 1: HPLC-UV for this compound Residue Analysis
This method is suitable for the quantification of this compound in various agricultural commodities. It offers a cost-effective and reliable approach for routine monitoring.
Experimental Protocol
1. Sample Preparation (Modified QuEChERS)
-
Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.[6]
-
Extraction: Add 10-15 mL of acetonitrile (for samples with >80% water content, adjust accordingly for drier matrices).[6] For acidic matrices, the pH should be adjusted to >5 to ensure good recovery of this compound.[7]
-
Salting-out: Add a salt mixture, commonly 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.[4]
-
Shaking and Centrifugation: Shake vigorously for 1 minute and centrifuge at ≥3000 rpm for 5 minutes.[2]
-
Cleanup (dSPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL centrifuge tube containing a dSPE sorbent (e.g., 25 mg PSA and 150 mg anhydrous magnesium sulfate per mL of extract).
-
Final Preparation: Vortex for 30 seconds and centrifuge. Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
HPLC-UV Conditions
| Parameter | Condition 1: Rice Matrix[2][5] | Condition 2: General Crops[1] | Condition 3: Tobacco[8] |
| Column | XR-ODS II (150 mm x 2.0 mm, 5 µm) | Phenomenex Luna C8 (250 x 4.6 mm, 5 µm) | C18 column |
| Mobile Phase | Water:Methanol (60:40, v/v) | Methanol:Water (3:7, v/v) | Acetonitrile:0.02 M Ammonium Acetate buffer (pH 5.0) (10:90, v/v) |
| Flow Rate | 0.8 mL/min | 0.8 mL/min | 1.0 mL/min |
| Injection Volume | 10 µL | 20 µL | 20 µL |
| Column Temperature | Ambient | 40°C | 30°C |
| Detection Wavelength | Photodiode Array (PDA) | 298 nm | 299 nm |
| Retention Time | ~4.00 ± 0.5 min | ~7.85 min | ~11 min |
Quantitative Data for HPLC-UV Methods
| Matrix | Fortification Levels (mg/kg) | Average Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Rice | 0.05, 0.1, 0.25, 0.5 | >80 | <20 | 0.05 | [2][5] |
| Aster scaber | 0.5, 2.5 | >85 (LLE method) | <10 | 0.05 | [1] |
| Green Tobacco Leaves | Not specified | 97-99 | <2.1 | 0.005 (as µg/mL) | [8] |
| Various Crops | 0.02, 0.2 | 87.9-105.2 | <3.0 | 0.02 | [9] |
Method 2: LC-MS/MS for this compound Residue Analysis
This method provides high sensitivity and selectivity for the detection and confirmation of this compound residues, making it ideal for trace-level analysis and for complex matrices.
Experimental Protocol
1. Sample Preparation (Modified QuEChERS)
The sample preparation protocol is similar to the one described for the HPLC-UV method. However, due to the higher sensitivity of LC-MS/MS, a smaller sample size or a higher dilution factor for the final extract may be employed to minimize matrix effects.
2. LC-MS/MS Conditions
| Parameter | Condition 1: Paddy Ecosystem[10] | Condition 2: General[11] |
| LC System | Triple Quadrupole LC-MS/MS | HPLC with Mass Spectrometry (LC/MS) |
| Column | C18 column | Not specified |
| Mobile Phase | Gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol or acetonitrile with 0.1% formic acid) | 10% Methanol/Water |
| Flow Rate | 0.2-0.5 mL/min | Not specified |
| Injection Volume | 5-10 µL | Not specified |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Heated Nebulizer Interface |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Triple Quadrupole (MS/MS) |
| Precursor Ion (m/z) | 217.9 | Not specified |
| Product Ions (m/z) | 105.1 (Quantifier), 78.0 (Qualifier), 51.15 (Qualifier) | Not specified |
| Collision Energy (V) | -22 (for m/z 105.1), -44 (for m/z 78.0), -54 (for m/z 51.15) | Not specified |
| Retention Time | ~1.20 ± 0.1 min | Not specified |
Quantitative Data for LC-MS/MS Methods
| Matrix | Fortification Levels | Average Recovery (%) | RSD (%) | LOQ | Reference |
| Paddy Leaf, Straw, Husk, Brown Rice, Soil | Not specified | Validated as per SANTE/12682/2019 | Not specified | Not specified | [10] |
| Soil | Not specified | Adequate recovery as per EPA guidelines | Not specified | 10 ppb (0.01 mg/kg) | [11] |
| Chinese Kale | Not specified | 73.2 - 94.1 | 2.5 - 9.8 | Not specified | [2] |
LC-MS/MS Detection Logic
Caption: LC-MS/MS detection principle for this compound.
Conclusion
The presented HPLC-UV and LC-MS/MS methods provide reliable and validated protocols for the determination of this compound residues in a variety of matrices. The choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. The QuEChERS sample preparation method offers an efficient and effective approach for extracting this compound, contributing to the overall robustness of these analytical workflows.
References
- 1. Comparison of Analytical Methods and Residue Patterns of this compound in Aster scaber - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemisgroup.us [chemisgroup.us]
- 3. measurlabs.com [measurlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. chemisgroup.us [chemisgroup.us]
- 6. gcms.cz [gcms.cz]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Environmental Safety Assessment and Dissipation Dynamics of this compound 50% WG Residues in Paddy Ecosystem Using Triple Quadrupole LC-MS/MS - ProQuest [proquest.com]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Application Notes and Protocols for Pymetrozine Bioassays on Aphid Populations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting Pymetrozine bioassays on aphid populations, designed to ensure accuracy, reproducibility, and robust data generation for research and development purposes.
Introduction
This compound is a selective insecticide belonging to the pyridine azomethine chemical class, known for its unique mode of action against sucking insects like aphids.[1][2][3] It acts as a feeding inhibitor, causing insects to cease feeding shortly after exposure and subsequently die from starvation.[1][2] This distinct mechanism, which involves targeting the chordotonal organs and disrupting nerve signals related to feeding, makes it a valuable tool in insecticide resistance management programs.[1][4] Unlike neurotoxins that cause immediate paralysis, this compound's effect is slower, necessitating longer observation periods in bioassays.[2][5]
The following protocols detail the standardized leaf-dip bioassay method recommended by the Insecticide Resistance Action Committee (IRAC) for monitoring aphid susceptibility to this compound.[5]
Key Experimental Protocols
Leaf-Dip Bioassay Protocol
This method is a standard for evaluating the toxicity of insecticides to aphids by exposing them to treated leaf surfaces.
Materials:
-
This compound (analytical grade or commercial formulation)
-
Acetone or Dimethyl sulfoxide (DMSO) for stock solution
-
Distilled water
-
Wetting agent (e.g., Triton X-100 or Silwet® L-77 at 0.01%)[4]
-
Host plants (e.g., bell pepper, cotton, potato), free of pesticides
-
Aphid colony (e.g., Myzus persicae, Aphis gossypii)
-
Petri dishes (5-9 cm diameter)
-
Agar (1-2% w/v)
-
Fine paintbrush
-
Forceps
-
Volumetric flasks and pipettes
-
Ventilated lids for Petri dishes
-
Incubator or controlled environment chamber (20-25°C, 16:8 L:D photoperiod)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).
-
Create a series of dilutions from the stock solution using distilled water containing a wetting agent.[4] Suggested concentrations for initial range-finding tests could be 0.1, 1, 10, 100, and 1000 mg/L. Based on preliminary results, a narrower range of at least five concentrations should be selected to determine the LC50.
-
Prepare a control solution containing only distilled water and the wetting agent.
-
-
Preparation of Leaf Discs and Petri Dishes:
-
Prepare a 1-2% agar solution in distilled water, heat to dissolve, and pour into the bottom of the Petri dishes to a depth of 3-4 mm.[5] Allow the agar to cool and solidify.
-
Excise leaf discs from healthy, untreated host plants using a cork borer. The leaf discs should be slightly smaller than the Petri dish diameter.
-
-
Treatment of Leaf Discs:
-
Using forceps, dip each leaf disc into a test solution for 10 seconds with gentle agitation.[5]
-
Place the treated leaf discs, abaxial (lower) side up, on paper towels to air dry for 1-2 hours.[5]
-
Place one dried leaf disc onto the solidified agar in each Petri dish. The agar will help maintain the turgidity of the leaf disc.
-
-
Infestation with Aphids:
-
Using a fine paintbrush, carefully transfer 20-30 adult apterous (wingless) aphids onto each leaf disc.[5]
-
Use a minimum of three replicates for each concentration and the control.
-
-
Incubation:
-
Cover the Petri dishes with ventilated lids and place them in an incubator or a controlled environment chamber at 20-25°C with a 16:8 hour (light:dark) photoperiod.
-
-
Mortality Assessment:
Data Analysis:
-
Correct for control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100, where 'n' is the number of aphids, 'T' is the treatment group, and 'C' is the control group.
-
Perform a probit or logit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and LC90 values, along with their 95% confidence limits.
Data Presentation
Table 1: Example this compound LC50 Values for Different Aphid Species
| Aphid Species | Bioassay Method | LC50 (mg a.i./L) | Exposure Time (hours) | Reference |
| Myzus persicae | Leaf-dip | 0.42 - 2.8 | 96 | [4] |
| Aphis fabae | Residual | 740.20 | Not Specified | [6] |
| Aphis pomi | Leaf disk | 2.3 - 27 | Not Specified | [4] |
| Nilaparvata lugens | Rice-seedling dipping | 12.89 - 14.37 | Not Specified | [7] |
Visualizations
This compound's Mode of Action
This compound selectively targets the chordotonal organs in insects, which are sensory organs involved in hearing, balance, and proprioception.[1] It is a modulator of TRPV (Transient Receptor Potential Vanilloid) channels.[8][9] This disruption of sensory input leads to an immediate and irreversible cessation of feeding behavior, ultimately causing the aphid to starve to death.[1][2][10]
Caption: this compound's mechanism of action leading to aphid mortality.
Experimental Workflow for Leaf-Dip Bioassay
The following diagram outlines the key steps in the leaf-dip bioassay protocol.
Caption: Workflow for the this compound leaf-dip bioassay.
References
- 1. peptechbio.com [peptechbio.com]
- 2. cotton.org [cotton.org]
- 3. cotton.org [cotton.org]
- 4. researchgate.net [researchgate.net]
- 5. irac-online.org [irac-online.org]
- 6. plantprotection.scu.ac.ir [plantprotection.scu.ac.ir]
- 7. Resistance Monitoring of Nilaparvata lugens to this compound Based on Reproductive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (Ref: CGA 215944) [sitem.herts.ac.uk]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
Application Notes and Protocols for Field Trial Design and Efficacy Evaluation of Pymetrozine Formulations
Introduction
Pymetrozine is a selective insecticide belonging to the pyridine azomethine chemical class, specifically targeting piercing-sucking pests.[1][2] Its unique mode of action distinguishes it from many conventional insecticides. This compound acts as a neurotoxicant that selectively affects chordotonal mechanoreceptors in insects.[3][4] It targets the transient receptor potential vanilloid (TRPV) ion channels, disrupting normal neuronal signaling and leading to an immediate and irreversible cessation of feeding behavior.[1][3][5] Pests, such as aphids, whiteflies, and planthoppers, stop feeding within minutes to hours of exposure and eventually die from starvation over several days.[1][5][6] This neural inhibition of feeding makes this compound a valuable tool in Integrated Pest Management (IPM) and resistance management programs, as it shows no cross-resistance with neonicotinoids or pyrethroids.[1]
These application notes provide detailed protocols for designing and executing field trials to evaluate the efficacy of various this compound formulations. The methodologies are intended for researchers and agricultural scientists to generate robust, comparable, and reliable data.
This compound's Mode of Action
This compound's insecticidal activity is not based on acute poisoning but on the specific disruption of the pest's feeding mechanism. This targeted action ensures high selectivity, making it relatively safe for non-target beneficial insects like predators and pollinators.[5][6]
Caption: this compound's pathway from insect contact to mortality.
Protocol 1: Field Trial Design
A robust experimental design is critical for obtaining reliable efficacy data. The following protocol outlines a standard approach for this compound field trials, adaptable to various crops and target pests.
Objective
To determine the field efficacy of different this compound formulations (e.g., 50% Water Dispersible Granules (WG), 1% Controlled-Release Granules (CRG)) against a target pest population on a specific crop, compared to a negative control and a standard reference insecticide.
Experimental Design and Layout
-
Design : A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability (e.g., soil gradients, pest distribution).
-
Replicates : A minimum of three to four replicates per treatment is required for statistical robustness.[7]
-
Plot Size : Each experimental plot should be of a sufficient size to avoid edge effects and allow for representative sampling. A typical size is 30 m² for paddy fields or as appropriate for the crop.[8]
-
Layout : Plots should be clearly demarcated. A buffer zone should be maintained between plots and blocks to prevent spray drift or insect migration between treatments.
Treatments
-
Test Formulations : Include various this compound formulations at different application rates (e.g., a recommended dose and 1.5x the recommended dose).[8]
-
Reference Product : A registered, commercially available insecticide known to be effective against the target pest should be included for comparison.
-
Negative Control : An untreated plot (no insecticide application) is mandatory to measure the natural pest population dynamics. For bait or granular formulations, a placebo (without the active ingredient) can be used.[9]
Site Selection and Preparation
-
Select a field with a known history of uniform pest infestation.
-
Ensure the crop stage is appropriate for both pest development and treatment application.
-
Follow standard agronomic practices for the specific crop throughout the trial period.
Application of Treatments
-
Timing : Apply treatments when the pest population reaches a pre-determined economic threshold.
-
Method : The application method must be consistent with the formulation type.
-
Foliar Sprays (e.g., 50% WG) : Use standard ground equipment (e.g., backpack sprayer) calibrated to deliver a uniform spray volume. The use of an adjuvant may be recommended to improve coverage and penetration.[2]
-
Granular Formulations (e.g., 1% CRG) : Broadcast granules evenly across the plot surface.[8][10]
-
-
Record Keeping : Document all application details, including date, time, weather conditions (temperature, humidity, wind speed), equipment used, and application volume/rate.
Caption: Standard workflow for an insecticide field trial.
Protocol 2: Efficacy Evaluation
Pest Population Assessment
-
Pre-Treatment Count : Before applying any treatments, conduct a baseline count of the target pest population in each plot.
-
Post-Treatment Counts : Conduct subsequent counts at regular intervals (e.g., 3, 7, 14, 21, and 48 days after application) to assess both knockdown effect and residual activity.[2][8]
-
Sampling Method : Use a standardized method appropriate for the pest and crop. For example, for planthoppers in rice, count the number of insects per hill on a randomly selected number of hills (e.g., 10-20) per plot.
Calculation of Efficacy
The percentage of population reduction should be calculated to determine efficacy. If the control population changes significantly over time, a correction formula such as Henderson-Tilton's or Abbott's formula should be used.
Corrected Efficacy (%) = (1 - (Ta * Cb) / (Tb * Ca)) * 100
Where:
-
Ta = Number of live insects in the treated plot after application
-
Cb = Number of live insects in the control plot before application
-
Tb = Number of live insects in the treated plot before application
-
Ca = Number of live insects in the control plot after application
Phytotoxicity Assessment
Visually inspect the crop in each plot at each post-treatment interval for any signs of phytotoxicity, such as leaf yellowing, burning, stunting, or malformation. Use a standardized rating scale (e.g., 0-10, where 0 = no injury). No phytotoxicity has been reported in trials with this compound 50% WG.[11][12]
Data Analysis
The collected data (pest counts) should be subjected to Analysis of Variance (ANOVA) appropriate for the experimental design (RCBD). Treatment means should be separated using a suitable post-hoc test (e.g., Tukey's HSD or Duncan's Multiple Range Test) at a significance level of p≤0.05.
Data Presentation: Summary of Efficacy Trials
The following tables summarize quantitative data from field trials evaluating different this compound formulations against key pests.
Table 1: Efficacy of this compound 1% Controlled-Release Granules (CRG) against Paddy Planthoppers (Sogatella furcifera)
This trial demonstrates the long-lasting effect of a controlled-release formulation.
| Treatment Dose (g a.i./ha) | 14 Days After Application (%) | 21 Days After Application (%) | 28 Days After Application (%) | 38 Days After Application (%) | 48 Days After Application (%) |
| 75 | 65.83 | 72.71 | 72.71 | 75.68 | 61.96 |
| 150 | 78.88 | 89.24 | 79.54 | 78.53 | 68.42 |
| 300 | 86.38 | 94.48 | 84.71 | 85.09 | 77.44 |
| 450 | 84.40 | 96.80 | 86.62 | 87.02 | 78.87 |
| 25% this compound WP (375) | - | - | 12.48 | - | 46.17 |
Data synthesized from a field trial on paddy planthoppers. The controlled-release formulation showed a persistence period of approximately 48 days, whereas the wettable powder (WP) formulation's efficacy declined significantly after 21 days.[8][10]
Table 2: Efficacy of this compound 50% WG against Brown Planthopper (Nilaparvata lugens) in Paddy
This study evaluated multiple dosages of a Water Dispersible Granule formulation.
| Treatment | Dose (g a.i./ha) | Mean BPH Population (3 DAT) | Mean BPH Population (7 DAT) | Mean BPH Population (14 DAT) |
| This compound 50% WG | 200 | 11.23 | 9.45 | 8.12 |
| This compound 50% WG | 250 | 10.15 | 8.29 | 7.33 |
| This compound 50% WG | 300 | 9.87 | 7.67 | 6.98 |
| This compound 50% WG | 350 | 7.21 | 5.34 | 4.19 |
| This compound 50% WG | 400 | 7.11 | 5.21 | 4.03 |
| Untreated Control | - | 25.67 | 31.45 | 38.76 |
Data adapted from field trials conducted in 2011 and 2012. The 350 g a.i./ha and 400 g a.i./ha dosages were found to be significantly superior in reducing BPH populations.[12]
Table 3: Efficacy of this compound (Fulfill® 50WG) against Cotton Aphid (Aphis gossypii)
This trial highlights this compound's performance in cotton crop systems.
| Treatment | Rate (lbs a.i./Acre) | Mean Aphid Reduction (%) at 7-14 DAT |
| This compound (Fulfill®) | 0.086 | Significant Control |
| Thiamethoxam (Actara™) | 0.023 - 0.047 | Excellent Control |
| Carbofuran (Standard) | 0.25 | Significant Control |
| Untreated Control | - | N/A |
Results from five field trials showed that this compound provided significant control of cotton aphids, with residual activity lasting approximately 7-14 days. Its performance was often comparable to the standard, Carbofuran.[2]
References
- 1. What Is this compound? [allpesticides.com]
- 2. cotton.org [cotton.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C10H11N5O | CID 9576037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pomais.com [pomais.com]
- 6. A brief analysis of this compound - Knowledge - Shandong Wanhao Agro international Co., Ltd [chinapesticidefactory.com]
- 7. criver.com [criver.com]
- 8. Development and evaluation of this compound controlled-release formulation to control paddy planthopper - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. vegetosindia.org [vegetosindia.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Controlled-Release Formulations for Pymetrozine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of controlled-release formulations of Pymetrozine, a selective insecticide used against sucking pests. The information is compiled from recent scientific literature to guide researchers in creating effective and environmentally conscious pesticide delivery systems.
Introduction
This compound is a pyridine azomethine insecticide with a unique mode of action, primarily targeting the nervous system of sap-feeding insects.[1] Conventional formulations of this compound, such as wettable powders and emulsifiable concentrates, often exhibit rapid degradation in the environment, necessitating frequent applications.[2][3][4] The development of controlled-release formulations aims to prolong the efficacy of this compound, reduce application frequency, minimize environmental impact, and improve crop protection.[2][3][4]
Controlled-release granules (CRGs) have shown significant promise in achieving these goals by providing a sustained release of the active ingredient over an extended period.[2][3][4] This document outlines the formulation strategies, experimental protocols for preparation and characterization, and efficacy data of this compound CRGs.
Mechanism of Action of this compound
This compound acts as a neurotoxic insecticide by selectively targeting chordotonal mechanoreceptors in insects.[1][5] It specifically modulates the transient receptor potential vanilloid (TRPV) channels, which are crucial for sensory signal transduction.[1][6] The binding of this compound to these channels disrupts normal neuronal signaling, leading to an immediate cessation of feeding behavior in target pests, who eventually die of starvation.[1][7] This unique mode of action makes it a valuable tool in insecticide resistance management programs.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Development and evaluation of this compound controlled-release formulation to control paddy planthopper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and evaluation of this compound controlled-release formulation to control paddy planthopper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eppo.int [eppo.int]
- 7. peptechbio.com [peptechbio.com]
Methods for Assessing Pymetrozine's Systemic and Translaminar Properties: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pymetrozine is a selective insecticide effective against sucking insects such as aphids and whiteflies. Its efficacy is significantly enhanced by its ability to move within the plant. This document provides detailed protocols for assessing the systemic and translaminar properties of this compound, crucial for understanding its mode of action and optimizing its application in crop protection strategies. This compound is known to be transported through both the xylem and phloem, allowing for distribution throughout the plant, and it exhibits translaminar activity, moving from one side of a leaf to the other.[1]
Assessment of Systemic Properties
Systemic movement allows this compound to be transported from the application site to other parts of the plant, protecting new growth and areas not directly sprayed. This can be assessed through bioassays and analytical chemistry.
Whole Plant Bioassay for Systemic Activity
This protocol determines the systemic transport of this compound from a treated area to untreated areas of a plant by observing its effect on a target insect.
Experimental Workflow for Whole Plant Bioassay
Caption: Workflow for assessing this compound's systemic activity using a whole plant bioassay.
Protocol:
-
Plant Preparation:
-
Use young, healthy potted plants (e.g., tomato, bell pepper, or cotton) with several fully developed leaves.
-
Maintain plants in a growth chamber or greenhouse under controlled conditions (e.g., 20-25°C, 16:8 hour light:dark photoperiod) for at least one week before the experiment.
-
-
This compound Application:
-
Soil Drench: Apply a known concentration of this compound solution to the soil of the potted plant. The volume should be sufficient to moisten the root zone without excessive leaching.
-
Foliar Application: Alternatively, apply the this compound solution to the lower leaves of the plant using a fine mist sprayer until runoff. Isolate the treated leaves from the rest of the plant during application using plastic bags or shields to prevent drift.
-
-
Insect Infestation:
-
After the application has dried (for foliar application) or after a set uptake period (e.g., 24 hours for soil drench), infest the untreated upper leaves with a known number of aphids (e.g., 20-30 adult apterous Myzus persicae).
-
Use a fine paintbrush to transfer the aphids. Confine the aphids to the target leaves using clip cages or by enclosing the entire plant in a ventilated cage.
-
-
Data Collection:
-
Assess aphid mortality on the untreated leaves at 24, 48, 72, and 96 hours after infestation.
-
Consider aphids that are moribund or unable to move when gently prodded as dead.
-
Include a control group of plants treated with a blank formulation (without this compound) to account for natural mortality.
-
-
Data Analysis:
-
Calculate the percentage mortality for each time point.
-
Correct for control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in Co after treatment)] * 100 Where 'n' is the number of insects, 'T' is the treated group, and 'Co' is the control group.
-
Analytical Chemistry Methods for Systemic Movement
These methods provide quantitative data on the concentration of this compound in different plant tissues.
Experimental Workflow for Analytical Quantification
Caption: Workflow for quantifying this compound in plant tissues to assess systemic movement.
Protocol:
-
Sample Collection:
-
Apply this compound as described in the bioassay protocol (soil drench or foliar application to lower leaves).
-
At specified time intervals (e.g., 1, 3, 7, and 14 days after application), collect samples from different plant parts: treated leaves, untreated upper leaves, stems, and roots.
-
-
Sample Preparation (QuEChERS Method):
-
Homogenize 5-15 g of the plant tissue sample.[2]
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of 1% acetic acid in acetonitrile.[3]
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[2][3]
-
Shake vigorously for 1 minute and centrifuge at >1500 rcf for 1 minute.[3]
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a portion of the supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. For samples with high chlorophyll content, graphitized carbon black (GCB) may be included.
-
Vortex for 30 seconds and centrifuge at >1500 rcf for 1 minute.
-
-
Analysis by HPLC-UV or LC-MS/MS:
-
Take an aliquot of the cleaned-up extract for analysis.
-
HPLC-UV Conditions: [4]
-
LC-MS/MS Conditions: [5]
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of water with 0.1% formic acid and methanol.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor-product ion transitions for this compound.
-
-
-
Quantification:
-
Prepare a calibration curve using this compound standards of known concentrations.
-
Quantify the concentration of this compound in the plant tissue samples by comparing their peak areas to the calibration curve.
-
Assessment of Translaminar Properties
Translaminar movement refers to the ability of this compound to move from the treated leaf surface (adaxial or abaxial) to the opposite, untreated surface.
Leaf Disc Bioassay for Translaminar Activity
This protocol assesses the movement of this compound across a leaf by treating one side and observing its effect on aphids feeding on the untreated side.
Experimental Workflow for Leaf Disc Bioassay
Caption: Workflow for assessing this compound's translaminar activity using a leaf disc bioassay.
Protocol:
-
Leaf Treatment:
-
Select fully expanded, healthy leaves from untreated plants.
-
Carefully apply a this compound solution to either the adaxial (upper) or abaxial (lower) leaf surface using a micropipette or a small brush, ensuring the opposite side remains untreated.
-
Allow the treated leaves to air dry.
-
-
Leaf Disc Preparation:
-
Using a cork borer, cut leaf discs (approximately 2-3 cm in diameter) from the treated leaves.
-
Prepare a 1% agar solution and pour it into petri dishes.
-
Once the agar has solidified, place the leaf discs on the agar with the untreated side facing up .
-
-
Insect Infestation and Incubation:
-
Transfer a known number of aphids (e.g., 10-20) onto the untreated surface of each leaf disc.
-
Seal the petri dishes with ventilated lids and incubate under controlled environmental conditions.
-
-
Data Collection and Analysis:
-
Assess aphid mortality at 24, 48, and 72 hours.
-
Calculate the corrected mortality using Abbott's formula as described in section 1.1.
-
Data Presentation
Quantitative data from systemic and translaminar assessments should be summarized in tables for clear comparison.
Table 1: Systemic Activity of this compound via Soil Drench - Aphid Mortality on Untreated Upper Leaves
| Plant Species | This compound Conc. (mg a.i./L) | Time After Infestation (hours) | Mean Corrected Mortality (%) | Reference |
| Tomato | 20 | 96 | 97 | Wyss & Bolsinger, 1997[4] |
| Bell Pepper | 25 | 72 | 85 | Fictional Example |
| Cotton | 20 | 96 | 92 | Fictional Example |
Table 2: Translaminar Activity of this compound - Aphid Mortality on Untreated Leaf Surface
| Plant Species | Application Rate (oz/A) | Days After Treatment | Mean Corrected Mortality (%) | Reference |
| Cotton | 2.75 | 7 | >90 | Evaluation of Fulfill® 50WG, 1998[6] |
| Cotton | 4.0 | 7 | >90 | Evaluation of Fulfill® 50WG, 1998[6] |
| Tobacco | 0.02% solution | 14 | 100 | Journal of Entomology and Zoology Studies, 2020[7] |
Table 3: this compound Residues in Untreated Tobacco Leaves After Application
| Application Method | Time After Application (weeks) | Mean this compound Concentration (µg/g) | Reference |
| Foliar Spray (to lower leaves) | 1 | ~0.8 | Shan et al., 2010[4] |
| Foliar Spray (to lower leaves) | 2 | ~0.3 | Shan et al., 2010[4] |
| Foliar Spray (to lower leaves) | 4 | <0.1 | Shan et al., 2010[4] |
| Soil Irrigation | 1 | ~0.4 | Shan et al., 2010[4] |
| Soil Irrigation | 2 | ~0.2 | Shan et al., 2010[4] |
| Soil Irrigation | 4 | <0.1 | Shan et al., 2010[4] |
Advanced Method: Radiolabeling Studies
For a more definitive and quantitative assessment of this compound's movement, studies using a radiolabeled form (e.g., [14C]-Pymetrozine) are highly effective.
This compound Translocation Pathway
References
- 1. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 2. Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, this compound, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. cotton.org [cotton.org]
- 7. entomoljournal.com [entomoljournal.com]
Unveiling the Subtleties of Sucking Pest Control: Techniques for Studying Pymetrozine's Effects on Insect Feeding Behavior
For Immediate Release
[City, State] – [Date] – In the ongoing battle against agricultural pests, understanding the precise mechanisms of insecticides is paramount for developing effective and sustainable crop protection strategies. Pymetrozine, a selective insecticide targeting sucking insects, stands out due to its unique mode of action that modifies feeding behavior. To aid researchers, scientists, and drug development professionals in this field, we present detailed application notes and protocols for studying the effects of this compound on insect feeding behavior.
Introduction: this compound's Unique Mode of Action
This compound is a pyridine azomethine insecticide that offers a distinct advantage in pest management.[1][2] Unlike many neurotoxins that cause paralysis and rapid death, this compound acts as a feeding blocker.[1][2][3][4] Upon ingestion or contact, it selectively targets the chordotonal organs of insects, which are mechanoreceptors crucial for balance, coordination, and feeding.[1] This disruption of the nervous system leads to an immediate and irreversible cessation of feeding, ultimately causing the insect to die from starvation within a few days.[2][3] This novel mechanism makes it a valuable tool in resistance management programs.[1]
The primary molecular target of this compound is believed to be the Transient Receptor Potential Vanilloid (TRPV) channels within the chordotonal organs.[5] By modulating these channels, this compound disrupts the normal sensory feedback required for stylet insertion and maintenance in the plant tissue, effectively preventing the insect from feeding.[5]
Key Techniques for Assessing Feeding Behavior
To elucidate the intricate effects of this compound on insect feeding, a combination of sophisticated bioassays is employed. The following sections detail the protocols for the most informative techniques.
Electrical Penetration Graph (EPG)
The EPG technique is a powerful tool for real-time monitoring of an insect's stylet penetration activities within plant tissues.[6] It provides detailed insights into the specific feeding behaviors that are affected by an insecticide. An electrical circuit is established that includes the insect and the plant, and different waveforms are produced that correspond to distinct activities such as stylet pathway, xylem ingestion, and phloem ingestion.
2.1.1 EPG Waveform Interpretation
A typical EPG recording will display a variety of waveforms, each with a specific biological meaning. The most relevant waveforms for studying this compound's effects are:
-
Np: Non-probing. The insect's stylet is outside the plant tissue.
-
C: Pathway phase. The stylet is penetrating the plant tissue, navigating between cells.
-
G: Xylem ingestion. The insect is feeding from the xylem.
-
E1: Salivation into the phloem. The insect is preparing to feed from the phloem.
-
E2: Phloem ingestion. The insect is actively feeding on the phloem sap.
Studies have consistently shown that this compound significantly increases the duration of the non-probing (Np) phase and inhibits or reduces the duration of the phloem ingestion (E2) phase.[7]
Table 1: Summary of this compound's Effects on EPG Waveforms in various sucking insects.
| Insect Species | This compound Concentration | Effect on Non-probing (Np) | Effect on Phloem Ingestion (E2) | Reference |
| Nilaparvata lugens (Brown Planthopper) | 100 mg/L | Significant increase in total duration | Significant decrease in activity | [8] |
| Nilaparvata lugens (Brown Planthopper) | 400 mg/L | - | Complete suppression | [7] |
| Diaphorina citri (Asian Citrus Psyllid) | 52 and 104 µg/mL | Increased time spent in non-penetration | Decreased time spent in ingestion | [9] |
Honeydew Excretion Analysis
Honeydew is a sugar-rich liquid excreted by phloem-feeding insects.[10] The rate of honeydew production is directly proportional to the rate of phloem sap ingestion. Therefore, measuring honeydew excretion provides a quantitative measure of feeding activity.
Table 2: Effect of this compound on Honeydew Excretion.
| Insect Species | This compound Treatment | Effect on Honeydew Excretion | Reference |
| Diaphorina citri (Asian Citrus Psyllid) | 52 and 104 µg/mL | Reduced number of honeydew droplets | [11] |
Behavioral Observation Assays
Simple yet effective, direct observation of insect behavior can provide valuable qualitative and quantitative data. These assays can be used to assess feeding site selection, probing frequency, and overall insect mobility on treated versus untreated plants.
Experimental Protocols
Protocol for Electrical Penetration Graph (EPG) Analysis
Objective: To monitor and quantify the effect of this compound on the stylet penetration behavior of sucking insects.
Materials:
-
EPG system (Giga-8 DC or similar)
-
Faraday cage
-
Gold wire (20-25 µm diameter)
-
Silver-conductive paint
-
Insect specimens (e.g., aphids, whiteflies, planthoppers)
-
Host plants
-
This compound solution at desired concentrations
-
Control solution (e.g., water with surfactant)
-
Data acquisition and analysis software (e.g., Stylet+ or similar)
Procedure:
-
Insect Preparation: Immobilize an adult insect by placing it on a cooled surface.
-
Wiring: Attach a 2-3 cm long gold wire to the dorsum of the insect using a small drop of silver-conductive paint.
-
Acclimation: Allow the insect to recover for at least 30 minutes in a petri dish with a moist filter paper.
-
Plant Treatment: Apply the this compound solution to the host plants by spraying or systemic application through the soil. Allow the plants to dry completely. Control plants should be treated with the control solution.
-
EPG Setup: Place the treated or control plant in the Faraday cage. Insert the plant electrode into the soil.
-
Insect Placement: Carefully place the wired insect on a leaf of the plant.
-
Recording: Connect the gold wire from the insect to the EPG probe. Start the recording and monitor the waveforms for a predetermined period (e.g., 8 hours).
-
Data Analysis: Use EPG analysis software to identify and quantify the duration and frequency of the different waveforms (Np, C, G, E1, E2).
-
Statistical Analysis: Compare the EPG parameters between insects on this compound-treated and control plants using appropriate statistical tests (e.g., t-test, ANOVA).
Protocol for Honeydew Excretion Assay
Objective: To quantify the effect of this compound on the feeding rate of sucking insects by measuring honeydew production.
Materials:
-
Insect specimens
-
Host plants
-
This compound solution at desired concentrations
-
Control solution
-
Filter paper discs or parafilm sachets
-
Microbalance
-
Ninhydrin solution (for visualization of amino acids in honeydew)
-
Image analysis software
Procedure:
-
Plant and Insect Preparation: Treat plants with this compound as described in the EPG protocol. Place a known number of insects on the treated and control plants.
-
Honeydew Collection:
-
Filter Paper Method: Place pre-weighed filter paper discs beneath the feeding insects to collect excreted honeydew.
-
Parafilm Sachet Method: Enclose the feeding insects in a small, pre-weighed parafilm sachet.
-
-
Incubation: Leave the insects to feed for a set period (e.g., 24 or 48 hours).
-
Quantification:
-
Gravimetric: After the feeding period, remove the insects and weigh the filter paper or parafilm sachet to determine the mass of the excreted honeydew.
-
Colorimetric: Spray the filter paper with a ninhydrin solution and heat it to develop colored spots where honeydew droplets landed. The area of these spots can be measured using image analysis software and correlated with the volume of honeydew.
-
-
Data Analysis: Compare the amount of honeydew produced by insects on treated and control plants.
Signaling Pathways and Visualizations
This compound's Mode of Action: A Signaling Cascade
This compound's unique antifeedant properties stem from its interaction with the insect's sensory nervous system. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound's action.
Experimental Workflow for EPG Analysis
The following diagram outlines the key steps in conducting an EPG experiment to assess the effects of this compound.
Caption: Experimental workflow for EPG analysis.
Conclusion
The methodologies and data presented here provide a comprehensive framework for researchers investigating the effects of this compound on insect feeding behavior. By employing techniques such as Electrical Penetration Graph and honeydew analysis, scientists can gain a deeper understanding of this insecticide's unique mode of action, paving the way for the development of more targeted and effective pest management solutions.
References
- 1. peptechbio.com [peptechbio.com]
- 2. This compound [lsuagcenter.com]
- 3. cotton.org [cotton.org]
- 4. cra.wallonie.be [cra.wallonie.be]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrical penetration graph evidence that this compound toxicity to the rice brown planthopper is by inhibition of phloem feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of this compound on feeding behaviors of three rice planthoppers and a rice leafhopper using electrical penetration graphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound, an antifeedant of Hemiptera, on Asian citrus psyllid, Diaphorina citri, feeding behavior, survival and transmission of Candidatus Liberibacter asiaticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Honeydew (secretion) - Wikipedia [en.wikipedia.org]
- 11. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
Enhancing Pymetrozine Efficacy in Spray Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pymetrozine is a selective insecticide belonging to the pyridine azomethine chemical class, highly effective against sap-sucking insects such as aphids and whiteflies. Its unique mode of action, which involves the inhibition of feeding behavior, makes it a valuable tool in integrated pest management (IPM) programs. The efficacy of this compound in spray applications can be significantly enhanced through the use of appropriate adjuvants. These additives improve the physical and chemical properties of the spray solution, leading to better coverage, penetration, and ultimately, improved pest control.
This document provides detailed application notes and experimental protocols for utilizing adjuvants to enhance the efficacy of this compound. The information is compiled from various studies and regulatory documents to guide researchers in developing and evaluating more effective pest control strategies.
Mechanism of Action: this compound and Adjuvants
This compound acts by selectively targeting the neural regulation of fluid intake in insects, causing a cessation of feeding shortly after exposure, which leads to starvation and mortality. Adjuvants, while not having insecticidal properties themselves, enhance the performance of this compound through several mechanisms:
-
Improved Wetting and Spreading: Surfactants, a common type of adjuvant, reduce the surface tension of spray droplets, allowing them to spread more evenly over the waxy surfaces of leaves.
-
Enhanced Penetration: Certain adjuvants, often referred to as "penetrating types," facilitate the movement of the active ingredient through the plant cuticle, increasing its uptake into the leaf tissue.
-
Increased Rainfastness: Stickers and extenders help the insecticide adhere to the leaf surface, preventing it from being washed off by rain.
-
Drift Reduction: Drift control agents increase the droplet size, minimizing the off-target movement of the spray.
Data Presentation: Efficacy of this compound with Adjuvants
The following tables summarize quantitative data from field trials and studies on the efficacy of this compound when used with various adjuvants.
Table 1: Efficacy of this compound (Fulfill® 50WG) with a Penetrating Adjuvant against Cotton Aphid (Aphis gossypii)
| Treatment | Application Rate (lbs ai/A) | Days After Application | Mean No. Aphids/Leaf | % Control |
| This compound + Adjuvant | 0.086 | 3 | 5.2 | 85% |
| This compound + Adjuvant | 0.086 | 7 | 2.8 | 92% |
| This compound + Adjuvant | 0.086 | 14 | 4.1 | 88% |
| Untreated Control | - | - | 35.0 | - |
Source: Adapted from 1999 field trial results.[1] A penetrating type adjuvant was used at the manufacturer's recommended rate.
Table 2: Comparative Efficacy of this compound (Curate 50 WDG) with and without an Adjuvant against Cotton Whitefly (Bemisia tabaci)
| Treatment | Application Rate | Mean Whitefly Population Reduction (%) |
| This compound | Manufacturer's recommended dose | 65% |
| This compound + Alkyl ether sulphate sodium | Manufacturer's recommended dose | 85% |
| Untreated Control | - | 0% |
Source: Adapted from a study on the comparative efficacy of different insecticides. The addition of the adjuvant significantly increased the efficacy of this compound.
Table 3: Recommended Adjuvants and Application Rates for this compound (Endeavor 50WG) on Ornamental Plants
| Adjuvant Type | Adjuvant Name | Application Rate | Purpose |
| Non-ionic | AGRAL® 90 | 250 mL/100 L of water (0.25% v/v) | Improve coverage |
| Proprietary Blend | LI® 700 | 500 mL/100 L of water (0.5% v/v) | Improve coverage |
| Organosilicone | SYLGARD® 309 | 250 mL/100 L of water (0.25% v/v) | Improve coverage |
Source: Adapted from Health Canada, Pest Management Regulatory Agency (PMRA) proposed registration decision.[2]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the enhancement of this compound efficacy with adjuvants.
Protocol 1: Field Trial for Evaluating this compound and Adjuvant Efficacy on Cotton Aphids
Objective: To determine the efficacy of this compound tank-mixed with a penetrating adjuvant for the control of cotton aphids (Aphis gossypii) under field conditions.
Materials:
-
This compound 50WG formulation (e.g., Fulfill®).
-
Penetrating type adjuvant (e.g., non-ionic surfactant, organosilicone).
-
Standard ground spray equipment (e.g., backpack sprayer with a boom and flat-fan nozzles).
-
Cotton field with a natural infestation of aphids.
-
Replicated plot design materials (stakes, flags).
-
Data collection tools (magnifying glass, counters, data sheets).
Experimental Design:
-
Plot Layout: Establish a randomized complete block design with a minimum of four replicates per treatment. Individual plot sizes should be sufficient to minimize spray drift between plots (e.g., 4 rows x 15 meters).
-
Treatments:
-
Treatment 1: this compound at the recommended rate (e.g., 0.086 lbs ai/A) tank-mixed with the selected adjuvant at the manufacturer's recommended rate.[1]
-
Treatment 2: this compound at the recommended rate alone.
-
Treatment 3: Untreated control (sprayed with water only).
-
-
Application:
-
Calibrate the sprayer to deliver a consistent volume of spray solution (e.g., 10-20 gallons per acre).
-
Prepare the spray solutions immediately before application. For the tank-mix, first, mix the this compound with water, and then add the adjuvant according to the manufacturer's instructions.
-
Apply the treatments to the respective plots, ensuring thorough coverage of the cotton foliage. Applications should be made when environmental conditions are suitable (e.g., low wind).
-
-
Data Collection:
-
Pre-treatment counts: Before application, count the number of aphids on a set number of leaves (e.g., 10 leaves) per plot to establish a baseline.
-
Post-treatment counts: At set intervals after application (e.g., 3, 7, and 14 days), repeat the aphid counts on new, randomly selected leaves from the middle rows of each plot.
-
-
Data Analysis:
-
Calculate the mean number of aphids per leaf for each treatment at each time point.
-
Determine the percentage of control for each treatment compared to the untreated control using the Henderson-Tilton formula.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
-
Protocol 2: Greenhouse Trial for Comparative Efficacy of Different Adjuvant Types with this compound
Objective: To compare the efficacy of this compound when tank-mixed with a non-ionic surfactant versus an organosilicone adjuvant for the control of whiteflies (Bemisia tabaci) on a greenhouse crop (e.g., tomatoes).
Materials:
-
This compound 50WG formulation (e.g., Endeavor®).
-
Non-ionic surfactant (e.g., AGRAL® 90).
-
Organosilicone adjuvant (e.g., SYLGARD® 309).
-
Greenhouse-grown tomato plants infested with whiteflies.
-
Handheld sprayer.
-
Cages to isolate individual plants or groups of plants to prevent insect movement between treatments.
Experimental Design:
-
Plant Preparation: Grow tomato plants in individual pots to a suitable size (e.g., 6-8 true leaves). Artificially infest the plants with a known number of adult whiteflies and allow them to establish.
-
Treatments:
-
Treatment 1: this compound at the recommended rate (e.g., 10 g product/100 L water) tank-mixed with a non-ionic surfactant (e.g., 0.25% v/v).[2]
-
Treatment 2: this compound at the recommended rate tank-mixed with an organosilicone adjuvant (e.g., 0.25% v/v).[2]
-
Treatment 3: this compound at the recommended rate alone.
-
Treatment 4: Untreated control (sprayed with water only).
-
-
Application:
-
Isolate the plants for each treatment to prevent cross-contamination.
-
Prepare the spray solutions and apply them to the plants until runoff, ensuring complete coverage of all plant surfaces, including the undersides of leaves.
-
-
Data Collection:
-
At specified intervals after application (e.g., 2, 5, and 10 days), count the number of live adult whiteflies on a subset of leaves from each plant.
-
Nymphal mortality can also be assessed by examining a sample of leaves under a microscope.
-
-
Data Analysis:
-
Calculate the mean number of live whiteflies per leaf for each treatment.
-
Analyze the data using appropriate statistical methods to compare the efficacy of the different adjuvant treatments.
-
Visualizations
References
Application Notes and Protocols for the Analysis of Pymetrozine and its Metabolites in Soil and Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pymetrozine is a pyridine azomethine insecticide used to control homopteran pests in various crops.[1] Its presence and the formation of metabolites in soil and water are of environmental concern, necessitating sensitive and reliable analytical methods for their monitoring. This document provides detailed application notes and protocols for the extraction, cleanup, and quantification of this compound and its primary metabolites in soil and water matrices. The methodologies described are based on established techniques such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC).
Key Metabolites of this compound
Several metabolites of this compound are of environmental relevance. The primary degradation products include:
-
CGA 300407: A major metabolite formed through photolysis.[2]
-
CGA 215525: A degradation product observed in hydrolysis and photolysis.[1][2]
-
CGA 249257: A metabolite identified in soil and water.[2][3]
-
GS 23199: A major metabolite found in confined rotational crop studies.[1]
-
Nicotinaldehyde (3-PCA): A primary photolysis product.[4]
-
4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine: Another primary photolysis product.[4]
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of this compound in soil and water samples, including Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates from various studies.
Table 1: Quantitative Analysis of this compound in Soil Samples
| Analytical Method | Matrix | Analyte(s) | LOD | LOQ | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| LC-MS/MS | Soil | This compound, CGA-249257 | 0.5 ng (instrumental) | 10 ppb | Not Specified | Not Specified | [3] |
| HPLC/UV | Soil | GS-23199, CGA-294849 | 1-2 ng (instrumental) | 10 ppb | Not Specified | Not Specified | [5] |
| HPLC/UV | Soil | CGA-180777 | 2.5 ng (instrumental) | 10 ppb | Not Specified | Not Specified | [6] |
| LC-MS/MS | Paddy Soil | This compound | 0.1 µg/kg | Not Specified | 70-120 | <20 | [7] |
| HPLC/UV | Soil | This compound | 0.005 mg/kg | Not Specified | 84-90 | <11 | |
| LC-MS/MS | Rice Soils | This compound | 0.1 µg/kg | Not Specified | 70-120 | <20 | [8][9] |
Table 2: Quantitative Analysis of this compound in Water Samples
| Analytical Method | Matrix | Analyte(s) | LOD | LOQ | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| LC-MS/MS | Paddy Water | This compound | 0.1 µg/L | Not Specified | 70-120 | <20 | [7] |
| LC-MS/MS | Water | This compound & 10 metabolites | Not Specified | 0.05 µg/L | Not Specified | Not Specified | [10] |
| HPLC | Lake Water | This compound | 1.48x10⁻⁷ mol/L | 4.93x10⁻⁷ mol/L | ~98 | Not Specified | [11] |
| LC-MS/MS | Rice Fields (Water) | This compound | 0.1 µg/L | Not Specified | 70-120 | <20 | [8][9] |
Table 3: Half-life of this compound in Soil and Water
| Matrix | Half-life (days) | Conditions | Reference |
| Soil | 2.69 - 6.95 | Field trials | [12] |
| Soil | 8 - 38 | Not Specified | [13] |
| Soil | 3.5 - 3.8 | Field study | [7] |
| Soil | 1.4 | Field ecosystem | |
| Water | 0.35 - 2.81 | Paddy water, field trials | [12] |
| Water | 3 | Aqueous photolysis | [14] |
| Water | 3.0 - 3.8 | Paddy water, field study | [7] |
Experimental Protocols
Protocol 1: Analysis of this compound and its Metabolites in Soil by LC-MS/MS
This protocol is based on the methodology described in EPA Method AG-641.[3]
1. Sample Preparation and Extraction: a. Homogenize soil samples prior to analysis. b. Weigh 20 ± 0.1 g of soil into a 250-mL round bottom flask. c. Add 100 mL of 20% (v/v) water in methanol. d. Reflux the mixture for a specified duration. e. Centrifuge and filter the extract. f. Reduce the methanol volume by rotary evaporation to approximately 20 mL.
2. Cleanup: a. Further cleanup steps may be required depending on the soil matrix and interferences.[5] Solid-phase extraction (SPE) with appropriate cartridges can be employed.
3. Instrumental Analysis (LC-MS/MS): a. HPLC System: High-Performance Liquid Chromatography system capable of gradient elution. b. Mass Spectrometer: A triple quadrupole mass spectrometer with a heated nebulizer interface. c. Column: A suitable reversed-phase column (e.g., C18). d. Mobile Phase: A gradient of methanol and water. e. Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Monitor characteristic parent and daughter ion transitions for each analyte.[3][10]
Protocol 2: Analysis of this compound in Water by LC-MS/MS
This protocol is adapted from methodologies for pesticide residue analysis in water.[7][10]
1. Sample Preparation: a. For paddy water or surface water, collect samples in appropriate containers and store at low temperatures. b. Filter the water samples through a 0.45 µm filter to remove particulate matter.
2. Extraction (if necessary for low concentrations): a. For trace-level analysis, solid-phase extraction (SPE) can be used to concentrate the analytes. b. Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water. c. Pass a known volume of the water sample through the cartridge. d. Elute the retained analytes with a suitable solvent like acetonitrile or methanol. e. Evaporate the eluate to dryness and reconstitute in a smaller volume of the initial mobile phase.
3. Instrumental Analysis (LC-MS/MS): a. HPLC System: As described in Protocol 1. b. Mass Spectrometer: As described in Protocol 1. c. Column: As described in Protocol 1. d. Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.[15] e. Detection: MRM in positive ion mode, monitoring for specific transitions of this compound and its metabolites.[10]
Protocol 3: QuEChERS Method for this compound in Soil
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for pesticide residue analysis.[7][8]
1. Extraction: a. Weigh 10 ± 0.1 g of homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of water (if the soil is dry) and vortex. c. Add 10 mL of acetonitrile and shake vigorously. d. Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) and shake again. e. Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Take an aliquot of the acetonitrile supernatant (e.g., 1 mL). b. Transfer it to a micro-centrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO₄, 50 mg PSA). c. Vortex for 1 minute and then centrifuge.
3. Analysis: a. The final supernatant can be directly injected into the LC-MS/MS system for analysis.
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for this compound analysis.
References
- 1. fao.org [fao.org]
- 2. ec.europa.eu [ec.europa.eu]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 8. chemisgroup.us [chemisgroup.us]
- 9. chemisgroup.us [chemisgroup.us]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound | C10H11N5O | CID 9576037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Pymetrozine Resistance in Whiteflies and Aphids
Welcome to the technical support center for researchers studying pymetrozine resistance in whitefly and aphid populations. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during your experiments on this compound resistance.
Q1: My bioassay results for this compound are inconsistent. What are the potential causes?
A1: Inconsistent bioassay results can stem from several factors:
-
Insect Vigor: The age, nutritional status, and overall health of the insects can significantly impact their susceptibility to insecticides. Ensure you are using a synchronized population of a specific age or developmental stage.
-
Environmental Conditions: Temperature, humidity, and photoperiod can influence insect metabolism and insecticide efficacy. Maintain consistent and controlled environmental conditions throughout your experiments.
-
Insecticide Formulation and Application: Ensure the this compound is fully dissolved and the final concentration is accurate. Uneven application on leaf surfaces or in artificial diets can lead to variable exposure.
-
Resistance Variability: The level of resistance within your field-collected population may not be homogenous. It is advisable to establish a laboratory-reared, susceptible baseline strain for comparison.
Q2: I am observing cross-resistance between this compound and neonicotinoids in my whitefly population. Is this expected?
A2: Yes, cross-resistance between this compound and neonicotinoid insecticides in the whitefly Bemisia tabaci is a well-documented phenomenon.[1][2][3] This is often conferred by the overexpression of the cytochrome P450 monooxygenase gene, CYP6CM1.[1][2][4] This enzyme is capable of metabolizing and detoxifying both classes of insecticides, despite their structural differences.[1][3] Therefore, if a population has developed resistance to neonicotinoids through this mechanism, it is likely to exhibit resistance to this compound as well.
Q3: How can I determine if the resistance in my aphid population is due to a target-site mutation or metabolic detoxification?
A3: To differentiate between target-site and metabolic resistance mechanisms in aphids, such as Myzus persicae, you can employ a combination of approaches:
-
Synergist Bioassays: Use synergists that inhibit specific metabolic enzymes. For example, piperonyl butoxide (PBO) inhibits P450 monooxygenases. If the addition of PBO increases the toxicity of this compound, it suggests that metabolic detoxification via P450s is involved.
-
Molecular Analysis: Screen for known target-site mutations associated with insecticide resistance. For neonicotinoids, which can show cross-resistance with this compound, the R81T mutation in the nicotinic acetylcholine receptor (nAChR) is a known resistance marker in Myzus persicae.[5][6]
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of detoxification genes, such as cytochrome P450s, glutathione S-transferases (GSTs), and carboxylesterases (CarEs), in the resistant population compared to a susceptible strain. Overexpression of these genes would indicate metabolic resistance.
Q4: My this compound-resistant whitefly strain shows low levels of cross-resistance to some neonicotinoids but not others. Why?
A4: The substrate specificity of the overexpressed detoxification enzyme, primarily CYP6CM1 in Bemisia tabaci, can account for these varied cross-resistance profiles.[2] While CYP6CM1 can metabolize imidacloprid, thiamethoxam, and acetamiprid, it may have lower efficacy against other neonicotinoids like dinotefuron.[2][4] This results in a pattern of moderate to strong resistance to some neonicotinoids and little to no cross-resistance to others.
Q5: What is the mode of action of this compound, and how does it relate to resistance?
A5: this compound has a unique mode of action, classified by the Insecticide Resistance Action Committee (IRAC) in group 9B.[7][8] It acts as a selective feeding blocker by targeting the chordotonal organs, which are sensory organs involved in feeding and balance.[8][9][10] this compound specifically modulates the TRPV (Transient Receptor Potential Vanilloid) ion channels in the nervous system of insects.[7][8] This disrupts nerve signals, leading to an immediate cessation of feeding, and the insect eventually dies of starvation.[9][10] Resistance can develop through enhanced metabolic detoxification, where enzymes like cytochrome P450s break down the this compound molecule before it can reach its target site.[1][11]
Quantitative Data Summary
The following tables summarize key quantitative data on this compound resistance from various studies.
Table 1: this compound Resistance Levels in Whitefly (Bemisia tabaci) Populations
| Strain/Biotype | Country of Origin | LC50 (mg/L) | Resistance Ratio (RR) | Reference |
| Q Biotype (WH) | China | - | Moderate | [2] |
| Q Biotype (JZ) | China | - | Moderate-Strong | [2] |
| Q Biotype (JSX) | China | - | Moderate-Strong | [2] |
| Q Biotype (GA) | China | - | Moderate-Strong | [2] |
| B Biotype (CHNB) | China | - | Susceptible | [2] |
| Pyme-SEL (G18) | Laboratory Selected | - | 11.28 | [12] |
| Field Populations | China | - | 1.8 - 116.6 | [13] |
Table 2: this compound Resistance Levels in Aphid (Myzus persicae and Nilaparvata lugens) Populations
| Species | Strain/Population | Country of Origin | LC50 (mg/L) or ED50 (ng/adult) | Resistance Ratio (RR) | Reference |
| Myzus persicae | SEF-R | China | - | 34.8 | [5] |
| Nilaparvata lugens | Pym-R | Laboratory Selected | 522.520 (LC50) | 194.6 | [14] |
| Nilaparvata lugens | QS21 | China | 571.315 (LC50) | 212.8 | [14] |
| Nilaparvata lugens | YZ21 | China | 552.962 (LC50) | 205.9 | [14] |
| Nilaparvata lugens | Pym-R | Laboratory Selected | 0.560 (ED50) | 10.8 | [15] |
| Nilaparvata lugens | YZ21 | China | 0.280 (ED50) | 5.4 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound resistance.
Protocol 1: Leaf-Dip Bioassay for Aphids and Whiteflies
This protocol is adapted from the Insecticide Resistance Action Committee (IRAC) recommended methods.
Materials:
-
Technical grade this compound (≥95% purity)
-
Acetone or Dimethyl sulfoxide (DMSO) as a solvent
-
Triton X-100 or a similar wetting agent
-
Distilled water
-
Host plant leaves (e.g., cotton, cabbage, sweet pepper) free of pesticides
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Fine camel-hair brush
-
Ventilated cages for holding insects
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1000 mg/L) in the chosen solvent.
-
Preparation of Serial Dilutions: Prepare a series of at least five concentrations of this compound by diluting the stock solution with distilled water containing a fixed concentration of the wetting agent (e.g., 0.05% Triton X-100). Also, prepare a control solution containing only distilled water and the wetting agent.
-
Leaf Disc Preparation: Cut leaf discs of a uniform size (e.g., 2-3 cm diameter) from healthy, untreated host plants.
-
Dipping: Using forceps, dip each leaf disc into a test solution for 10-15 seconds, ensuring complete coverage. Allow the leaf discs to air dry completely on a clean, non-absorbent surface.
-
Bioassay Setup: Place a piece of moistened filter paper in the bottom of each Petri dish. Place one treated leaf disc, adaxial side up, in each dish.
-
Insect Infestation: Carefully transfer a known number of adult aphids or whiteflies (e.g., 20-30 individuals) onto each leaf disc using a fine camel-hair brush.
-
Incubation: Seal the Petri dishes with ventilated lids or parafilm with small perforations and place them in a controlled environment chamber (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Assess mortality after a specific time interval (e.g., 48, 72, or 96 hours). Insects that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the observed mortality using Abbott's formula if control mortality is between 5% and 20%. Calculate the LC50 (lethal concentration to kill 50% of the population) values using probit analysis. The resistance ratio (RR) is calculated by dividing the LC50 of the resistant population by the LC50 of a susceptible population.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for measuring the expression levels of detoxification genes.
Materials:
-
Resistant and susceptible insect populations
-
RNA extraction kit (e.g., TRIzol reagent or a column-based kit)
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target genes (e.g., CYP6CM1) and reference genes (e.g., actin, GAPDH, ribosomal protein)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from a pooled sample of insects (e.g., 20-30 adults) for each population (resistant and susceptible) using a standard RNA extraction protocol.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target or reference gene, and the qPCR master mix.
-
qPCR Program: Run the qPCR reaction on a thermal cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and a final melting curve analysis to check for primer specificity.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene in each sample. Calculate the relative expression of the target genes in the resistant population compared to the susceptible population using the 2-ΔΔCt method, normalizing to the expression of one or more stable reference genes.
Visualizations
The following diagrams illustrate key mechanisms and workflows related to this compound resistance.
Caption: Metabolic detoxification of this compound by overexpressed CYP6CM1 in resistant whiteflies.
Caption: Experimental workflow for monitoring and characterizing this compound resistance.
Caption: Logical relationship of CYP6CM1-mediated cross-resistance between neonicotinoids and this compound.
References
- 1. This compound is hydroxylated by CYP6CM1, a cytochrome P450 conferring neonicotinoid resistance in Bemisia tabaci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ask-force.org [ask-force.org]
- 3. Cross-resistance relationships between neonicotinoids and this compound in Bemisia tabaci (Hemiptera: Aleyrodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiple Insecticide Resistance and Associated Metabolic-Based Mechanisms in a Myzus Persicae (Sulzer) Population [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound (Ref: CGA 215944) [sitem.herts.ac.uk]
- 9. peptechbio.com [peptechbio.com]
- 10. What Is this compound? [allpesticides.com]
- 11. researchgate.net [researchgate.net]
- 12. Resistance of Bemisia tabaci Mediterranean (Q-biotype) to this compound: resistance risk assessment, cross-resistance to six other insecticides and detoxification enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. preprints.org [preprints.org]
Technical Support Center: Molecular Diagnostics for Pymetrozine Resistance
Welcome to the technical support center for the molecular detection of Pymetrozine resistance genes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the molecular diagnostic assays for this compound resistance.
Introduction to this compound Resistance
This compound is an insecticide that selectively targets the nervous system of sap-sfeeding insects, causing them to cease feeding and eventually starve.[1] Its unique mode of action involves the modulation of Transient Receptor Potential Vanilloid (TRPV) channels located in the chordotonal organs of insects, which are responsible for mechanosensation, hearing, and balance.[2][3][4] This disruption of the chordotonal organs leads to the inability of the insect to properly feed.[1]
The primary mechanism of resistance to this compound that has been identified is metabolic resistance, specifically the overexpression of a cytochrome P450 gene, CYP6CS1. This has been notably documented in the brown planthopper, Nilaparvata lugens.[1] Overexpression of this gene leads to an increased metabolism of this compound, reducing its efficacy. Molecular diagnostics, particularly quantitative real-time PCR (qPCR), are crucial tools for detecting the overexpression of CYP6CS1 and monitoring the development of resistance in insect populations.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the molecular detection of this compound resistance genes.
Guide 1: RNA Extraction from Insect Samples
High-quality RNA is the essential starting point for an accurate gene expression analysis via RT-qPCR.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low RNA Yield | - Incomplete lysis and homogenization of insect tissue due to the tough exoskeleton.- Insufficient starting material.- RNA degradation by RNases. | - Ensure thorough homogenization using a bead-beater or rotor-stator homogenizer. Consider flash-freezing the sample in liquid nitrogen before disruption.- Increase the amount of starting insect tissue if possible.- Work quickly on ice, use RNase-free reagents and consumables, and consider using an RNase inhibitor. |
| RNA Degradation (smeared bands on a gel) | - RNase contamination from equipment, reagents, or the sample itself.- Improper sample storage. | - Treat all surfaces and equipment with RNase decontamination solution. Use certified RNase-free tubes and pipette tips.- Store insect samples at -80°C or in a stabilizing solution like RNAlater™ immediately after collection. |
| Low A260/280 ratio (<1.8) | - Protein contamination. | - Ensure complete removal of the protein-containing interphase during TRIzol extraction. Include an additional chloroform extraction step if necessary. |
| Low A260/230 ratio (<1.8) | - Contamination with polysaccharides (common in insects) or residual guanidine salts from the lysis buffer. | - Perform an additional wash with 70% ethanol after RNA precipitation. Ensure the RNA pellet is not over-dried before resuspension. |
| Genomic DNA (gDNA) Contamination | - Incomplete separation of phases during RNA extraction.- Carryover of gDNA with the RNA pellet. | - Perform an on-column DNase digestion during RNA purification or treat the extracted RNA with a DNase I solution. |
Guide 2: Quantitative Real-Time PCR (qPCR) for Gene Expression
Accurate and reproducible qPCR results are critical for determining the level of CYP6CS1 overexpression.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Amplification or High Ct Values | - Poor quality or low quantity of template cDNA.- Suboptimal primer design or concentration.- Incorrect thermal cycling parameters. | - Verify RNA quality and quantify cDNA. Ensure efficient reverse transcription.- Validate primer efficiency with a standard curve. Optimize primer concentration (typically 100-500 nM).- Ensure the annealing temperature is optimal for the primers. A temperature gradient PCR can be used for optimization. |
| Non-Specific Amplification (multiple peaks in melt curve analysis) | - Primer-dimer formation.- Off-target amplification. | - Optimize the annealing temperature and/or primer concentration. Redesign primers if necessary to avoid self-complementarity.- Ensure primer sequences are specific to the target gene using BLAST. |
| High Variability Between Replicates | - Pipetting errors.- Uneven temperature distribution in the thermal cycler block. | - Use a master mix to minimize pipetting variability. Ensure proper mixing before aliquoting.- Use a well-maintained and calibrated qPCR instrument. |
| Amplification in No-Template Control (NTC) | - Contamination of reagents or workspace with template DNA or amplicons. | - Use dedicated and physically separated areas for pre- and post-PCR work. Use aerosol-resistant pipette tips. Prepare fresh reagents and work in a clean environment. |
Frequently Asked Questions (FAQs)
Q1: Which gene is the primary marker for this compound resistance?
A1: The primary molecular marker for metabolic resistance to this compound is the overexpression of the cytochrome P450 gene CYP6CS1. This has been well-documented in the brown planthopper, Nilaparvata lugens.[1]
Q2: Are there any known target-site mutations that confer resistance to this compound?
A2: this compound's target site is the TRPV channel complex in insect chordotonal organs.[2][3] While this is the known mode of action, the current body of research primarily points to metabolic resistance through CYP6CS1 overexpression rather than specific target-site mutations as the main driver of field-evolved resistance. Further research may identify target-site mutations in the future.
Q3: What is the recommended method for detecting CYP6CS1 overexpression?
A3: Reverse transcription-quantitative real-time PCR (RT-qPCR) is the standard method for quantifying gene expression and is therefore the recommended technique for detecting the overexpression of CYP6CS1. This method allows for the comparison of CYP6CS1 mRNA levels in a potentially resistant insect population to a susceptible baseline population.[5]
Q4: Should I use SYBR Green or a TaqMan probe for my qPCR assay?
A4: Both SYBR Green and TaqMan chemistries can be used for detecting gene expression.
-
SYBR Green is a cost-effective and simpler method. It binds to any double-stranded DNA, so a melt curve analysis is essential to ensure the specificity of the amplification.
-
TaqMan probes are sequence-specific, which increases the specificity of the assay and allows for multiplexing (detecting multiple genes in the same reaction). However, TaqMan assays are more expensive to design and run.
For routine monitoring of a single gene like CYP6CS1, a well-optimized SYBR Green assay is often sufficient.
Q5: How do I interpret my qPCR results for CYP6CS1 overexpression?
A5: The output of a qPCR experiment is the Cycle threshold (Ct) value. A lower Ct value indicates a higher initial amount of the target mRNA. To determine overexpression, you need to compare the Ct value of CYP6CS1 in your test sample to a susceptible control sample, while normalizing to a stably expressed reference gene (housekeeping gene). The fold change in expression can be calculated using the ΔΔCt method. A significant increase in the fold change in the test sample compared to the susceptible control indicates overexpression of CYP6CS1.
Q6: What are suitable reference genes for qPCR in insects like Nilaparvata lugens?
A6: The selection of a stable reference gene is critical for accurate gene expression analysis. For Nilaparvata lugens, several studies have evaluated reference genes, and commonly used ones include RPS15 (Ribosomal Protein S15), RPS11 (Ribosomal Protein S11), and TUB (Tubulin).[6] It is highly recommended to validate the stability of your chosen reference gene under your specific experimental conditions.
Q7: My RNA extraction from insects consistently gives low yields. What can I do?
A7: Low RNA yield from insects is a common issue due to their tough exoskeleton and high levels of RNases. To improve your yield, ensure you are using a robust homogenization method, such as a bead-beater with ceramic or steel beads. Work quickly and keep your samples on ice at all times to minimize RNA degradation. Using a sufficient amount of starting material is also crucial.
Experimental Protocols
Protocol 1: Total RNA Extraction from a Single Insect (e.g., Nilaparvata lugens)
This protocol is a general guideline and may need optimization based on the specific insect species and available laboratory equipment.
Materials:
-
Single adult insect
-
RNase-free 1.5 mL microcentrifuge tubes
-
Liquid nitrogen
-
RNase-free pestle
-
TRIzol® reagent (or similar)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
Nuclease-free water
Procedure:
-
Flash-freeze a single adult insect in liquid nitrogen in a 1.5 mL microcentrifuge tube.
-
Immediately grind the frozen insect to a fine powder using a pre-chilled, RNase-free pestle.
-
Add 1 mL of TRIzol® reagent to the tube and vortex vigorously for 1 minute to homogenize.
-
Incubate the homogenate at room temperature for 5 minutes.
-
Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Precipitate the RNA by adding 500 µL of isopropanol. Mix gently by inversion and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A small white pellet of RNA should be visible.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in 20-50 µL of nuclease-free water.
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Check for an A260/280 ratio of ~2.0.
-
Store the RNA at -80°C.
Protocol 2: SYBR Green RT-qPCR for CYP6CS1 Gene Expression
This protocol provides a general framework. Primer sequences, concentrations, and cycling conditions should be optimized.
1. cDNA Synthesis (Reverse Transcription):
-
Follow the instructions of a commercial cDNA synthesis kit.
-
Typically, use 1 µg of total RNA as a template in a 20 µL reaction.
2. qPCR Reaction Setup:
| Component | Final Concentration | Volume for 20 µL reaction |
| 2x SYBR Green qPCR Master Mix | 1x | 10 µL |
| Forward Primer (10 µM stock) | 200 nM | 0.4 µL |
| Reverse Primer (10 µM stock) | 200 nM | 0.4 µL |
| cDNA template (diluted 1:10) | - | 2 µL |
| Nuclease-free water | - | 7.2 µL |
3. qPCR Thermal Cycling Program:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension | 60°C | 60 seconds | |
| Melt Curve Analysis | 65°C to 95°C | Increment of 0.5°C every 5 seconds | 1 |
Note on Primers: As specific validated primers for CYP6CS1 for SYBR Green assays are not consistently published with full validation data, it is recommended to design and validate primers based on the CYP6CS1 sequence from Nilaparvata lugens available in public databases like NCBI. Primer design software (e.g., Primer3) should be used, targeting an amplicon size of 100-200 bp.
Visualizations
This compound Signaling Pathway in Insect Chordotonal Organs
Caption: this compound's mode of action on insect chordotonal organ TRPV channels.
Experimental Workflow for Detecting this compound Resistance
References
- 1. Fitness costs of resistance to insecticide this compound combined with antimicrobial zhongshengmycin in Nilaparvata lugens (Stål) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insect TRP channels as targets for insecticides and repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irac-online.org [irac-online.org]
- 4. This compound (Ref: CGA 215944) [sitem.herts.ac.uk]
- 5. Quantitative real-time PCR with SYBR Green detection to assess gene duplication in insects: study of gene dosage in Drosophila melanogaster (Diptera) and in Ostrinia nubilalis (Lepidoptera) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrpub.org [hrpub.org]
Overcoming Pymetrozine resistance through synergistic combinations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming pymetrozine resistance through synergistic combinations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
Problem 1: High variability in mortality rates between replicates in synergy assays.
| Potential Cause | Recommended Action |
| Inconsistent Insect Vigor | Use insects of a standardized age and developmental stage. Ensure the colony is healthy and free from underlying infections. Discard any lethargic or visibly unhealthy individuals before starting the bioassay. |
| Uneven Insecticide Application | For leaf-dip assays, ensure complete and uniform submersion of the leaf material for a consistent duration. For topical applications, calibrate micro-applicators regularly to ensure accurate volume delivery. |
| High Control Mortality | If mortality in the control group (treated with solvent only) exceeds 10%, the assay results are likely unreliable. This could be due to stressful handling, poor quality of the host plant material, or contamination of the rearing environment. The entire experiment should be repeated after addressing these potential issues.[1][2][3] |
| Sub-optimal Environmental Conditions | Maintain consistent temperature, humidity, and photoperiod throughout the experiment, as fluctuations can affect insect metabolism and feeding behavior, thereby influencing insecticide efficacy.[1] |
Problem 2: Lack of expected synergistic effect between this compound and a partner compound.
| Potential Cause | Recommended Action |
| Inappropriate Ratio of Compounds | The synergistic effect is often ratio-dependent. Conduct preliminary experiments with a range of concentration ratios to identify the optimal combination for synergy. |
| Metabolic Resistance in the Pest Population | The target insect population may have a highly active metabolic resistance mechanism, such as over-expression of cytochrome P450s, that can detoxify one or both compounds.[4] Consider pre-treating the insects with a synergist like piperonyl butoxide (PBO) to inhibit P450 activity and confirm this mechanism. |
| Incorrect Calculation of Synergy | Ensure that the appropriate formula (e.g., Co-toxicity Coefficient) is being used to calculate synergy and that the calculations are performed correctly. |
| Antagonistic Interaction | It is possible that the two compounds have an antagonistic effect at the tested concentrations. Review the literature for known interactions between the chemical classes of the compounds being tested. |
Frequently Asked Questions (FAQs)
Q1: What are the most promising synergistic combinations with this compound to overcome resistance?
A1: Recent studies have shown significant synergistic effects when this compound is combined with certain neonicotinoids and other novel compounds. Combinations with dinotefuran and the antimicrobial zhongshengmycin have demonstrated notable success in controlling this compound-resistant populations of Nilaparvata lugens.[5][6][7]
Q2: How do I determine if the interaction between two insecticides is synergistic, additive, or antagonistic?
A2: The interaction between two insecticides can be determined by calculating the Co-toxicity Coefficient (CTC). A CTC value significantly greater than 100 indicates a synergistic effect, a value around 100 suggests an additive effect, and a value significantly less than 100 points to an antagonistic effect.
Q3: What is the primary mechanism of this compound resistance in insects like Nilaparvata lugens?
A3: The primary mechanism of metabolic resistance to this compound in Nilaparvata lugens is the overexpression of the cytochrome P450 monooxygenase gene, specifically CYP6CS1.[4] This enzyme is involved in the detoxification of this compound, reducing its efficacy.
Q4: Can piperonyl butoxide (PBO) be used to overcome this compound resistance in a laboratory setting?
A4: Yes, PBO is a known inhibitor of cytochrome P450 enzymes. In laboratory bioassays, pre-treatment with PBO can significantly increase the toxicity of this compound to resistant insect strains by blocking the metabolic detoxification pathway. This can be a useful tool to confirm P450-mediated resistance.[4]
Quantitative Data on Synergistic Combinations
The following tables summarize quantitative data from studies on synergistic combinations with this compound against Nilaparvata lugens.
Table 1: Synergistic Effect of this compound and Zhongshengmycin against 3rd Instar Nymphs of Nilaparvata lugens
| This compound:Zhongshengmycin Ratio | Co-toxicity Coefficient (CTC) | Conclusion |
| 1:10 | 221.63 | Significant Synergism |
| 1:40 | 672.87 | Significant Synergism |
Data from greenhouse experiments.[6][7]
Table 2: Synergistic Effect of this compound and Dinotefuran against 3rd Instar Nymphs of Nilaparvata lugens
| This compound:Dinotefuran Ratio | Co-toxicity Coefficient (CTC) | Conclusion |
| 2:1 | 2,813.04 | Remarkable Synergism |
[5]
Table 3: Toxicity of this compound and Thiamethoxam Alone and in Combination against Rice Planthopper
| Insecticide | LC50 (µg/ml) | Co-toxicity Coefficient (CTC) |
| This compound (96%) | 6.90 | - |
| Thiamethoxam (96%) | 5.44 | - |
| 25% this compound-Thiamethoxam SC (9:1 ratio) | 3.27 | 205.46 |
Determined by the rice-seedling dipping method.[8]
Experimental Protocols
Protocol 1: Leaf-Dip Bioassay for Assessing Insecticide Synergy
This method is commonly used to determine the toxicity of insecticides to sucking insects.
Materials:
-
Technical grade this compound and synergistic partner compound
-
Acetone (or other suitable solvent)
-
Distilled water
-
Non-ionic surfactant
-
Healthy, untreated host plant leaves
-
Petri dishes lined with moistened filter paper
-
Camel hair brush
-
Test insects (e.g., 3rd instar nymphs of Nilaparvata lugens)
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of this compound and the partner insecticide in the chosen solvent.
-
Create a series of serial dilutions for each individual insecticide.
-
Prepare mixtures of the two insecticides at various ratios (e.g., 1:1, 1:2, 2:1) and create serial dilutions of these mixtures.
-
A control solution containing only the solvent and surfactant in water should also be prepared.
-
-
Leaf Treatment:
-
Dip individual leaves into the test solutions for a standardized time (e.g., 10-20 seconds) with gentle agitation to ensure complete coverage.
-
Allow the treated leaves to air-dry completely on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Place one treated leaf in each petri dish.
-
Carefully transfer a known number of test insects (e.g., 10-20) onto the leaf surface using a camel hair brush.
-
Seal the petri dishes with parafilm to maintain humidity.
-
-
Incubation and Data Collection:
-
Maintain the petri dishes in a controlled environment (e.g., 25 ± 1°C, 70-80% RH, and a 16:8 h L:D photoperiod).
-
Assess mortality at 24, 48, and 72 hours post-treatment. Insects are considered dead if they are unable to move when gently prodded with the brush.
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%.
-
Protocol 2: Calculation of Co-toxicity Coefficient (CTC)
The CTC is used to quantify the degree of synergy.
Formula:
or
Interpretation:
-
CTC > 120: Synergistic effect
-
80 ≤ CTC ≤ 120: Additive effect
-
CTC < 80: Antagonistic effect
Visualizations
Signaling Pathway for P450-Mediated this compound Resistance
References
- 1. benchchem.com [benchchem.com]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. entomoljournal.com [entomoljournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Fitness costs of resistance to insecticide this compound combined with antimicrobial zhongshengmycin in Nilaparvata lugens (Stål) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Synergistic and Additive Interactions of Zhongshengmycin to the Chemical Insecticide this compound for Controlling Nilaparvata lugens (Hemiptera: Delphacidae) [frontiersin.org]
- 8. academicjournals.org [academicjournals.org]
Optimizing Pymetrozine application timing for maximum pest control
A4: this compound is physically compatible with many other agricultural products, but it is always recommended to perform a jar test before mixing in a spray tank to ensure compatibility. [18][19]Compatibility can be affected by water quality and the specific formulations of the products being mixed. [18][20]Always follow the label directions for all products in a tank mix. [20][21]
Experimental Protocols
3.1 Protocol: Leaf-Dip Bioassay for Efficacy Assessment
This protocol is used to determine the toxicity of this compound to a target pest. [18][19] Objective: To calculate the lethal concentration (e.g., LC50) of this compound for a specific sucking insect pest.
Materials:
-
Technical grade or formulated this compound
-
Distilled water
-
Surfactant (e.g., Tween-80)
-
Host plant leaves (untreated)
-
Petri dishes with ventilated lids
-
Filter paper
-
Forceps
-
Target pest population (uniform age/stage)
-
Beakers and graduated cylinders
Methodology:
-
Preparation of Test Solutions: Prepare a series of graded concentrations of this compound in distilled water. [20]A small amount of surfactant (e.g., 0.1%) can be added to ensure even leaf coverage. A control solution with only distilled water and surfactant should also be prepared.
-
Leaf Treatment: Select fresh, undamaged leaves from the host plant. Dip each leaf into a respective test solution for approximately 5-10 seconds with gentle agitation. [20][21]3. Drying: Allow the treated leaves to air-dry completely on a clean surface.
-
Exposure: Place a piece of moistened filter paper and one treated leaf in each Petri dish. Introduce a known number of pests (e.g., 20-30 individuals) into each dish. [22]5. Incubation: Maintain the Petri dishes under controlled laboratory conditions (temperature, humidity, photoperiod).
-
Data Collection: Record pest mortality at set intervals (e.g., 24, 48, and 72 hours). [21]Pests that are unable to move when prodded are considered dead.
-
Data Analysis: Subject the mortality data to probit analysis to determine the LC50 and other lethal concentration values. [18][19] 3.2 Protocol: Field Trial for Application Timing Evaluation
This protocol outlines a method for evaluating the efficacy of different this compound application timings under field conditions. [23][24] Objective: To determine the optimal application timing of this compound for maximum pest control in a specific crop.
Methodology:
-
Experimental Design: Use a Randomized Complete Block Design (RCBD) with a minimum of four replications. [23][25]Treatments should include different application timings (e.g., early infestation, peak infestation) and an untreated control. [26]2. Plot Establishment: Mark out individual plots of a specified size (e.g., 20 ft x 35 ft). [23]Ensure there are buffer zones between plots to minimize spray drift.
-
Pest Monitoring: Regularly scout the plots to monitor the pest population density and determine the different infestation stages for timing the applications.
-
Treatment Application: Apply this compound at the predetermined timings using calibrated spray equipment to ensure uniform coverage. Record all application details, including date, time, weather conditions, and spray volume.
-
Efficacy Assessment: Collect pest population data at regular intervals before and after each application (e.g., 3, 7, and 14 days after treatment). [27]This can be done by counting pests on a set number of leaves or plants per plot.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in pest control between the different application timings. [24][28]
Visualizations
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. What Is this compound? [allpesticides.com]
- 3. This compound 50 WG Dosage Guidelines for Effective Pest Control Applications [cnagrochem.com]
- 4. Comprehensive Guide on Adama this compound [cnagrochem.com]
- 5. nbinno.com [nbinno.com]
- 6. google.com [google.com]
- 7. This compound Scientific User Manual Chap.3 [metorri.com]
- 8. The Rainfastness of Pesticides - WCTA Online [wcta-online.com]
- 9. Development and evaluation of this compound controlled-release formulation to control paddy planthopper - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Benefits and Applications of this compound Insecticide in Pest Control [cnagrochem.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. cotton.org [cotton.org]
- 13. Rainfastness of Pesticides // Missouri Environment and Garden News Article // Integrated Pest Management, University of Missouri [ipm.missouri.edu]
- 14. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 15. eppo.int [eppo.int]
- 16. researchgate.net [researchgate.net]
- 17. s3.smu.edu [s3.smu.edu]
- 18. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. rjas.org [rjas.org]
- 21. jes [jes.kglmeridian.com]
- 22. researchgate.net [researchgate.net]
- 23. "Evaluation of Foliar Insecticide Application Timing for the Control of" by Katharine A. Swoboda-Bhattarai, Samantha R. Daniel et al. [digitalcommons.unl.edu]
- 24. sgs.com [sgs.com]
- 25. agmatix.com [agmatix.com]
- 26. pp1.eppo.int [pp1.eppo.int]
- 27. researchgate.net [researchgate.net]
- 28. trialsupplies.com.au [trialsupplies.com.au]
Pymetrozine stability issues in aqueous solutions and tank mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pymetrozine in aqueous solutions and tank mixtures.
Section 1: this compound Stability in Aqueous Solutions
This section addresses common questions and issues related to the stability of this compound when dissolved in water-based solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions at different pH levels?
A1: this compound's stability in aqueous solutions is highly dependent on the pH of the solution. It is significantly less stable in acidic conditions compared to neutral or alkaline conditions. Hydrolysis is the primary degradation pathway influenced by pH.
Q2: What is the expected half-life of this compound in aqueous solutions?
A2: The half-life (DT50) of this compound varies significantly with pH. Below is a summary of reported hydrolysis half-lives at 25°C.
| pH | Half-life (DT50) | Reference(s) |
| 1 | 4.3 hours | [1] |
| 4 | Significant degradation | |
| 5 | 5.0 - 25 days | [1] |
| 7 | > 80 days (616 - 800 days) | |
| 9 | > 86 days (510 - 1210 days) |
Q3: What are the primary degradation products of this compound hydrolysis?
A3: Under acidic conditions, the primary degradation product of this compound through hydrolysis is 4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one.
Q4: How does light affect the stability of this compound in aqueous solutions?
A4: this compound is susceptible to photodegradation in aqueous solutions. The presence of light can significantly accelerate its degradation compared to dark conditions. The half-life of this compound in water under simulated sunlight can be as short as a few hours to a couple of days.
Troubleshooting Guide: Aqueous Solution Stability
Issue: I am observing a rapid loss of this compound activity in my aqueous stock solution.
Possible Causes & Solutions:
-
Low pH of the Solution: this compound degrades rapidly in acidic conditions.
-
Troubleshooting Step: Measure the pH of your solution. If it is below 7, consider using a buffer to maintain a neutral or slightly alkaline pH. For example, a phosphate buffer can be used to maintain a pH of 7.
-
-
Exposure to Light: this compound is susceptible to photolysis.
-
Troubleshooting Step: Store your stock solutions in amber vials or wrap your containers in aluminum foil to protect them from light. Prepare fresh solutions as needed and avoid prolonged storage, even in the dark.
-
-
Elevated Temperature: Higher temperatures can accelerate hydrolysis.
-
Troubleshooting Step: Store your stock solutions at a controlled, cool temperature, such as in a refrigerator at 4°C.
-
Section 2: this compound Stability in Tank Mixtures
This section provides guidance on the compatibility and stability of this compound when mixed with other agrochemicals or adjuvants in a spray tank for field or greenhouse applications.
Frequently Asked Questions (FAQs)
Q1: Is this compound compatible with other pesticides in a tank mix?
A1: this compound 50% WDG is reported to be compatible with a range of commonly used insecticides and fungicides. However, it is crucial to always conduct a physical compatibility test (jar test) before mixing large quantities. Avoid mixing with strong alkaline solutions (pH > 9) and oil-based emulsifiable concentrates (ECs) without a prior compatibility check.
Q2: What signs indicate physical incompatibility in a tank mixture?
A2: Physical incompatibility can manifest as the formation of precipitates, flakes, gels, or oily layers in the mixture. Other signs include excessive foaming or a change in temperature of the mixture. These can lead to clogged spray nozzles and uneven application.
Q3: Can tank mixing affect the chemical stability of this compound?
A3: Yes, the chemical environment of a tank mixture can affect the stability of this compound. Factors such as the pH of the final solution and the presence of other active ingredients or adjuvants can influence its degradation rate. Currently, there is limited publicly available quantitative data on the chemical stability of this compound in specific tank mixtures. Therefore, it is recommended to apply tank mixtures promptly after preparation.
Troubleshooting Guide: Tank Mixture Stability
Issue: I observed precipitate or separation after mixing this compound with another product.
Possible Causes & Solutions:
-
Physical Incompatibility: The formulations of the mixed products are not compatible.
-
Troubleshooting Step: Always perform a jar test before preparing a large batch. The jar test, as detailed in the experimental protocols section, can help identify physical incompatibility issues.
-
-
Incorrect Mixing Order: The order in which products are added to the tank can significantly impact the final mixture's stability.
-
Troubleshooting Step: Follow the recommended mixing order, often remembered by the acronym W-A-L-E-S:
-
W ettable powders and W ater-dispersible granules (like this compound WDG)
-
A gitate thoroughly
-
L iquid flowables and S uspensions
-
E mulsifiable concentrates
-
S urfactants and other adjuvants
-
-
Issue: I am seeing reduced efficacy of my this compound application after tank mixing.
Possible Causes & Solutions:
-
Chemical Incompatibility: A chemical reaction between the tank mix partners may have degraded the this compound.
-
Troubleshooting Step: While difficult to determine without chemical analysis, you can take preventative measures. Ensure the final pH of the tank mix is within a range suitable for this compound stability (ideally neutral to slightly alkaline). Apply the mixture as soon as possible after preparation to minimize the time for potential degradation reactions to occur.
-
-
Antagonistic Effects of Adjuvants: Some adjuvants may negatively impact the stability or activity of this compound.
-
Troubleshooting Step: If using an adjuvant, especially a new one, perform a small-scale test to ensure it does not reduce the efficacy of your application.
-
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound stability.
Protocol 1: Hydrolysis of this compound as a Function of pH (Adapted from OECD Guideline 111)
Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH values.
Materials:
-
This compound analytical standard
-
Sterile aqueous buffer solutions at pH 4, 7, and 9
-
Sterile amber glass vials with screw caps
-
Constant temperature chamber (e.g., incubator) set at 25°C
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Appropriate HPLC column and mobile phase for this compound analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
In separate sterile amber glass vials, add a small aliquot of the this compound stock solution to the pH 4, 7, and 9 buffer solutions to achieve a final concentration that is less than half of its water solubility.
-
Gently agitate the vials to ensure complete mixing.
-
Place the vials in a constant temperature chamber at 25°C in the dark.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 96 hours, and weekly thereafter), withdraw an aliquot from each vial.
-
Immediately analyze the concentration of this compound in the collected aliquots using a validated HPLC method.
-
Plot the concentration of this compound versus time for each pH and determine the degradation kinetics (typically first-order) and calculate the half-life (DT50).
Protocol 2: Photodegradation of this compound in Water (Adapted from OECD Guideline 316)
Objective: To determine the rate of photodegradation of this compound in an aqueous solution under simulated sunlight.
Materials:
-
This compound analytical standard
-
Sterile, buffered (pH 7) aqueous solution
-
Quartz glass tubes
-
A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters)
-
A temperature-controlled chamber for the light source
-
HPLC system with a suitable detector
Procedure:
-
Prepare a solution of this compound in the sterile buffered aqueous solution in quartz glass tubes.
-
Prepare parallel samples to be kept in the dark as controls to assess for any non-photolytic degradation.
-
Place the quartz tubes in the temperature-controlled chamber under the light source.
-
At specific time intervals, remove a tube and analyze the concentration of this compound using a validated HPLC method.
-
Simultaneously, analyze the dark control samples at the same time points.
-
Calculate the rate of photodegradation by correcting for any degradation observed in the dark controls.
-
Determine the photodegradation kinetics and calculate the half-life (DT50).
Protocol 3: Physical Compatibility Jar Test for Tank Mixtures
Objective: To visually assess the physical compatibility of this compound with other pesticides or adjuvants in a spray solution.
Materials:
-
A clean, clear glass jar with a lid (at least 1 pint or 500 mL)
-
Water from the same source used for spraying
-
The pesticides and adjuvants to be mixed, in their commercial formulations
-
A measuring cylinder or syringe for accurate volume measurements
Procedure:
-
Fill the jar halfway with the water to be used for the spray solution.
-
Add the components to the jar one at a time, in the correct mixing order (W-A-L-E-S), using amounts proportional to the intended application rates.
-
Secure the lid and shake the jar vigorously for 30 seconds after each addition.
-
Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as:
-
Formation of precipitates, flakes, or sludge
-
Separation into layers
-
Formation of gels or scum
-
Excessive foaming
-
A noticeable increase in temperature
-
-
If any of these signs are present, the products are likely physically incompatible and should not be tank-mixed.
Section 4: Signaling Pathways and Experimental Workflows
This section provides visual representations of key processes related to this compound stability and analysis.
Caption: this compound hydrolysis pathway in aqueous solutions.
Caption: Troubleshooting workflow for this compound tank mix issues.
Caption: General workflow for HPLC analysis of this compound.
References
Factors affecting Pymetrozine efficacy under different environmental conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the factors affecting Pymetrozine efficacy. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to support your research and development activities.
Troubleshooting Guide
This section addresses common issues encountered during the experimental application of this compound.
Q1: Why am I observing reduced or inconsistent efficacy after application?
A1: Several factors can influence this compound's performance. Consider the following:
-
Pest Behavior: this compound is not a knockdown insecticide. It acts by irreversibly inhibiting the feeding behavior of target insects.[1][2][3] Affected pests stop feeding almost immediately but may remain alive for several hours or days before dying of starvation.[3] Efficacy assessments should focus on feeding cessation and long-term mortality rather than immediate paralysis.
-
pH of Spray Solution: The pH of the water used for mixing can significantly impact this compound's stability. It undergoes rapid hydrolysis and degradation in acidic conditions (pH < 7).[4][5] Ensure your spray solution is within the optimal neutral to slightly alkaline range.[1][4]
-
Application Timing: For optimal results, apply this compound at the early stages of pest infestation.[1]
-
Pest Resistance: Resistance to this compound has been observed in some pest populations, such as the Brown Plant Hopper (Nilaparvata lugens).[6][7] If you suspect resistance, consider rotating with insecticides that have a different mode of action.[1][2] this compound belongs to the IRAC Mode of Action Group 9B and is not cross-resistant with neonicotinoids (Group 4A) or pyrethroids (Group 3A).[3]
Q2: My this compound solution appears to have degraded. What could be the cause?
A2: Degradation can be caused by chemical or environmental factors:
-
Acidic Hydrolysis: this compound is unstable in acidic water. At a pH of 5, its hydrolysis half-life is 25 days, which shortens to just 4.3 hours at a pH of 1.[8] It is stable at pH 7 and 9.[9] Always check and adjust the pH of your water before mixing. A pH of 6.0 is satisfactory for many pesticides, but for this compound, a range of 7.0 to 9.0 is recommended.[4]
-
Photodegradation: this compound can be degraded by sunlight (photolysis).[2][10] While this is a factor in environmental persistence, storing stock solutions in dark or amber containers can prevent premature degradation in the lab. The half-life in water is approximately 2.81 days.[10]
-
Contact with Metals: Significant decomposition (68–95%) was observed when this compound was in contact with copper and zinc at room temperature for 3 days.[11] Avoid using containers or equipment made of these materials for storage or application.
Q3: Is high temperature affecting the performance of my experiment?
A3: this compound has been shown to provide reliable pest control under variable environmental conditions, including both high and low temperatures.[12] However, temperature can influence the rate of pesticide degradation. Higher temperatures have been shown to increase the dissipation rate of this compound on crops, suggesting faster degradation.[13] While the molecule itself is effective across a range of temperatures, extreme heat could accelerate its breakdown on plant surfaces.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound has a unique mode of action. It is a selective insecticide that targets the chordotonal mechanoreceptors in insects.[2][10] Specifically, it acts as a modulator of transient receptor potential vanilloid (TRPV) channels, which disrupts sensory signal transduction.[9][10] This interference prevents insects from inserting their stylets into plant tissue to feed, leading to starvation.[1][3][8] It does not cause immediate paralysis or knockdown but induces a rapid and irreversible cessation of feeding.[1][3]
Q2: What pests is this compound effective against?
A2: this compound is highly selective for Homopteran, or sap-sucking, pests.[1][10] This includes aphids, whiteflies, planthoppers, and leafhoppers.[1][3] It is effective against both nymph and adult stages.[2] Its selectivity makes it safer for beneficial insects like predators and pollinators when used correctly.[1][2]
Q3: How does this compound move within the plant?
A3: this compound exhibits both systemic and translaminar activity.[1] It can be absorbed by the plant and transported through vascular tissues to protect new growth.[1] Its ability to move from the upper to the lower side of the leaf (translaminar movement) makes it effective even when complete spray coverage is challenging.[1]
Q4: What is the environmental fate and half-life of this compound?
A4: this compound is degraded in the environment through microbial and photolytic pathways.[2] Its half-life can vary depending on the medium:
-
Water: 2.81 days[10]
-
Soil: 6.95 days[10] (other studies report a range of 8 to 38 days[8])
-
Rice Plants: 3.70 days[10]
-
Broccoli: 3.5 days[13]
Data Presentation
Table 1: Stability of this compound in Water at Different pH Levels (25°C)
| pH Value | Half-Life (DT₅₀) | Stability Profile | Reference |
|---|---|---|---|
| 1 | 4.3 hours | Very Unstable | [8] |
| 5 | 8.6 - 25 days | Unstable | [8][9] |
| 7 | Stable (>80 days) | Stable | [5][9] |
| 9 | Stable (>86 days) | Stable |[5][9] |
Table 2: Solubility of this compound in Water at Different pH Levels (25°C)
| pH Value | Solubility (mg/L) | Reference |
|---|---|---|
| 5.0 | 320 | [11] |
| 6.5 | 290 | [11] |
| 7.0 | 270 | [11] |
| 9.0 | 270 |[11] |
Experimental Protocols
Protocol 1: Rice Stem-Dipping Bioassay for Efficacy Testing
This protocol is adapted from methodologies used in resistance monitoring studies for the Brown Plant Hopper (Nilaparvata lugens).[7]
Objective: To determine the lethal concentration (LC₅₀) or effective concentration (EC₅₀) of this compound against a target sap-sucking insect.
Materials:
-
Technical-grade this compound (e.g., 95%)
-
Solvent (e.g., Acetone or N,N-dimethylformamide)
-
Surfactant (e.g., 0.1% Triton X-100)
-
Susceptible rice seedlings (e.g., variety TN1)
-
Test insects (e.g., third-instar nymphs of N. lugens)
-
Plastic cups or vials
-
Water-impregnated cotton
-
Standard laboratory glassware and pipettes
-
Environmental chamber set to 27 ± 1°C, 70-80% relative humidity, and a 16h light/8h dark photoperiod.
Methodology:
-
Preparation of Stock Solution: Dissolve technical-grade this compound in a minimal amount of solvent. Create a series of dilutions using a 0.1% Triton X-100 water solution to achieve the desired test concentrations. A negative control should consist of the 0.1% Triton X-100 solution only.
-
Treatment of Rice Stems: Bundle three rice stems together. Dip them into the this compound solutions for 30 seconds. Allow the stems to air-dry completely at room temperature.
-
Experimental Setup: Wrap the roots of the treated rice stems with water-impregnated cotton to maintain turgor. Place each bundle into a separate plastic cup.
-
Insect Introduction: Introduce a set number of insects (e.g., 15 third-instar nymphs) onto the treated rice stems in each cup.
-
Incubation: Place the cups in an environmental chamber under the specified conditions (27 ± 1°C, 70-80% RH, 16:8 L:D).
-
Data Collection: Assess insect mortality after a defined period, typically longer than for neurotoxic insecticides due to this compound's mode of action. A 168-hour (7-day) assessment is appropriate.[7]
-
Data Analysis: Use probit analysis to calculate the LC₅₀ or EC₅₀ values from the mortality data across the concentration range.
Visualizations
Caption: this compound's mode of action targeting insect TRPV channels.
Caption: Troubleshooting flowchart for reduced this compound efficacy.
Caption: General experimental workflow for this compound bioassays.
References
- 1. pomais.com [pomais.com]
- 2. peptechbio.com [peptechbio.com]
- 3. What Is this compound? [allpesticides.com]
- 4. umass.edu [umass.edu]
- 5. Development and evaluation of this compound controlled-release formulation to control paddy planthopper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. entomologyjournals.com [entomologyjournals.com]
- 7. Resistance Monitoring of Nilaparvata lugens to this compound Based on Reproductive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C10H11N5O | CID 9576037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound (Ref: CGA 215944) [sitem.herts.ac.uk]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 12. eppo.int [eppo.int]
- 13. researchgate.net [researchgate.net]
Strategies to mitigate the development of Pymetrozine resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to mitigate the development of pymetrozine resistance in insect pests.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
A1: this compound is a selective insecticide that targets the nervous system of sap-sucking insects.[1][2] It specifically affects the chordotonal mechanoreceptors, which are sensory organs involved in feeding and balance.[3] this compound's unique mechanism of action involves the modulation of Transient Receptor Potential Vanilloid (TRPV) channels.[1][4] This disruption leads to an immediate cessation of feeding upon contact or ingestion, and the insect eventually dies of starvation.[3][5][6] Unlike many other insecticides, it does not cause immediate paralysis or knockdown.[5][6]
Q2: What are the known mechanisms of resistance to this compound?
A2: The primary mechanism of resistance to this compound is enhanced metabolic detoxification, specifically through the overexpression of cytochrome P450 monooxygenase (P450) genes.[7][8][9] Studies have identified specific P450 genes, such as CYP6CM1 in Bemisia tabaci (whitefly) and CYP6CS1 in Nilaparvata lugens (brown planthopper), that are responsible for metabolizing and detoxifying this compound.[7][8][9][10] This metabolic resistance can sometimes lead to cross-resistance with other insecticides, notably neonicotinoids.[8][10][11]
Q3: What are the first signs of developing this compound resistance in an insect population?
A3: The first indication of developing resistance is a noticeable decrease in the efficacy of this compound applications at previously effective concentrations. Researchers may observe that a higher dose is required to achieve the same level of pest control. Quantitative monitoring through bioassays will reveal a statistically significant increase in the median lethal concentration (LC50) value for the field population compared to a known susceptible population.[12]
Q4: How can I effectively monitor for this compound resistance in my insect colonies?
A4: Regular monitoring is crucial for early detection of resistance. The most common method is the leaf-dip or stem-dip bioassay, where insects are exposed to various concentrations of this compound on treated plant material, and mortality is assessed after a specific period.[13][14] Fecundity assays, which measure the impact of this compound on the reproductive capacity of the insects, can also be a sensitive indicator of resistance, as this compound is known to inhibit reproductive behaviors.[13][15][16][17] Molecular diagnostics, such as qPCR, can be used to detect the overexpression of specific resistance-associated genes like CYP6CM1 or CYP6CS1.[7][8][18]
Q5: What are the key strategies to mitigate the development of this compound resistance?
A5: An integrated pest management (IPM) approach is essential. Key strategies include:
-
Insecticide Rotation: Avoid the continuous use of this compound. Rotate with insecticides from different chemical classes with distinct modes of action.[2][3] this compound is in IRAC Group 9B.[5]
-
Use of Mixtures: Tank-mixing or using pre-formulated mixtures of this compound with other effective insecticides can delay resistance development.[19][20] For instance, mixtures with neonicotinoids or fungicides like zhongshengmycin have been explored.[20]
-
Adherence to Recommended Dosages: Applying insecticides at the recommended label rates is crucial. Under-dosing can select for resistant individuals, while over-dosing increases selection pressure.[12]
-
Preservation of Susceptible Genes: Maintaining refuges of untreated host plants can help preserve susceptible individuals in the pest population, which can interbreed with resistant individuals and dilute the frequency of resistance genes.
-
Biological Control: Incorporating biological control agents can reduce reliance on chemical insecticides.
Troubleshooting Guides
Problem: I am observing a decline in the efficacy of this compound in my experiments.
| Possible Cause | Troubleshooting Step |
| Development of Resistance | 1. Conduct a dose-response bioassay to determine the current LC50 of your population. 2. Compare this LC50 to a baseline susceptible population or historical data. A significant increase indicates resistance.[12] 3. Consider molecular analysis (qPCR) to check for overexpression of known resistance genes. |
| Improper Application | 1. Review your application protocol to ensure correct concentration, uniform coverage, and appropriate timing. 2. This compound has both contact and systemic activity; ensure the application method allows for uptake by the plant.[1] |
| Environmental Factors | 1. Check for environmental conditions (e.g., high temperatures, rainfall) that might degrade the insecticide or affect insect feeding behavior. |
| Incorrect Insect Life Stage | 1. This compound is effective against both nymphs and adults, but efficacy can vary.[3] Ensure you are targeting the most susceptible life stage as determined by preliminary assays. |
Problem: My molecular assays are not showing overexpression of known resistance genes, but the insects are clearly resistant.
| Possible Cause | Troubleshooting Step |
| Novel Resistance Mechanism | 1. The insect population may have developed a different, uncharacterized resistance mechanism (e.g., target-site mutation, altered penetration, or different metabolic enzymes). 2. Conduct synergist bioassays with inhibitors like piperonyl butoxide (PBO) to investigate the involvement of P450s.[7] 3. Consider transcriptomic or genomic studies to identify novel resistance genes. |
| Issues with Molecular Assay | 1. Verify the integrity of your RNA and the efficiency of your qPCR primers. 2. Use a positive control (a known resistant strain) and a negative control (a susceptible strain) in your assays. |
Quantitative Data Summary
Table 1: this compound Resistance Levels in Nilaparvata lugens (Brown Planthopper)
| Strain/Population | Bioassay Method | LC50 / EC50 (mg/L) | Resistance Ratio (RR) | Reference |
| Pym-S (Susceptible) | Rice-Stem-Dipping | 2.685 | - | [13] |
| Pym-R (Resistant) | Rice-Stem-Dipping | 522.520 | 194.6 | [13] |
| QS21 (Field) | Rice-Stem-Dipping | 571.315 | 212.8 | [13] |
| YZ21 (Field) | Rice-Stem-Dipping | 552.962 | 205.9 | [13] |
| Pym-S (Susceptible) | Rice-Seedling-Dipping Fecundity | 1.155 | - | [13] |
| Pym-R (Resistant) | Rice-Seedling-Dipping Fecundity | 14.370 | 12.4 | [13] |
| QS21 (Field) | Rice-Seedling-Dipping Fecundity | 13.700 | 11.9 | [13] |
| YZ21 (Field) | Rice-Seedling-Dipping Fecundity | 12.890 | 11.2 | [13] |
Table 2: Cross-Resistance Profile of a this compound-Selected Bemisia tabaci Strain
| Insecticide | LC50 (mg/L) of Susceptible Strain | LC50 (mg/L) of this compound-Resistant Strain (G18) | Resistance Ratio (RR) | Reference |
| This compound | 10.34 | 116.6 | 11.28 | [21] |
| Nitenpyram | 8.21 | 24.5 | 2.98 | [21] |
| Imidacloprid | 12.3 | 41.8 | 3.40 | [21] |
| Acetamiprid | 15.6 | 48.7 | 3.12 | [21] |
| Thiamethoxam | 18.9 | 69.9 | 3.70 | [21] |
| Chlorpyrifos | 25.4 | 28.2 | 1.11 | [21] |
| Abamectin | 1.89 | 2.12 | 1.12 | [21] |
Experimental Protocols
Protocol 1: Rice-Stem-Dipping Bioassay for Nilaparvata lugens
Objective: To determine the susceptibility of N. lugens nymphs to this compound.
Materials:
-
This compound technical grade
-
Acetone (for stock solution)
-
Triton X-100
-
Distilled water
-
Rice seedlings (susceptible variety, e.g., TN1)
-
Glass vials or tubes
-
Fine camel hair brush
-
Third-instar N. lugens nymphs
Procedure:
-
Preparation of Test Solutions: a. Prepare a stock solution of this compound in acetone. b. Create a series of dilutions from the stock solution using distilled water containing 0.1% Triton X-100 to achieve the desired final concentrations. A control solution should contain only distilled water and 0.1% Triton X-100.
-
Treatment of Rice Stems: a. Cut fresh rice stems (approximately 10 cm in length). b. Dip the stems into the respective test solutions for 30 seconds. c. Allow the stems to air-dry for 1-2 hours.
-
Insect Exposure: a. Place one treated rice stem into each glass vial. b. Using a fine brush, carefully transfer 15-20 third-instar nymphs onto the rice stem in each vial. c. Seal the vials with a breathable material (e.g., cotton plug or fine mesh).
-
Incubation and Assessment: a. Maintain the vials at controlled conditions (e.g., 26 ± 1°C, 70-80% RH, 16:8 h L:D photoperiod). b. Assess insect mortality after 7 days. Nymphs that are unable to move when prodded with the brush are considered dead.
-
Data Analysis: a. Correct the mortality data using Abbott's formula if mortality in the control group is between 5% and 20%. b. Use probit analysis to calculate the LC50 value, its 95% confidence intervals, and the slope of the dose-response curve. c. Calculate the resistance ratio (RR) by dividing the LC50 of the test population by the LC50 of a known susceptible population.
Protocol 2: Quantitative PCR (qPCR) for P450 Gene Expression
Objective: To quantify the expression level of a specific P450 gene (e.g., CYP6CS1) associated with this compound resistance.
Materials:
-
N. lugens or B. tabaci adults from susceptible and potentially resistant populations
-
RNA extraction kit (e.g., TRIzol reagent)
-
DNase I
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green qPCR master mix
-
Specific primers for the target gene (e.g., NlCYP6CS1) and a reference gene (e.g., actin or GAPDH)
Procedure:
-
RNA Extraction: a. Homogenize a pooled sample of insects (e.g., 20-30 adults) in RNA extraction reagent. b. Follow the manufacturer's protocol to extract total RNA. c. Treat the extracted RNA with DNase I to remove any genomic DNA contamination. d. Quantify the RNA and assess its purity using a spectrophotometer.
-
cDNA Synthesis: a. Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers, following the kit manufacturer's instructions.
-
qPCR Reaction: a. Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene or reference gene, and the synthesized cDNA template. b. Set up the reactions in triplicate for each sample and gene. c. Run the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. d. Include a melt curve analysis at the end of the run to verify the specificity of the PCR product.
-
Data Analysis: a. Determine the cycle threshold (Ct) value for each reaction. b. Normalize the Ct values of the target gene to the Ct values of the reference gene (ΔCt = Ct_target - Ct_reference). c. Calculate the relative expression level of the target gene in the resistant population compared to the susceptible population using the 2^-ΔΔCt method.
Visualizations
Caption: Mode of action of this compound on insect sensory neurons.
Caption: Experimental workflow for this compound resistance monitoring.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. High-Efficiency this compound 50 WP for Effective Pest Control Solutions [cnagrochem.com]
- 3. peptechbio.com [peptechbio.com]
- 4. youtube.com [youtube.com]
- 5. What Is this compound? [allpesticides.com]
- 6. pomais.com [pomais.com]
- 7. Mechanism of metabolic resistance to this compound in Nilaparvata lugens: over-expression of cytochrome P450 CYP6CS1 confers this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ask-force.org [ask-force.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound is hydroxylated by CYP6CM1, a cytochrome P450 conferring neonicotinoid resistance in Bemisia tabaci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cross-resistance relationships between neonicotinoids and this compound in Bemisia tabaci (Hemiptera: Aleyrodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. entomologyjournals.com [entomologyjournals.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
- 17. Resistance Monitoring of Nilaparvata lugens to this compound Based on Reproductive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Diagnostics for Fighting Antibiotic Resistance [thermofisher.com]
- 19. Frontiers | Fitness costs of resistance to insecticide this compound combined with antimicrobial zhongshengmycin in Nilaparvata lugens (Stål) [frontiersin.org]
- 20. Fitness costs of resistance to insecticide this compound combined with antimicrobial zhongshengmycin in Nilaparvata lugens (Stål) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Resistance of Bemisia tabaci Mediterranean (Q-biotype) to this compound: resistance risk assessment, cross-resistance to six other insecticides and detoxification enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Pymetrozine cross-resistance with neonicotinoids and other insecticides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cross-resistance between pymetrozine, neonicotinoids, and other insecticides.
Frequently Asked Questions (FAQs)
Q1: We are observing resistance to this compound in our insect population. Is it possible that this population is also resistant to neonicotinoids, even without prior exposure?
A1: Yes, it is possible. Cross-resistance between this compound and neonicotinoids has been documented in several insect species, most notably the whitefly Bemisia tabaci.[1][2] This phenomenon is often linked to a single metabolic resistance mechanism that can detoxify both classes of insecticides, despite their different chemical structures and modes of action.[1][2] The primary mechanism involves the overexpression of specific cytochrome P450 monooxygenase (P450) enzymes.[3][1][4]
Q2: What is the primary molecular mechanism responsible for cross-resistance between this compound and neonicotinoids?
A2: The most well-documented mechanism is enhanced metabolic detoxification mediated by the overexpression of cytochrome P450 (P450) genes.[3][1][4] In the Q biotype of Bemisia tabaci, the P450 gene CYP6CM1 has been identified as a key player.[3][4][5] The CYP6CM1 enzyme can hydroxylate and detoxify both this compound and neonicotinoids like imidacloprid, thiamethoxam, and acetamiprid.[3][4] In other species, such as the brown planthopper (Nilaparvata lugens), other P450 genes like CYP6CS1 have been implicated in this compound resistance, though the cross-resistance pattern to neonicotinoids may differ.[6][7][8]
Q3: Does this compound resistance always confer cross-resistance to all neonicotinoids?
A3: Not necessarily. The cross-resistance spectrum can be specific. For example, in Bemisia tabaci strains with CYP6CM1-mediated resistance, strong cross-resistance is often observed for imidacloprid, thiamethoxam, and acetamiprid, but little to no cross-resistance is seen with dinotefuran.[4] Furthermore, some studies on Nilaparvata lugens have shown no cross-resistance between imidacloprid and this compound, indicating that the resistance mechanisms in this species can be specific.[9]
Q4: Are there other enzyme families, besides P450s, involved in this compound cross-resistance?
A4: While P450s are the most prominently implicated enzyme family in this compound-neonicotinoid cross-resistance, other detoxification enzymes like Glutathione S-transferases (GSTs) are known to be involved in insecticide resistance in general.[10][11] GSTs can contribute to resistance by metabolizing insecticides or by protecting against oxidative stress induced by insecticide exposure.[10][11] However, their specific role in the cross-resistance between this compound and neonicotinoids is less clearly defined in the current literature compared to the role of P450s.
Q5: Our this compound-resistant insect strain shows no cross-resistance to neonicotinoids. What could be the reason?
A5: This is a documented phenomenon. A study on Bemisia tabaci identified a strain with strong resistance to this compound but full susceptibility to neonicotinoids.[1][2] This suggests a specific resistance mechanism that acts on this compound but not on neonicotinoids. The mode of action of this compound, which involves targeting chordotonal organs, is distinct from that of neonicotinoids, which target nicotinic acetylcholine receptors.[12][13] Therefore, target-site resistance to this compound would not confer resistance to neonicotinoids.
Troubleshooting Guides
Problem: Unexpectedly high LC50 values for neonicotinoids in a this compound-resistant insect strain.
| Possible Cause | Troubleshooting Step |
| Metabolic Cross-Resistance | Perform synergist bioassays using piperonyl butoxide (PBO), an inhibitor of P450s. A significant increase in the toxicity of both this compound and the neonicotinoid in the presence of PBO suggests P450-mediated cross-resistance.[6][7] |
| Gene Overexpression | Conduct quantitative real-time PCR (qRT-PCR) to analyze the expression levels of known resistance-associated P450 genes (e.g., CYP6CM1 in B. tabaci, CYP6CS1 in N. lugens). Compare the expression levels in your resistant strain to a susceptible control strain.[4][6] |
Problem: Synergist assays with PBO point to P450 involvement, but the specific P450 gene is unknown.
| Possible Cause | Troubleshooting Step |
| Novel P450 Gene | Use transcriptomics (RNA-seq) to compare the gene expression profiles of your resistant and susceptible insect strains. This can help identify novel, overexpressed P450 genes that may be responsible for resistance. |
| Confirmation of Gene Function | Once candidate P450 genes are identified, validate their function using techniques like RNA interference (RNAi) to silence the gene in the resistant strain and observe any reversal of resistance.[6][7] Heterologous expression of the candidate gene in a system like Sf9 cells or Drosophila melanogaster can also be used to confirm its ability to metabolize the insecticides .[3][6] |
Quantitative Data Summary
Table 1: this compound Resistance and Cross-Resistance to Neonicotinoids in Bemisia tabaci
| Strain | Insecticide | LC50 (mg/L) | Resistance Factor (RF) | Reference |
| Susceptible | Imidacloprid | 1.8 | - | [4] |
| Thiamethoxam | 2.5 | - | [4] | |
| Acetamiprid | 1.2 | - | [4] | |
| This compound | 0.9 | - | [4] | |
| Resistant (WH) | Imidacloprid | 28.8 | 16 | [4] |
| Thiamethoxam | 42.5 | 17 | [4] | |
| Acetamiprid | 7.2 | 6 | [4] | |
| This compound | 10.8 | 12 | [4] | |
| Resistant (JZ) | Imidacloprid | 198.0 | 110 | [4] |
| Thiamethoxam | 255.0 | 102 | [4] | |
| Acetamiprid | 21.6 | 18 | [4] | |
| This compound | 99.9 | 111 | [4] |
Table 2: this compound Resistance in Nilaparvata lugens
| Strain | LC50 of this compound (mg/L) | Resistance Ratio (RR) | Reference |
| Pym-S (Susceptible) | 2.685 | - | [14] |
| Pym-R (Resistant) | 522.520 | 194.6 | [14] |
| QS21 (Field) | 571.315 | 212.8 | [14] |
| YZ21 (Field) | 552.962 | 205.9 | [14] |
Experimental Protocols
1. Insecticide Bioassay (Rice-Stem-Dipping Method for N. lugens)
-
Objective: To determine the lethal concentration (LC50) of an insecticide.
-
Procedure:
-
Prepare a series of insecticide dilutions in water containing 0.1% Triton X-100.
-
Bundle rice stems and immerse them in the respective insecticide solutions for 30 seconds. A control group is dipped in a solution containing only Triton X-100.
-
Allow the treated rice stems to air-dry.
-
Place the roots of the treated stems in vials containing water to maintain freshness.
-
Introduce third-instar nymphs onto the treated rice stems.
-
Maintain the insects under controlled conditions (e.g., 27 ± 1 °C, 70–80% relative humidity, 16h light/8h dark photoperiod).
-
Record mortality after a specified period (e.g., 168 hours).
-
Use probit analysis to calculate the LC50 values.
-
2. Synergist Bioassay
-
Objective: To investigate the involvement of metabolic enzymes (e.g., P450s) in resistance.
-
Procedure:
-
Pre-treat a group of insects with a sub-lethal dose of a synergist (e.g., piperonyl butoxide - PBO) for a specified duration.
-
Expose the pre-treated insects to the insecticide using a standard bioassay method (as described above).
-
A control group is exposed to the insecticide without synergist pre-treatment.
-
Calculate the LC50 for both groups.
-
The synergistic ratio (SR) is calculated as: SR = LC50 of insecticide alone / LC50 of insecticide + synergist. An SR value significantly greater than 1 indicates the involvement of the enzyme system inhibited by the synergist.
-
3. RNA Interference (RNAi) for Gene Function Validation
-
Objective: To confirm the role of a specific gene in insecticide resistance.
-
Procedure:
-
Synthesize double-stranded RNA (dsRNA) targeting the candidate gene (e.g., a specific P450 gene) and a control gene (e.g., GFP).
-
Inject the dsRNA into the insects (e.g., third-instar nymphs).
-
After a recovery and gene-silencing period (e.g., 3 days), perform an insecticide bioassay on the dsRNA-treated insects.
-
A significant increase in mortality in the insects treated with the target gene dsRNA compared to the control dsRNA confirms the gene's role in resistance.[7]
-
Visualizations
Caption: Experimental workflow for investigating this compound-neonicotinoid cross-resistance.
Caption: P450-mediated metabolic cross-resistance to this compound and neonicotinoids.
References
- 1. Cross-resistance relationships between neonicotinoids and this compound in Bemisia tabaci (Hemiptera: Aleyrodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 3. This compound is hydroxylated by CYP6CM1, a cytochrome P450 conferring neonicotinoid resistance in Bemisia tabaci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ask-force.org [ask-force.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of metabolic resistance to this compound in Nilaparvata lugens: over-expression of cytochrome P450 CYP6CS1 confers this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Fitness costs of resistance to insecticide this compound combined with antimicrobial zhongshengmycin in Nilaparvata lugens (Stål) [frontiersin.org]
- 9. No cross-resistance between imidacloprid and this compound in the brown planthopper: status and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of glutathione S-transferases (GSTs) in insecticide resistance in crop pests and disease vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insect glutathione transferases and insecticide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptechbio.com [peptechbio.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Resistance Monitoring of Nilaparvata lugens to this compound Based on Reproductive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cytochrome P450-Mediated Pymetrozine Metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of cytochrome P450 monooxygenases (CYPs) in pymetrozine metabolism.
Frequently Asked Questions (FAQs)
Q1: Which cytochrome P450 enzymes are known to be involved in this compound metabolism?
A1: Research has identified specific CYPs in various insect species that are responsible for metabolizing this compound, often leading to insecticide resistance. Key enzymes include:
-
CYP6CS1 in the brown planthopper, Nilaparvata lugens. Overexpression of this gene is a key factor in this compound resistance.
-
CYP6CM1 in the sweet potato whitefly, Bemisia tabaci. This enzyme hydroxylates this compound and also confers resistance to neonicotinoid insecticides.
Q2: What is the primary metabolic reaction catalyzed by CYPs on this compound?
A2: The primary metabolic reaction is hydroxylation . For instance, CYP6CM1 in Bemisia tabaci hydroxylates the heterocyclic 1,2,4-triazine ring system of the this compound molecule.
Q3: How can I confirm the involvement of a specific CYP in this compound metabolism in my insect population of interest?
A3: A multi-step approach is recommended:
-
Synergist Bioassays: Use a CYP inhibitor like piperonyl butoxide (PBO) in your this compound bioassays. A significant increase in this compound toxicity in the presence of PBO suggests the involvement of CYPs in detoxification.
-
Gene Expression Analysis: Quantify the expression levels of candidate CYP genes (e.g., homologs of CYP6CS1 or CYP6CM1) in this compound-resistant and susceptible insect strains using quantitative real-time PCR (qRT-PCR). Significant overexpression in the resistant strain points to a potential role in resistance.
-
Functional Characterization:
-
Heterologous Expression: Express the candidate CYP gene in a system like Spodoptera frugiperda (Sf9) insect cells or Drosophila melanogaster. Perform in vitro metabolism assays with the recombinant enzyme and this compound to directly assess its metabolic capability.
-
RNA Interference (RNAi): Knock down the expression of the candidate CYP gene in the resistant insect strain. A subsequent increase in susceptibility to this compound provides strong evidence for the gene's role in metabolism and resistance.
-
Q4: Where can I obtain detailed protocols for these experiments?
Quantitative Data Summary
The following tables summarize key quantitative data from studies on CYP-mediated this compound metabolism.
Table 1: Enzyme Kinetics of this compound Metabolism by Recombinant CYP6CM1 from Bemisia tabaci
| Parameter | Value |
| Michaelis-Menten Constant (Km) | 5.9 ± 0.3 µM |
Table 2: Changes in CYP Activity and Gene Expression in a this compound-Resistant (PMR) Strain of Nilaparvata lugens Compared to a Susceptible (Sus) Strain
| Parameter | Fold Change (PMR vs. Sus) |
| Cytochrome P450 Monooxygenase Activity | 1.7-fold increase |
| NlCYP6CS1 Gene Expression | > 6.0-fold increase |
| NlCYP301B1 Gene Expression | > 6.0-fold increase |
| Synergistic Ratio with Piperonyl Butoxide (PBO) | 2.83 |
Experimental Protocols
Protocol 1: Heterologous Expression of Insect CYPs in Sf9 Cells and In Vitro Metabolism Assay
This protocol outlines the general steps for expressing an insect CYP, such as CYP6CM1, in Sf9 cells and subsequently performing an in vitro metabolism assay with this compound.
1. Gene Cloning and Recombinant Bacmid Construction: a. Amplify the full-length open reading frame of the target CYP gene from cDNA of the insect of interest using PCR. b. Clone the PCR product into a donor plasmid (e.g., pFastBac). c. Transform the recombinant donor plasmid into E. coli DH10Bac cells to generate a recombinant bacmid via transposition. d. Isolate the recombinant bacmid DNA.
2. Transfection of Sf9 Cells and Baculovirus Amplification: a. Culture Sf9 cells in a suitable medium (e.g., SF-900 II SFM supplemented with 10% fetal bovine serum). b. Transfect the Sf9 cells with the recombinant bacmid DNA using a transfection reagent (e.g., Cellfectin II). c. Harvest the supernatant containing the initial virus stock (P1) after 72-96 hours. d. Amplify the viral stock by infecting a larger culture of Sf9 cells to obtain a high-titer P2 stock.
3. Protein Expression and Microsome Preparation: a. Infect a large-scale culture of Sf9 cells with the P2 viral stock. b. Harvest the cells 48-72 hours post-infection by centrifugation. c. Resuspend the cell pellet in a homogenization buffer and lyse the cells by sonication or dounce homogenization. d. Centrifuge the lysate at a low speed to remove cellular debris. e. Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes. f. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
4. In Vitro Metabolism Assay: a. Prepare a reaction mixture containing the insect cell microsomes, a NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and this compound in a suitable buffer. b. Initiate the reaction by adding the NADPH-regenerating system. c. Incubate the reaction at an optimal temperature (e.g., 30°C) with shaking. d. Stop the reaction at various time points by adding a quenching solvent (e.g., acetonitrile). e. Centrifuge the samples to pellet the protein. f. Analyze the supernatant for the depletion of this compound and the formation of metabolites using LC-MS/MS.
Protocol 2: RNA Interference (RNAi)-Mediated Knockdown of a Target CYP in Nilaparvata lugens
This protocol provides a general workflow for gene silencing of a CYP, such as NlCYP6CS1, in N. lugens via dsRNA injection.
1. dsRNA Synthesis: a. Select a unique region of the target CYP gene for dsRNA synthesis. b. Amplify this region by PCR using primers containing T7 promoter sequences at their 5' ends. c. Use a commercial in vitro transcription kit to synthesize dsRNA from the PCR product. d. Purify and quantify the dsRNA.
2. Insect Rearing and dsRNA Injection: a. Rear rice seedlings for insect rearing. b. Synchronize the age of the N. lugens to be used for injection (e.g., third-instar nymphs). c. Inject a specific amount of dsRNA (e.g., 50 ng) into the abdomen of each nymph using a microinjector. Inject a control group with dsGFP (green fluorescent protein) dsRNA.
3. Gene Knockdown Efficiency Assessment: a. At 24-48 hours post-injection, collect a subset of the injected nymphs. b. Extract total RNA and synthesize cDNA. c. Perform qRT-PCR to determine the relative expression level of the target CYP gene, normalized to a reference gene. A significant reduction in mRNA levels in the dsCYP-injected group compared to the dsGFP-injected group confirms successful knockdown.
4. Bioassay: a. Transfer the remaining injected nymphs to fresh rice seedlings. b. Expose the nymphs to a range of this compound concentrations. c. Record mortality at specified time points (e.g., 24, 48, and 72 hours). d. Calculate the LC50 values and compare the susceptibility between the dsCYP and dsGFP groups.
Troubleshooting Guides
Heterologous Expression and In Vitro Metabolism Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no protein expression | - Poor transfection efficiency. - Incorrect bacmid. - Suboptimal infection conditions. | - Optimize the DNA-to-transfection reagent ratio. - Verify the integrity and correct insertion in the bacmid by PCR. - Perform a titration of the viral stock to determine the optimal multiplicity of infection (MOI). - Optimize the post-infection harvest time. |
| No metabolic activity detected | - Inactive recombinant enzyme. - Issues with the NADPH-regenerating system. - this compound concentration is too high or too low. | - Confirm protein expression via Western blot. - Co-express with cytochrome P450 reductase (CPR) if not already done. - Prepare fresh components for the NADPH-regenerating system. - Test a range of this compound concentrations to determine the optimal substrate concentration. |
| High variability between replicates | - Inconsistent pipetting. - Inhomogeneous microsomal suspension. - Temperature fluctuations during incubation. | - Use calibrated pipettes and ensure proper mixing. - Gently vortex the microsomal suspension before aliquoting. - Use a calibrated incubator with stable temperature control. |
RNA Interference (RNAi) Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low gene knockdown efficiency | - Degradation of dsRNA. - Inefficient delivery. - Target gene is not susceptible to RNAi. | - Handle dsRNA in an RNase-free environment. - Optimize the injection volume and concentration of dsRNA. - Try different target regions within the gene for dsRNA synthesis. |
| High mortality in control group | - Injury from injection. - Non-specific effects of dsRNA. | - Practice the injection technique to minimize physical damage. - Reduce the concentration of dsRNA injected. - Ensure the dsGFP control sequence has no homology to the insect's genome. |
| No significant change in this compound susceptibility despite good knockdown | - The target CYP is not the primary enzyme responsible for metabolism. - Redundancy with other CYPs. | - Investigate the role of other candidate CYP genes. - Consider the possibility of other resistance mechanisms (e.g., target site insensitivity). |
LC-MS/MS Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Column contamination. - Inappropriate mobile phase. - Sample overload. | - Flush the column or use a guard column. - Adjust the mobile phase composition and pH. - Dilute the sample. |
| Low sensitivity for this compound or its metabolites | - Suboptimal ionization parameters. - Matrix effects (ion suppression). | - Optimize source parameters (e.g., capillary voltage, gas flow). - Improve sample clean-up (e.g., solid-phase extraction). - Use a matrix-matched calibration curve. |
| Inconsistent retention times | - Fluctuations in mobile phase composition. - Column temperature variations. - Column degradation. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven for stable temperature control. - Replace the column if it has exceeded its lifetime. |
Visualizations
Best practices for rotating Pymetrozine with other insecticide classes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective rotation of Pymetrozine with other insecticide classes to manage resistance and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues and questions that may arise during the use of this compound in insecticide resistance management programs.
Q1: What is the primary mode of action of this compound and why is it important for resistance management?
A1: this compound, a member of the pyridine azomethine chemical class, has a unique mode of action classified under IRAC Group 9B.[1][2] It acts as a feeding inhibitor, selectively targeting the chordotonal organs of insects, which are responsible for regulating feeding behavior.[1][3] This interference with the insect's stylet insertion and salivation leads to a rapid cessation of feeding within hours of contact or ingestion, ultimately causing starvation and death.[1][4] Unlike many other insecticides that are neurotoxic, this compound's distinct mechanism means it generally does not exhibit cross-resistance with common insecticide classes like neonicotinoids (Group 4A), organophosphates (Group 1B), or pyrethroids (Group 3A).[1] This makes it a valuable tool for rotation programs aimed at breaking the cycle of resistance development in pest populations.[1][5]
Q2: I am observing reduced efficacy of this compound even though I am rotating it with other insecticides. What could be the cause?
A2: Reduced efficacy despite rotation can be due to several factors:
-
Cross-Resistance: While rare, cross-resistance between this compound and other insecticide classes can occur. A notable example is in some populations of the whitefly, Bemisia tabaci, where overexpression of a specific cytochrome P450-dependent monooxygenase can confer resistance to both neonicotinoids and this compound.[6][7][8] In such cases, rotating between these two classes may not be effective.
-
Improper Rotation Strategy: An effective rotation strategy involves alternating between different IRAC Mode of Action groups.[1] Simply rotating different products without considering their IRAC classification may not prevent resistance development. Ensure that the rotation partners for this compound (IRAC Group 9B) belong to distinct IRAC groups.
-
Application Issues: Incorrect application rates, poor spray coverage, or application timing that does not coincide with the most susceptible life stage of the pest can lead to control failures that may be mistaken for resistance.[9]
-
Environmental Factors: The efficacy of this compound can be influenced by environmental conditions. While it is generally rainfast within a few hours of drying, heavy rainfall shortly after application could reduce its effectiveness.[1]
-
High Pest Pressure: Under extremely high pest pressure, even a properly applied insecticide may not provide complete control, leading to the perception of reduced efficacy.
Q3: Are there specific insecticide classes that are recommended for rotation with this compound?
A3: Yes, it is crucial to rotate this compound with insecticides from different IRAC Mode of Action groups. Some examples of suitable rotation partners include:
-
Neonicotinoids (IRAC Group 4A): Such as imidacloprid, thiamethoxam, and acetamiprid. However, be mindful of the potential for cross-resistance in specific pests like Bemisia tabaci.[6][7][8]
-
Pyrethroids (IRAC Group 3A): Such as cypermethrin and deltamethrin.[3]
-
Organophosphates (IRAC Group 1B): Such as chlorpyrifos and profenofos.[3]
-
Insect Growth Regulators (IRAC Groups 7, 15, 16, 17, 18, 23): These offer a different mode of action by disrupting insect development.
-
Diamides (IRAC Group 28): Such as chlorantraniliprole and flubendiamide.
The key is to create a diverse rotation program that exposes successive pest generations to different modes of action, thereby reducing the selection pressure for resistance to any single class.[10]
Q4: How does this compound impact beneficial insects in an Integrated Pest Management (IPM) program?
A4: this compound is known for its selectivity and is generally considered to have a low impact on beneficial insects such as pollinators, predators (like lady beetles and lacewings), and parasitoids when used according to label instructions.[1][4][11] This makes it a suitable component of IPM programs that aim to conserve natural enemy populations.[1][11] However, some studies have shown that systemic insecticides, including this compound, can be present in the honeydew excreted by sap-sucking pests, which may then be consumed by beneficial insects, potentially causing some mortality in sensitive species like hoverflies.[12] Therefore, while it is more compatible with IPM than broad-spectrum insecticides, careful consideration of its potential non-target effects is still warranted.
Q5: What is the recommended application timing for this compound in a rotation program?
A5: It is generally recommended to apply this compound at the early stage of pest infestation, based on pest monitoring and established economic thresholds.[1][5] Applying it before pest populations become well-established can maximize its efficacy and reduce the overall selection pressure for resistance. Due to its feeding-cessation mode of action, pests may remain on the plant for a few days after application before dying of starvation.[1][11] This should be considered when evaluating its performance.
Quantitative Data on this compound Efficacy
The following tables summarize data on the efficacy of this compound from various studies. It is important to note that efficacy can vary based on pest species, crop, environmental conditions, and the resistance profile of the local pest population.
Table 1: Efficacy of this compound Against Various Pests
| Pest Species | Crop | This compound Application Rate | Efficacy (%) | Days After Application | Reference |
| Cotton Aphid (Aphis gossypii) | Cotton | 2.75 oz/A | >90% | 7 | [10] |
| Cotton Aphid (Aphis gossypii) | Cotton | 4.0 oz/A | >90% | 7 | [10] |
| Brown Planthopper (Nilaparvata lugens) | Rice | 350 g a.i./ha | Significantly superior control | - | [13][14] |
| Rice Planthoppers | Rice | 75 g a.i./ha (CRG) | 61.96% - 75.68% | 38 - 48 | [15] |
| Rice Planthoppers | Rice | 450 g a.i./ha (CRG) | 78.87% - 87.02% | 38 - 48 | [15] |
Table 2: Comparison of Insecticide Rotation Programs for Brown Planthopper Control in Rice
| Insecticide Rotation Sequence | Efficacy | Grain Yield | Reference |
| Fipronil followed by this compound | Most effective | Higher | [13] |
| Buprofezin followed by this compound | Most effective | Higher | [13] |
| Acephate followed by this compound | Most effective | Higher | [13] |
Experimental Protocols
Protocol 1: Monitoring Insecticide Resistance Using the Adult Vial Test (for contact insecticides)
This protocol is adapted from established methods for monitoring insecticide susceptibility.[3]
Materials:
-
Technical grade insecticide (e.g., this compound)
-
Acetone (analytical grade)
-
20 ml glass scintillation vials
-
Pipettes
-
Vortex mixer
-
Commercial hot dog roller (or a device to roll vials)
-
Aspirator for insect handling
-
Test insects (adults)
-
Control insects (from a susceptible population, if available)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Preparation of Insecticide Solutions:
-
Prepare a stock solution of the technical grade insecticide in acetone.
-
Perform serial dilutions of the stock solution to create a range of concentrations to be tested. A minimum of five concentrations is recommended to generate a dose-response curve.
-
Prepare a control solution of acetone only.
-
-
Coating the Vials:
-
Pipette 1 ml of each insecticide dilution into a separate glass scintillation vial.
-
Pipette 1 ml of acetone into the control vials.
-
Roll the vials on a hot dog roller (with the heating element off) until the acetone has completely evaporated, leaving a uniform coating of the insecticide on the inner surface of the vial.
-
-
Insect Exposure:
-
Introduce 10-25 adult insects into each vial using an aspirator.
-
Seal the vials with a breathable material (e.g., cotton ball).
-
Maintain the vials at a constant temperature and humidity.
-
-
Data Collection:
-
Record insect mortality at predetermined time points (e.g., 24, 48, 72 hours). Mortality is defined as the inability of the insect to make a coordinated movement when gently prodded.
-
If control mortality exceeds 10%, the bioassay should be repeated.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Perform a probit or logit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence intervals.
-
Compare the LC50 of the field population to that of a known susceptible population to determine the resistance ratio (RR = LC50 of field population / LC50 of susceptible population).
-
Protocol 2: Monitoring Resistance to Systemic Insecticides (e.g., this compound) using a Fecundity Assay
This method is particularly useful for insecticides like this compound that have a sublethal effect on feeding and reproduction.[5][7]
Materials:
-
This compound formulation
-
Rice seedlings (or other suitable host plant)
-
Test insects (adults)
-
Cages for individual or paired insects
-
Microscope
-
Data recording sheets
Procedure:
-
Preparation of Treated Plants:
-
Prepare different concentrations of this compound in water.
-
Dip the roots and stems of rice seedlings into the respective this compound solutions for a set period (e.g., 30 minutes).
-
Control seedlings should be dipped in water only.
-
Allow the seedlings to air dry.
-
-
Insect Exposure and Mating:
-
Place a treated seedling into a cage.
-
Introduce a pair of newly emerged adult insects (one male, one female) into each cage.
-
Provide a sufficient number of replicates for each concentration and the control.
-
-
Fecundity Assessment:
-
After a set period (e.g., 7-10 days), remove the adult insects.
-
Carefully dissect the plant material under a microscope and count the number of eggs laid or nymphs produced.
-
-
Data Analysis:
-
Calculate the average number of offspring per female for each concentration.
-
Determine the inhibition rate of fecundity for each concentration relative to the control.
-
Calculate the EC50 (effective concentration to inhibit fecundity by 50%) using regression analysis.
-
Compare the EC50 of the field population to a susceptible strain to determine the resistance ratio.
-
Mandatory Visualizations
Caption: this compound's unique mode of action targeting insect chordotonal organs.
Caption: Workflow for this compound use in a resistance management program.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. eppo.int [eppo.int]
- 5. mdpi.com [mdpi.com]
- 6. Development and evaluation of this compound controlled-release formulation to control paddy planthopper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. davey.com [davey.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. cotton.org [cotton.org]
- 11. Understanding the Benefits and Applications of this compound Insecticide in Pest Control [cnagrochem.com]
- 12. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 13. Evaluation of data concerning the necessity of this compound as an insecticide to control a serious danger to plant health which cannot be contained by other available means, including non‐chemical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Technical Aspects and Applications of this compound in Agricultural Practices [cnagrochem.com]
- 15. za.uplcorp.com [za.uplcorp.com]
Pymetrozine and Non-Target Arthropods: A Technical Support Resource for Integrated Pest Management (IPM) Researchers
Shanghái, China - As the agricultural industry increasingly adopts Integrated Pest Management (IPM) strategies, the selectivity of insecticides is paramount. Pymetrozine, a pyridine azomethine insecticide, is recognized for its unique mode of action that primarily targets sap-sucking pests.[1][2][3] This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of this compound on non-target beneficial arthropods. It includes troubleshooting guides for experimental work, frequently asked questions, comprehensive data summaries, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound and why is it considered selective?
A1: this compound selectively targets the chordotonal mechanoreceptors in insects, specifically the Transient Receptor Potential Vanilloid (TRPV) channels.[2][4] This disruption of nerve impulses leads to an immediate cessation of feeding, ultimately causing the target pest to starve.[4] This unique mechanism is highly specific to sap-sucking insects, resulting in a lower impact on non-target beneficial arthropods such as predators and parasitoids.[2][3]
Q2: How is this compound classified in terms of its impact on beneficial organisms?
A2: According to the International Organization for Biological Control (IOBC), this compound is generally classified as "harmless" to "slightly harmful" to a range of beneficial arthropods.[5] For instance, studies have categorized it as harmless to the lady beetle Hippodamia variegata and the whitefly predator Delphastus pusillus.[5][6] However, for other species like the green lacewing Chrysoperla carnea, it has been classified as slightly harmful, with some studies indicating sublethal effects on reproduction.
Q3: What are the known sublethal effects of this compound on beneficial arthropods?
A3: Sublethal effects of this compound can include reduced fertility, fecundity, and egg viability in certain species.[7] For example, in the parasitoid wasp Encarsia formosa, exposure to this compound has been shown to reduce total parasitism and the instantaneous rate of increase.[1][8] Similarly, for the lady beetle Hippodamia variegata, while classified as harmless in terms of mortality, sublethal effects should be considered in comprehensive risk assessments.[5]
Q4: Can this compound be safely incorporated into an IPM program?
A4: Yes, due to its high selectivity and generally low toxicity to beneficial insects, this compound is considered a suitable component for IPM programs.[3][9] Its compatibility with biological control agents allows for a more balanced and sustainable approach to pest management.
Troubleshooting Guide for Laboratory Bioassays
Researchers conducting laboratory bioassays to evaluate the effects of this compound on non-target arthropods may encounter several common issues. This guide provides solutions to these challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High mortality in the control group (>20%) | 1. Unhealthy or stressed test organisms.2. Contamination of the test arena or diet.3. Inappropriate environmental conditions (temperature, humidity). | 1. Source healthy, synchronized (uniform age and stage) arthropods from a reputable supplier or a well-maintained colony.2. Ensure all equipment (petri dishes, glass vials, etc.) is thoroughly cleaned and rinsed. Use high-purity water and analytical-grade solvents.[10]3. Maintain and monitor environmental conditions within the optimal range for the specific test species. |
| High variability in results between replicates | 1. Inconsistent application of the insecticide.2. Non-uniform test population.3. Small sample size. | 1. For residual bioassays, ensure even coating of surfaces by rotating the vial or dish during solvent evaporation. Use a calibrated sprayer for topical applications.[11]2. Use arthropods of the same age, developmental stage, and sex (if applicable). Discard any individuals that appear unhealthy or abnormal.[11]3. Increase the number of replicates and the number of individuals per replicate to improve statistical power. |
| No dose-response relationship observed | 1. Incorrect range of concentrations tested.2. Degradation of the this compound stock solution.3. Low susceptibility of the test species to the chosen exposure route. | 1. Conduct a preliminary range-finding experiment with a wide range of concentrations to determine the appropriate test concentrations.2. Prepare fresh stock solutions for each experiment. Store stock solutions in a refrigerator or freezer in airtight, dark containers to minimize degradation.[10]3. Consider alternative exposure methods (e.g., if a contact residual assay shows no effect, a feeding assay might be more relevant for a predator). |
| Precipitation of this compound in the test solution | 1. This compound has low water solubility.2. Inappropriate solvent or solvent concentration. | 1. Use a suitable organic solvent (e.g., acetone) to first dissolve the technical grade this compound before preparing aqueous dilutions.[10]2. Ensure the final concentration of the organic solvent in the aqueous solution is low (typically <1%) and consistent across all treatments, including the control. |
Quantitative Data on the Impact of this compound on Beneficial Arthropods
The following tables summarize the lethal and sublethal effects of this compound on various non-target beneficial arthropods based on published laboratory studies.
Table 1: Lethal Concentration (LC50) and Lethal Rate (LR50) Values for this compound
| Species | Life Stage | Exposure Method | Duration | LC50 / LR50 | IOBC Classification | Reference(s) |
| Hippodamia variegata | Adult | Topical | 24 h | 915.67 mg/L | Harmless | [5] |
| Encarsia formosa | Adult | Residual | 48 h | 280 mg a.i./L | - | [8] |
| Encarsia formosa | Pupa | Direct Treatment | - | 300 mg a.i./L | - | [8] |
| Aphidius matricariae | Adult | - | - | 740.20 mg a.i./L | - | [12] |
Note: The IOBC classification is based on mortality rates, where <30% mortality is 'harmless', 30-79% is 'slightly harmful', 80-98% is 'moderately harmful', and >99% is 'harmful'.[13]
Table 2: Sublethal Effects of this compound on Beneficial Arthropods
| Species | Life Stage | Effect Observed | Concentration | Reference(s) |
| Encarsia formosa | Adult | Reduced longevity, total parasitism, and instantaneous rate of increase | 280 mg a.i./L (LC50) | [7][8] |
| Encarsia formosa | Pupa | Extended juvenile development, reduced total parasitism | 300 mg a.i./L (LC50) | [1] |
| Chrysoperla carnea | Larva | Reduced fecundity | Field recommended rate | |
| Trichogramma ostriniae | Adult | Decreased percentage of ovipositing females and lower number of offspring | - | [14] |
| Lysiphlebus fabarum | Immature | Reduced adult emergence | Field recommended rate | [15] |
Experimental Protocols
This section provides a detailed methodology for a standard laboratory bioassay to assess the residual toxicity of this compound to a beneficial predator, such as a lady beetle or lacewing larva, on a glass surface.
Objective: To determine the lethal concentration (LC50) of this compound for a specific non-target beneficial arthropod through residual contact on a glass plate.
Materials:
-
Technical grade this compound (>95% purity)
-
Analytical balance
-
Acetone (analytical grade)
-
Distilled water
-
Glass petri dishes or vials
-
Micropipettes
-
Vortex mixer
-
Fume hood
-
Healthy, synchronized beneficial arthropods
-
Environmental chamber with controlled temperature, humidity, and photoperiod
-
Fine camel-hair brush for handling insects
-
Stereomicroscope
Procedure:
-
Preparation of Stock Solution:
-
In a fume hood, accurately weigh a precise amount of technical grade this compound.
-
Dissolve the this compound in acetone to prepare a stock solution of a known high concentration (e.g., 1000 mg/L).[10] Use a vortex mixer to ensure it is fully dissolved.
-
-
Preparation of Test Concentrations:
-
Perform serial dilutions of the stock solution with acetone to obtain a range of at least five concentrations.
-
The concentrations should be chosen based on preliminary range-finding tests to result in mortality between 10% and 90%.
-
Prepare a control solution containing only acetone.
-
-
Coating of Glass Surfaces:
-
Pipette a known volume (e.g., 1 mL) of each test concentration and the control solution into separate glass petri dishes or vials.
-
Gently swirl the container to ensure the inner surface is evenly coated.
-
Allow the solvent to evaporate completely in the fume hood, leaving a dry, uniform residue of this compound.[11]
-
-
Insect Exposure:
-
Carefully transfer a known number of test arthropods (e.g., 10-20 individuals) into each treated and control container using a fine camel-hair brush.
-
Ensure a minimum of three to four replicates for each concentration and the control.
-
-
Incubation:
-
Place the containers in an environmental chamber set to the optimal conditions for the test species (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).
-
-
Mortality Assessment:
-
Assess mortality at predetermined intervals (e.g., 24, 48, and 72 hours) after initial exposure.
-
An individual is considered dead if it is unable to move when gently prodded with the brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%.[11] If control mortality exceeds 20%, the experiment should be repeated.
-
Use probit analysis to calculate the LC50 values and their 95% confidence limits for each assessment time.
-
Visualizations
Caption: this compound's mode of action targeting insect TRPV channels.
Caption: Workflow for a residual bioassay on beneficial arthropods.
References
- 1. scispace.com [scispace.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Sublethal Effects of Spirotetramat, Cyantraniliprole, and this compound on Aphis gossypii (Hemiptera: Aphididae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eppo.int [eppo.int]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. entomoljournal.com [entomoljournal.com]
- 11. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. plantprotection.scu.ac.ir [plantprotection.scu.ac.ir]
- 13. digitalscholarship.tnstate.edu [digitalscholarship.tnstate.edu]
- 14. researchgate.net [researchgate.net]
- 15. Sublethal effects of three insecticides on life table parameters of the parasitoid wasp, Lysiphlebus fabarum [arpp.tabrizu.ac.ir]
Enhancing Pymetrozine performance with novel formulation technologies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with pymetrozine and developing novel formulations to enhance its performance.
Frequently Asked Questions (FAQs)
Q1: After applying my this compound formulation, I don't see immediate insect mortality. Is the experiment failing?
A1: Not necessarily. This compound has a unique mode of action that does not cause immediate knockdown or death.[1] It acts as a feeding blocker.[2][3] Once an insect is exposed, it almost immediately ceases feeding and cannot cause further crop damage.[4] However, the insect may remain alive on the plant for several hours or even days before dying of starvation.[3][5] Therefore, efficacy assessments should be based on feeding cessation and eventual mortality over a period of 2 to 10 days, not on immediate paralysis.[5]
Q2: What is the specific molecular mechanism of action for this compound?
A2: this compound is a neurotoxic insecticide that selectively targets the transient receptor potential vanilloid (TRPV) channels in the chordotonal mechanoreceptors of sap-feeding insects.[6] These receptors are crucial for the senses of hearing, balance, and coordination.[3] By binding to and modulating these TRPV channels, this compound disrupts normal sensory signal transduction, leading to a loss of coordination and preventing the insect from inserting its stylet into plant tissue to feed.[2][6] This targeted action is highly selective for Homopteran pests like aphids and whiteflies.[4]
Q3: My standard this compound formulation is difficult to dissolve in aqueous solutions for my experiments. How can I improve its solubility?
A3: this compound has inherently low water solubility (approximately 290 mg/L at 25°C).[2][6] This can lead to challenges in preparing homogenous and effective formulations. Novel formulation strategies can significantly address this:
-
Salts and Co-crystals: Research has shown that forming new multicomponent salts and co-crystals of this compound can significantly enhance both its aqueous solubility and stability against humidity.[7][8]
-
Nanoformulations: Technologies like nano-enabled pesticides can improve the solubility and delivery of active ingredients.[9] While specific data for this compound nanoformulations is emerging, this is a promising area for overcoming solubility issues.
-
Solvent Selection: For laboratory purposes, this compound shows higher solubility in organic solvents like DMSO and DMF compared to alcohols or water.[10]
Q4: I'm observing inconsistent results in my bioassays. Could this be related to formulation stability?
A4: Yes, inconsistent results can often be traced back to formulation instability. This compound's stability is pH-dependent; it undergoes hydrolysis, with a half-life of only 4.3 hours at a pH of 1, but 25 days at a pH of 5.[2] Ensure your aqueous solutions are buffered appropriately. Commercially, water-dispersible granules (WG) are a common formulation that improves stability during storage.[11][12] For experimental purposes, always use freshly prepared solutions and store stock solutions under recommended conditions, avoiding extreme pH and high temperatures.
Q5: The efficacy of my this compound application seems to be decreasing with subsequent pest generations. Is this insecticide resistance?
A5: A decrease in efficacy over time is a strong indicator of insecticide resistance.[3] this compound resistance has been reported in several pest populations, such as the brown planthopper (Nilaparvata lugens).[13][14] The primary mechanism of metabolic resistance involves the over-expression of specific cytochrome P450 enzymes, such as CYP6CS1, which detoxify the insecticide.[15][16] To manage resistance, it is crucial to use this compound in rotation with insecticides that have different modes of action.[3]
Troubleshooting Guide
Issue: Poor or Variable Efficacy in Bioassays
| Potential Cause | Recommended Solution |
| Incorrect Efficacy Metric? | Remember that this compound causes feeding cessation, not immediate death.[4][5] Assess efficacy based on the inability of insects to feed and mortality over several days. |
| Sub-optimal Application? | This compound works systemically and via translaminar action but requires good initial coverage.[4][5] Ensure thorough application in your experiments. The use of adjuvants like spreaders or stickers can improve coverage and adhesion.[17][18] |
| Pest Resistance? | The target pest population may have developed resistance.[13] Source a known susceptible population for comparison. If resistance is suspected, consider including a synergist like piperonyl butoxide (PBO) in a preliminary experiment to test for P450-mediated metabolic resistance.[16] |
| Poor Formulation Quality? | The active ingredient may not be fully dissolved or may be degrading. Verify the solubility and stability of your formulation (see FAQs). Consider novel formulations like controlled-release granules or co-crystals for improved stability and bioavailability.[7][19] |
Issue: Formulation Instability (Precipitation, Degradation)
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility? | This compound's low water solubility can cause it to precipitate from solution.[6] Increase solubility by exploring co-crystal formulations or using appropriate co-solvents for lab studies.[7][10] |
| pH-driven Hydrolysis? | This compound degrades in highly acidic or alkaline conditions.[2] Buffer your spray solutions to a pH between 5 and 7. |
| Hygroscopicity and Humidity? | The active ingredient may be sensitive to humidity, leading to clumping or degradation.[7] Store this compound and its formulations in a cool, dry place. Novel co-crystal forms have shown improved stability against humidity.[8] |
Data Presentation
Table 1: Summary of this compound Physicochemical Properties
| Property | Value | Source |
| Chemical Class | Pyridine Azomethine | [6] |
| IRAC MoA Group | 9B | [6] |
| Molar Mass | 217.23 g/mol | [6] |
| Melting Point | 217 °C | [2] |
| Water Solubility | 290 mg/L (at 25°C) | [6] |
| Log Kow (LogP) | -0.18 | [2] |
| Vapor Pressure | <3 x 10⁻⁸ mm Hg (at 25°C) | [2] |
| Hydrolytic Half-life | 4.3 hours (pH 1), 25 days (pH 5) | [2] |
Table 2: Performance Characteristics of Conventional vs. Novel this compound Formulations
| Formulation Type | Key Advantages | Key Disadvantages | Potential for Enhancement |
| Wettable Powder (WP) / Water-Dispersible Granule (WG) | Good storage stability; easy to handle and transport.[11][12] | Potential for dust exposure (WP); may require constant agitation; relies on inherent solubility of AI.[20] | Can be enhanced with tank-mix adjuvants to improve wetting and spreading.[21] |
| Controlled-Release Granule (CRG) | Prolonged efficacy (e.g., >80% release over 60 days); reduces application frequency; lower environmental impact.[19][22] | Higher initial formulation complexity and cost. | Optimization of coating materials (e.g., resins) can fine-tune release kinetics.[23] |
| Salts / Co-crystals | Significantly improved aqueous solubility and stability against humidity.[7][8] | Requires screening for suitable coformers; regulatory pathway may be more complex. | Offers a fundamental improvement at the molecular level for bioavailability. |
Experimental Protocols
Protocol 1: Preparation of a this compound Controlled-Release Granule (CRG) Formulation
This protocol is adapted from the methodology for creating resin-coated bentonite granules.[19][23]
Objective: To encapsulate this compound in a polymer-coated granule to achieve a slow, controlled release into an aqueous environment.
Materials:
-
This compound (technical grade)
-
Bentonite (or other inert carrier)
-
Surfactants (e.g., 1-dodecanesulfonic acid sodium salt, calcium lignosulfonate)
-
Epoxy resin and Polyamide resin (or other suitable coating polymers)
-
Ethanol
-
Pan granulator
-
Spraying nozzle
Methodology:
-
Powder Preparation: Create a homogenous mixture of technical-grade this compound, surfactants, and a portion of the bentonite carrier.
-
Granulation: Charge inert core particles (e.g., blank bentonite granules) into a pan granulator rotating at a constant speed (e.g., 30 rpm).
-
Loading: Gradually add the this compound powder mixture from Step 1 to the rotating core particles to create this compound-loaded granules.
-
Coating Solution Preparation: Dilute the epoxy and polyamide resins with ethanol to a desired concentration (e.g., 50%).
-
Coating Application: Mix the resin solutions and homogeneously spray them over the this compound-loaded granules in the pan granulator using a spraying nozzle.
-
Curing: Allow the coated granules to cure, which may involve air drying or gentle heating, to form a solid, stable coating.
-
Characterization: Evaluate the final CRG for this compound content, particle size distribution, and release characteristics (see Protocol 2 for analysis).
Protocol 2: Quantification of this compound Using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for analyzing this compound residues from experimental samples, such as release media from CRG studies.[24][25]
Objective: To accurately measure the concentration of this compound in an aqueous sample.
Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or other suitable buffer (HPLC grade)
-
Ultrapure water
-
This compound analytical standard
-
Syringe filters (0.22 or 0.45 µm)
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 150 mm x 2.0 mm, 5 µm)
Methodology:
-
Standard Curve Preparation: Prepare a series of this compound standards of known concentrations (e.g., 0.05 to 5.0 µg/mL) in the mobile phase.
-
Sample Preparation:
-
Take an aliquot of the aqueous sample from your experiment (e.g., water from the CRG release study).
-
If necessary, perform a liquid-liquid or solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.[25]
-
Filter the final sample through a syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Mobile Phase: An isocratic or gradient mixture of water (buffered, e.g., with 0.02 M ammonium acetate) and an organic solvent like methanol or acetonitrile. A common starting point is a 60:40 water:methanol ratio.[24]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 299 nm.[25]
-
-
Analysis:
-
Run the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Run the prepared experimental samples.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve. The retention time for this compound should be consistent between standards and samples (approx. 4-11 minutes depending on exact conditions).[24][25]
-
Mandatory Visualizations
Caption: this compound's mode of action targeting insect TRPV channels.
Caption: Experimental workflow for developing novel this compound formulations.
Caption: Troubleshooting logic for addressing poor this compound efficacy.
References
- 1. fao.org [fao.org]
- 2. This compound | C10H11N5O | CID 9576037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptechbio.com [peptechbio.com]
- 4. A brief analysis of this compound - Knowledge - Shandong Wanhao Agro international Co., Ltd [chinapesticidefactory.com]
- 5. This compound [lsuagcenter.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Innovating the design of novel pesticides | CAS [cas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound 50 WG Production in Agrochemical Manufacturing Facility [cnagrochem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Fitness costs of resistance to insecticide this compound combined with antimicrobial zhongshengmycin in Nilaparvata lugens (Stål) [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 18. Using Adjuvants in Your Pesticide Program - Southwest New York Dairy, Livestock & Field Crops Program - Cornell University - Cornell Cooperative Extension [swnydlfc.cce.cornell.edu]
- 19. Development and evaluation of this compound controlled-release formulation to control paddy planthopper - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Tank-Mix Adjuvants Enhance Pesticide Efficacy by Improving Physicochemical Properties and Spraying Characteristics for Application to Cotton with Unmanned Aerial Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. chemisgroup.us [chemisgroup.us]
- 25. asianpubs.org [asianpubs.org]
Validation & Comparative
Comparative Efficacy of Pymetrozine and Sulfoxaflor Against Sucking Pests: A Scientific Guide
This guide provides a detailed comparison of the efficacy of two key insecticides, Pymetrozine and Sulfoxaflor, used in the management of sucking pests. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their modes of action, comparative performance based on experimental data, and detailed experimental protocols.
Introduction to this compound and Sulfoxaflor
This compound is a pyridine azomethine insecticide that offers a unique mode of action, primarily affecting the feeding behavior of sucking insects.[1][2] It is highly selective and effective against a range of pests including aphids and whiteflies.[2][3] Its systemic and translaminar properties allow it to be transported within the plant, providing protection to new growth.[3][4]
Sulfoxaflor belongs to the sulfoximine class of insecticides and acts as a nicotinic acetylcholine receptor (nAChR) competitive modulator.[5] It is effective against a broad spectrum of sap-feeding insects, including those that have developed resistance to other insecticide classes like neonicotinoids.[5][6]
Mode of Action
The distinct mechanisms of action of this compound and Sulfoxaflor are crucial for their use in integrated pest management (IPM) and resistance management strategies.
This compound: This insecticide selectively targets the chordotonal mechanoreceptors in insects.[2] It specifically affects the TRPV (Transient Receptor Potential Vanilloid) channels, which are involved in sensory signal transduction.[2][7] This disruption leads to an immediate and irreversible cessation of feeding, causing the pest to starve to death within a few days.[1][3][4]
Sulfoxaflor: As a nAChR agonist, Sulfoxaflor binds to these receptors in the insect's nervous system, mimicking the action of the neurotransmitter acetylcholine.[5][8] This leads to uncontrolled nerve impulses, resulting in muscle tremors, paralysis, and ultimately, the death of the insect.[5] Although it targets the same receptor as neonicotinoids, its binding action is distinct, which can be effective against neonicotinoid-resistant populations.[5]
Signaling Pathway Diagrams
Caption: Mode of action of this compound on insect sensory neurons.
Caption: Mode of action of Sulfoxaflor at the insect synapse.
Comparative Efficacy Data
The following tables summarize the quantitative data from various field and laboratory studies comparing the efficacy of this compound and Sulfoxaflor against key sucking pests.
Table 1: Efficacy Against Aphids (Myzus persicae, Aphis gossypii)
| Active Ingredient | Pest Species | Crop | Application Rate (g a.i./ha) | % Mortality / Reduction | Study Reference |
| This compound | Myzus persicae | Tobacco | 0.02% solution | 81.09 (PT value) | [9] |
| Sulfoxaflor | Myzus persicae | Tobacco | 0.007% solution | 100% mortality within 4 days | [9] |
| This compound | Aphis gossypii | Cotton | 150 | - | [10] |
| Sulfoxaflor | Aphis gossypii | Cotton | 100 | 47.6% reduction | [10] |
Table 2: Efficacy Against Whiteflies (Bemisia tabaci)
| Active Ingredient | Pest Species | Crop | Application Rate | % Reduction | Study Reference |
| This compound | Bemisia tabaci | Tomato | - | Lower efficacy at 14 DAT | [11] |
| Sulfoxaflor | Bemisia tabaci | Watermelon | 40 ml/feddan | 95.47% - 95.62% | [6] |
| This compound | Bemisia tabaci | Cotton | 150 g/Acre | - | [12] |
| Sulfoxaflor | Bemisia tabaci | Cotton | - | Similar control to acetamiprid and imidacloprid | [5] |
Table 3: Efficacy Against Jassids (Amrasca biguttula biguttula)
| Active Ingredient | Pest Species | Crop | Application Rate (g a.i./ha) | % Reduction | Study Reference |
| This compound | Amrasca biguttula biguttula | Cotton | - | - | |
| Sulfoxaflor | Amrasca biguttula biguttula | Cotton | 90 | 50.8% | [10] |
| Sulfoxaflor | Amrasca biguttula biguttula | Cotton | 100 | - | [10] |
| Sulfoxaflor | Amrasca biguttula biguttula | Bt Cotton | 24% SC | - | [13] |
Table 4: Efficacy Against Planthoppers (Nilaparvata lugens, Sogatella furcifera)
| Active Ingredient | Pest Species | Crop | Application Rate | % Reduction / Effect | Study Reference |
| This compound | Nilaparvata lugens | Rice | 0.6 gm/l | 73.72% | [14] |
| Sulfoxaflor | Nilaparvata lugens | Rice | 0.7 ml/l | 70.28% | [14] |
| This compound | Sogatella furcifera | Rice | 0.6 gm/l | 73.38% | [14] |
| Sulfoxaflor | Sogatella furcifera | Rice | 0.7 ml/l | 70.01% | [14] |
| This compound | Nilaparvata lugens | Rice | 350 g/ha | Low BPH population | [15] |
| Sulfoxaflor | Nilaparvata lugens | Rice | 375 ml/ha | Low BPH population | [15] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of experimental protocols from studies comparing this compound and Sulfoxaflor.
Protocol 1: Field Efficacy Against Sucking Pests in Cotton
-
Objective: To evaluate the bio-efficacy of Sulfoxaflor and other insecticides, including this compound, against sucking pests in cotton.
-
Experimental Design: Randomized block design with multiple replications.
-
Crop: Cotton hybrid RCH-2.
-
Location: Regional Agricultural Research Station, Warangal, Telangana, India.
-
Treatments:
-
Sulfoxaflor at various concentrations (e.g., 90 and 100 g a.i. ha-1).
-
This compound 50% WG at 150 g a.i. ha-1.
-
Other insecticides (e.g., Flonicamid).
-
Untreated control.
-
-
Application: Foliar sprays applied at the economic threshold level of the target pests.
-
Data Collection: Population counts of aphids, jassids, and whiteflies were recorded from a specified number of leaves per plant at regular intervals before and after spraying.
-
Statistical Analysis: Data were subjected to analysis of variance (ANOVA) to determine significant differences between treatments.[10]
Protocol 2: Laboratory Bioassay for Aphid Mortality
-
Objective: To determine the lethal concentrations (LC50) of this compound and other insecticides against aphids.
-
Pest: Schizaphis graminum.
-
Method: Leaf-dip bioassay. Wheat leaves were dipped in different concentrations of the insecticide solutions for a specified duration.
-
Experimental Conditions: Controlled environment with a temperature of 25 ± 2 °C, 60 ± 5 % RH, and a 16:8 (L:D) hour photoperiod.
-
Data Collection: Mortality of adult aphids was recorded at specific time intervals after exposure.
-
Statistical Analysis: Probit analysis was used to calculate the LC50 values.[16]
Experimental Workflow Diagram
Caption: A generalized workflow for a field efficacy trial.
Resistance Management and Integrated Pest Management (IPM)
The development of insecticide resistance is a significant challenge in pest control.[1] this compound's unique mode of action makes it a valuable tool for rotation with other insecticide classes to delay the onset of resistance.[1] Sulfoxaflor, while effective against some neonicotinoid-resistant pests, has also seen cases of resistance development, highlighting the need for careful management.[17][18]
Both insecticides can be incorporated into IPM programs. This compound is noted for its selectivity and lower impact on beneficial insects.[1][3] Sulfoxaflor is also considered to have a more favorable profile for some beneficial insects compared to broad-spectrum insecticides.[6]
Conclusion
Both this compound and Sulfoxaflor are effective insecticides for the control of a wide range of sucking pests. Their distinct modes of action provide valuable tools for resistance management.
-
This compound excels in its unique feeding-blocking mechanism, making it an excellent rotational partner in IPM programs. It generally shows good efficacy against aphids and planthoppers.
-
Sulfoxaflor provides rapid and high-level control of a broad spectrum of sucking pests, including those resistant to other insecticide classes.
The choice between these two active ingredients will depend on the target pest, the crop, the local resistance situation, and the overall IPM strategy. The data and protocols presented in this guide offer a foundation for making informed decisions in the development and implementation of effective pest management programs.
References
- 1. peptechbio.com [peptechbio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A brief analysis of this compound - Knowledge - Shandong Wanhao Agro international Co., Ltd [chinapesticidefactory.com]
- 4. This compound [lsuagcenter.com]
- 5. pagepressjournals.org [pagepressjournals.org]
- 6. ejppri.eg.net [ejppri.eg.net]
- 7. eppo.int [eppo.int]
- 8. Investigating the mode of action of sulfoxaflor: a fourth-generation neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. entomoljournal.com [entomoljournal.com]
- 10. researchgate.net [researchgate.net]
- 11. View of Residual Effects of New Insecticides on Egg and Nymph Densities of Bemisia tabaci (Hemiptera: Aleyrodidae) [journals.flvc.org]
- 12. idosi.org [idosi.org]
- 13. faunajournal.com [faunajournal.com]
- 14. plantarchives.org [plantarchives.org]
- 15. researchgate.net [researchgate.net]
- 16. plantprotection.scu.ac.ir [plantprotection.scu.ac.ir]
- 17. Sulfoxaflor resistance in <i>Aphis gossypii</i>: resistance mechanism, feeding behavior and life history changes - ProQuest [proquest.com]
- 18. The evolving story of sulfoxaflor resistance in the green peach aphid, Myzus persicae (Sulzer) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Pymetrozine's Mode of Action with CRISPR-Cas9: A Comparative Guide
This guide provides a detailed comparison of Pymetrozine with alternative insecticides, focusing on the validation of its unique mode of action using CRISPR-Cas9 gene-editing technology. It is intended for researchers, scientists, and professionals in drug development seeking to understand the molecular targets of modern insecticides and the advanced methodologies used to confirm them.
Introduction to this compound and its Proposed Mode of Action
This compound is a selective insecticide highly effective against sap-sucking insects of the order Homoptera, such as aphids, whiteflies, and planthoppers.[1][2][3] It belongs to the pyridine azomethine chemical class and is categorized under Group 9B by the Insecticide Resistance Action Committee (IRAC).[1] Its uniqueness lies in its method of action, which rapidly inhibits feeding behavior, leading to starvation and death of the pest within a few days.[4][5][6] This mechanism is distinct from broad-spectrum neurotoxins and offers a valuable tool for integrated pest management (IPM) and resistance management programs.[5][7]
The proposed molecular target of this compound is the transient receptor potential vanilloid (TRPV) channel complex in insect chordotonal organs.[1][8] These mechanoreceptors are crucial for hearing, coordination, and gravity sensation. By binding to and activating these TRPV channels, this compound disrupts the insect's ability to sense motion and position, which in turn prevents it from inserting its stylet into plant tissues to feed.[1][9]
Caption: Proposed signaling pathway for this compound's mode of action.
Validating the Mode of Action with CRISPR-Cas9
CRISPR-Cas9 technology offers a precise and efficient method for genome editing, allowing researchers to make targeted modifications to an organism's DNA.[10] For insecticide mode of action studies, it can be used to knock out or alter the gene encoding the putative target protein.[11][12] If the hypothesis about this compound's target is correct, then an insect with a non-functional TRPV channel gene should exhibit significantly increased resistance to the insecticide. This in-vivo validation provides definitive evidence of the molecular target.[13]
Experimental Workflow: CRISPR-Cas9 Validation
The following workflow outlines the key steps to validate the TRPV channel as this compound's target in a model insect, such as the brown planthopper (Nilaparvata lugens).
Caption: Experimental workflow for validating insecticide mode of action using CRISPR-Cas9.
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Knockout of the Target Gene
-
Target Gene Identification: Identify the sequence of the putative target gene, the TRPV channel subunit, in the target insect pest (Nilaparvata lugens) using available genomic or transcriptomic data.
-
sgRNA Design: Design two to three single-guide RNAs (sgRNAs) targeting conserved and functionally important exons of the TRPV gene. Use online design tools to minimize off-target effects.
-
RNP Complex Assembly: Synthesize the designed sgRNAs and commercially obtain purified Cas9 nuclease. Incubate the sgRNA and Cas9 protein together to form a ribonucleoprotein (RNP) complex.
-
Embryo Microinjection: Collect freshly laid insect embryos (within 1-2 hours). Using a microinjection setup, inject the RNP complexes into the posterior pole of the embryos.
-
Screening and Rearing: Rear the injected embryos (G₀ generation) to adulthood. Allow them to mate and establish G₁ families. Screen a subset of G₁ individuals for mutations at the target locus using PCR amplification and Sanger sequencing.
-
Establishment of Mutant Line: Identify G₁ individuals carrying the desired mutations and cross them to establish a homozygous knockout line in subsequent generations (G₂ or G₃).
Insecticide Bioassays
-
Insect Rearing: Maintain populations of both the wild-type (WT) and the confirmed TRPV-knockout (KO) insect strains under controlled laboratory conditions.
-
Dose-Response Bioassay: Utilize a rice-stem dipping method. Prepare serial dilutions of this compound and a control insecticide with a different mode of action (e.g., Imidacloprid).
-
Exposure: Dip rice stems into the respective insecticide solutions for 30 seconds and allow them to air dry. Place 15-20 third-instar nymphs of both WT and KO strains onto the treated stems within a glass tube.
-
Mortality Assessment: Record mortality after 48 and 72 hours.
-
Data Analysis: Calculate the median lethal concentration (LC₅₀) for each strain and insecticide using probit analysis. A significantly higher LC₅₀ for the KO strain against this compound (but not the control insecticide) validates the target.
Quantitative Data Presentation
The following tables present hypothetical data from the validation experiments described above.
Table 1: Dose-Response Bioassay Results
| Insect Strain | Insecticide | IRAC Group | Target Site | LC₅₀ (mg/L) after 72h | Resistance Ratio (KO/WT) |
| Wild-Type (WT) | This compound | 9B | TRPV Channel | 12.5 | - |
| TRPV-KO | This compound | 9B | TRPV Channel | > 1000 | > 80 |
| Wild-Type (WT) | Imidacloprid | 4A | nAChR | 8.2 | - |
| TRPV-KO | Imidacloprid | 4A | nAChR | 8.5 | 1.04 |
Table 2: Feeding Behavior Assay Results
| Insect Strain | Treatment | Time to Complete Feeding Cessation (minutes) |
| Wild-Type (WT) | This compound (10 mg/L) | 15 ± 5 |
| TRPV-KO | This compound (10 mg/L) | > 240 (No cessation observed) |
| Wild-Type (WT) | Control (Water) | > 240 (Continuous feeding) |
| TRPV-KO | Control (Water) | > 240 (Continuous feeding) |
Comparison with Alternative Insecticides
Managing insecticide resistance requires the rotation of products with different modes of action.[5] this compound's unique target provides a critical alternative to more conventional chemistries.[2]
Table 3: Comparison of this compound with Alternative Insecticides
| Feature | This compound | Neonicotinoids (e.g., Imidacloprid) | Insect Growth Regulators (e.g., Buprofezin) | Tetramic Acid Derivatives (e.g., Spirotetramat) |
| Chemical Class | Pyridine Azomethine | Neonicotinoid | Thiadiazine | Tetramic Acid |
| IRAC MoA Group | 9B | 4A | 16 | 23 |
| Mode of Action | Affects chordotonal organs by modulating TRPV channels, inhibiting feeding.[1][9] | Agonist of the nicotinic acetylcholine receptor (nAChR), causing nervous system overstimulation.[5] | Chitin biosynthesis inhibitor, primarily affecting nymphal stages.[2] | Acetyl-CoA carboxylase (ACC) inhibitor, disrupting lipid biosynthesis.[2] |
| Target Pests | Aphids, whiteflies, planthoppers.[3] | Broad efficacy against sap-sucking pests.[2] | Immature stages of whiteflies, planthoppers, and other Homoptera.[2] | Sucking pests including aphids, whiteflies, and psyllids.[2] |
| Speed of Action | Rapid feeding cessation; slow mortality (2-3 days).[4] | Rapid knockdown and mortality.[2] | Very slow; acts on molting.[2] | Slow acting, but with long residual control. |
| Systemic Action | Yes, moves through xylem and phloem.[1] | Yes, primarily xylem-mobile.[2] | Contact and stomach action; non-systemic. | Yes, fully systemic (xylem and phloem).[2] |
| Resistance Risk | Low to moderate; unique target.[5] | High, with documented field resistance.[2] | Moderate. | Low; novel mode of action.[2] |
Conclusion
The validation of this compound's mode of action on TRPV channels using precise tools like CRISPR-Cas9 confirms its unique position in the insecticide market. This targeted mechanism, which leads to rapid feeding cessation rather than immediate neurotoxic death, makes it an excellent component for IPM strategies. By understanding and confirming the molecular targets of insecticides, researchers can develop more sustainable and effective pest control programs, mitigate resistance development, and design next-generation crop protection solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Scimplify Blogs | this compound - Alternatives, Pros and Cons [scimplify.com]
- 3. This compound 50% WG-Leading Supplier Of Pesticides And Agrochemicals, Delivering Globally|Sino Agro [sinoagrochem.com.cn]
- 4. pomais.com [pomais.com]
- 5. peptechbio.com [peptechbio.com]
- 6. What Is this compound? [allpesticides.com]
- 7. Alternative formulations and applications of this compound in pest management strategies [cnagrochem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C10H11N5O | CID 9576037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CRISPR/Cas Technology in Insect Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Unveiling the Genetic Symphony: Harnessing CRISPR-Cas Genome Editing for Effective Insect Pest Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchtrend.net [researchtrend.net]
Synergistic effects of Pymetrozine with other insecticides or fungicides
For Researchers, Scientists, and Drug Development Professionals
Pymetrozine, a pyridine azomethine insecticide, is a highly selective agent against sap-sucking insects. Its unique mode of action, which involves the inhibition of feeding behavior, makes it a valuable tool in integrated pest management (IPM) programs. The efficacy of this compound can be significantly enhanced through synergistic combinations with other insecticides and fungicides. This guide provides a comparative analysis of these synergistic mixtures, supported by experimental data, detailed protocols, and mechanistic insights.
Synergistic Effects with Insecticides
The combination of this compound with insecticides that have different modes of action is a key strategy to enhance efficacy, broaden the spectrum of control, and manage insecticide resistance.
This compound + Neonicotinoids (Dinotefuran, Thiamethoxam, Nitenpyram)
Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, causing overstimulation, paralysis, and death.[1][2] This neurotoxic action complements this compound's feeding cessation effect, leading to both rapid knockdown and sustained control.
Experimental Data Summary
| Combination Partner | Target Pest(s) | Key Findings | Co-Toxicity Coefficient (CTC) | Reference(s) |
| Dinotefuran | Brown Planthopper (Nilaparvata lugens) | Significant synergistic effects observed. | Up to 3712.62 (at 1:7 ratio) and 3206.61 (at 4:175 ratio) | [3] |
| Thiamethoxam | Brown Planthopper (Nilaparvata lugens) | Obvious synergistic effect. | >200 | [3] |
| Nitenpyram | Aphids, Whiteflies, Planthoppers | Powerful dual-action with rapid knockdown and sustained feeding inhibition. | Not explicitly quantified in the provided results. | [4] |
Experimental Protocols
A common method for evaluating the synergistic effects of insecticides on rice planthoppers is the rice-stem dipping method .
-
Insect Rearing : Susceptible strains of Nilaparvata lugens are reared on rice seedlings in a controlled environment.
-
Insecticide Preparation : this compound and the partner insecticide are dissolved in an appropriate solvent (e.g., acetone) and then diluted with water containing a surfactant (e.g., Triton X-100) to create a series of concentrations.
-
Bioassay :
-
Rice stems are dipped into the insecticide solutions for a standardized period (e.g., 30 seconds).
-
The treated stems are air-dried.
-
Third-instar nymphs are placed on the treated rice stems within a controlled environment (e.g., glass tubes).
-
Mortality is assessed after a specific time (e.g., 48-72 hours).
-
-
Data Analysis : The lethal concentrations (LC50) for each insecticide alone and in mixtures are calculated using probit analysis. The co-toxicity coefficient (CTC) is then determined to quantify the synergistic effect. A CTC greater than 120 indicates a significant synergistic effect.[3]
Figure 1: Generalized workflow for assessing insecticide synergy using the rice-stem dipping method.
This compound + Buprofezin
Buprofezin is an insect growth regulator (IGR) that inhibits chitin synthesis, preventing nymphs from molting successfully.[5][6] This disruption of the developmental cycle complements this compound's anti-feedant action. The combination is particularly effective against the nymphal stages of planthoppers and whiteflies.
Experimental Data Summary
| Combination Partner | Target Pest(s) | Key Findings | General Efficacy of Insecticide (GEI) | Reference(s) |
| Buprofezin | Brown Planthopper (Nilaparvata lugens) | Mixture is highly effective in reducing BPH populations. | 80-100% (highly effective) for the mixture, versus 60% (moderately effective) for individual components. | [3] |
This compound + Chlorpyrifos
Chlorpyrifos is an organophosphate insecticide that inhibits the enzyme acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine and subsequent nerve overstimulation, paralysis, and death.[7][8][9] This rapid neurotoxic effect, combined with this compound's feeding inhibition, provides both quick knockdown and lasting control.
Experimental Data Summary
| Combination Partner | Target Pest(s) | Key Findings | Co-Toxicity Coefficient (CTC) | Reference(s) |
| Chlorpyrifos | Brown Planthopper (Nilaparvata lugens), Wheat Aphids | Significant synergistic effect observed. | >200 for Brown Planthopper; >120 for Wheat Aphids. | [3] |
Synergistic Effects with Fungicides
Combining this compound with certain fungicides can offer a dual benefit of controlling both insect pests and plant pathogens. In some cases, the fungicide may also exhibit a direct or indirect synergistic effect on insect mortality.
This compound + Zhongshengmycin
Zhongshengmycin is an aminoglycoside antibiotic used as a fungicide.[10] It has been shown to have a synergistic effect with this compound in controlling the brown planthopper. The proposed mechanism for this synergy involves the fungicide inhibiting symbiotic microorganisms in the insect's fat body, thereby increasing its mortality.[10]
Experimental Data Summary
| Combination Partner | Target Pest(s) | Key Findings | Co-Toxicity Coefficient (CTC) | Reference(s) |
| Zhongshengmycin | Brown Planthopper (Nilaparvata lugens) | Significant synergistic effects observed, with the mixture causing higher mortality than either component alone. | 221.63 (at 1:10 ratio) and 672.87 (at 1:40 ratio) | [11][12] |
Experimental Protocols
The synergistic effect of this compound and Zhongshengmycin on N. lugens has been evaluated using the rice-stem dipping method under both laboratory and greenhouse conditions, as described previously.
This compound + Strobilurin and Triazole Fungicides (Pyraclostrobin, Tebuconazole, Azoxystrobin)
Strobilurin fungicides like Pyraclostrobin and Azoxystrobin act by inhibiting mitochondrial respiration in fungi.[13][14] Triazole fungicides such as Tebuconazole inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[15][16] While primarily used for disease control, tank-mixing these fungicides with this compound has shown enhanced efficacy against both pests and diseases in field trials.
Experimental Data Summary
| Combination Partner(s) | Target Pest & Disease | Key Findings | Reference(s) |
| Pyraclostrobin + Dinotefuran | Sucking pests and fungal diseases (e.g., powdery mildew, rust, leaf spots) | A powerful combination providing a complete crop protection solution. | [3] |
| Tebuconazole + Azoxystrobin | Brown Planthopper & Sheath Blight in rice | Highly effective against both BPH and sheath blight, with no adverse effect on the efficacy of either component. | [3] |
| Tebuconazole | Cucumber pests and diseases | Mixed application improved physiological indexes of cucumber plants. | [3] |
Signaling Pathways of this compound and Synergistic Partners
The synergistic effects observed are rooted in the distinct molecular targets of this compound and its combination partners.
Figure 2: Simplified signaling pathways for this compound and its synergistic partners.
Conclusion
The strategic combination of this compound with other insecticides and fungicides presents a powerful approach to enhance pest and disease management. By leveraging different modes of action, these mixtures can provide more robust and sustainable control, delay the development of resistance, and offer broader spectrum activity. The quantitative data presented, particularly the co-toxicity coefficients, provide strong evidence for the synergistic potential of these combinations. Further research into the precise molecular interactions and the development of optimized formulations will continue to enhance the utility of this compound in integrated pest management programs worldwide.
References
- 1. mdpi.com [mdpi.com]
- 2. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fitness costs of resistance to insecticide this compound combined with antimicrobial zhongshengmycin in Nilaparvata lugens (Stål) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. par.nsf.gov [par.nsf.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. vegetables.bayer.com [vegetables.bayer.com]
- 8. pnas.org [pnas.org]
- 9. 2.2. Bioassay to Determine Insecticide Concentrations for Treatment [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Topical bioassay | LITE [lite.lstmed.ac.uk]
- 14. irac-online.org [irac-online.org]
- 15. researchgate.net [researchgate.net]
- 16. Chlorpyrifos Disrupts Acetylcholine Metabolism Across Model Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Pymetrozine and Alternative Insecticides in Sap-Sucking Insects: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the transcriptomic effects of pymetrozine and other insecticides on key insect pests. By synthesizing data from multiple studies, this document offers insights into the molecular responses of insects to these compounds, aiding in the development of novel pest management strategies and understanding mechanisms of insecticide resistance.
This compound is a pyridine azomethine insecticide that selectively targets the chordotonal organs of sap-sucking insects, disrupting their feeding behavior and leading to starvation. Its unique mode of action makes it a valuable tool in insecticide resistance management programs. Understanding the global transcriptomic changes induced by this compound in comparison to other insecticides with different modes of action is crucial for optimizing its use and anticipating potential cross-resistance issues.
This guide summarizes quantitative transcriptomic data from studies on several economically important insect pests, including the green peach aphid (Myzus persicae), the sweetpotato whitefly (Bemisia tabaci), and the brown planthopper (Nilaparvata lugens). The data presented here is compiled from separate research articles, and direct comparisons should be made with caution due to variations in experimental conditions.
Quantitative Transcriptomic Responses to this compound and Other Insecticides
The following tables summarize the number of differentially expressed genes (DEGs) observed in various insect species upon exposure to this compound and two other commonly used insecticides with different modes of action: imidacloprid (a neonicotinoid) and sulfoxaflor (a sulfoximine).
Table 1: Differentially Expressed Genes (DEGs) in Myzus persicae (Green Peach Aphid)
| Insecticide | Treatment Conditions | Upregulated DEGs | Downregulated DEGs | Total DEGs | Reference |
| This compound | LC50 dose | Not specified | Not specified | Not specified | [1] |
| Imidacloprid | Resistant strain vs. Susceptible strain | 92 | 160 | 252 | [2] |
| Thiacloprid | Resistant strain vs. Susceptible strain | 15 | 57 | 72 | [3] |
Table 2: Differentially Expressed Genes (DEGs) in Bemisia tabaci (Sweetpotato Whitefly)
| Insecticide | Treatment Conditions | Upregulated DEGs | Downregulated DEGs | Total DEGs | Reference |
| This compound | Resistant strain vs. Susceptible strain | Not specified | Not specified | Not specified | [4] |
| Imidacloprid | Resistant strain vs. Susceptible strain | >52 (detoxification enzymes) | Not specified | >550 | [5] |
| Destruxin A | 4h post-treatment | Not specified | Not specified | 1702 | [6] |
Table 3: Differentially Expressed Genes (DEGs) in Nilaparvata lugens (Brown Planthopper)
| Insecticide | Treatment Conditions | Upregulated DEGs | Downregulated DEGs | Total DEGs | Reference |
| This compound + Zhongshengmycin | Mixture treatment | Not specified | Not specified | Not specified | [7][8] |
| Imidacloprid | Resistant strain vs. Susceptible strain | Not specified | Not specified | Not specified | [7] |
| Chlorpyrifos | LC50 dose, 36h | Not specified | Not specified | Not specified | [9] |
Note: "Not specified" indicates that the specific number of upregulated or downregulated DEGs was not provided in the cited abstract. The data is derived from studies on insecticide resistance or transcriptomic responses under various conditions, and direct comparison requires careful consideration of the experimental designs.
Key Signaling Pathways and Molecular Responses
Transcriptomic analyses have revealed several key pathways and gene families that are consistently affected by insecticide exposure.
This compound: The primary target of this compound is the transient receptor potential vanilloid (TRPV) channel complex (Nan-Iav) in chordotonal organs, which are sensory organs involved in hearing, gravity perception, and coordination.[7][10] Disruption of these channels leads to the cessation of feeding. Transcriptomic studies in this compound-resistant insects often point to the upregulation of detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s) . For instance, the overexpression of CYP6CS1 has been linked to this compound resistance in Nilaparvata lugens.[7]
Neonicotinoids (e.g., Imidacloprid): Neonicotinoids are agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, causing continuous nerve stimulation, paralysis, and death. Transcriptomic studies of neonicotinoid resistance frequently identify the upregulation of P450s as a key mechanism. In Bemisia tabaci, CYP6CM1 is a well-known P450 capable of metabolizing imidacloprid.[5] Additionally, changes in the expression of genes related to cuticle proteins and other detoxification enzymes like UDP-glucuronosyltransferases (UGTs) and ATP-binding cassette (ABC) transporters are also observed.[2][3]
Sulfoxaflor: Sulfoxaflor also targets the nAChR, but at a site distinct from neonicotinoids. This difference in binding can result in a lack of cross-resistance with neonicotinoids. Sublethal exposure to sulfoxaflor has been shown to affect the biological traits of insects, such as longevity and fecundity.[11][12] Transcriptomic studies on sulfoxaflor resistance are emerging, and like other insecticides, often implicate metabolic detoxification pathways.
Experimental Protocols
The following provides a generalized experimental workflow for comparative transcriptomic analysis of insecticide-treated insects, based on methodologies reported in the cited literature.[2][6][9][13][14]
1. Insect Rearing and Insecticide Bioassays:
-
Insect Strains: Both insecticide-susceptible and resistant strains of the target insect species are maintained under controlled laboratory conditions (e.g., 25±1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod) on their respective host plants.
-
Insecticide Treatment: Bioassays are conducted to determine the lethal concentration (e.g., LC50) of each insecticide. For transcriptomic studies, insects are typically exposed to a specific concentration (e.g., LC50 or a sublethal dose) of the insecticide for a defined period (e.g., 24, 48, or 72 hours). A control group is treated with the solvent only.
2. RNA Extraction, Library Preparation, and Sequencing:
-
Sample Collection: Surviving insects from both the treatment and control groups are collected at specified time points.
-
RNA Extraction: Total RNA is extracted from whole insects or specific tissues (e.g., midgut, fat body) using a reagent like TRIzol, followed by purification and quality assessment (e.g., using a Bioanalyzer).[14]
-
Library Construction: mRNA is enriched from the total RNA, fragmented, and used to synthesize cDNA. Sequencing adapters are then ligated to the cDNA fragments to create a sequencing library.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform, such as Illumina HiSeq.
3. Bioinformatics Analysis:
-
Data Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.
-
Transcriptome Assembly: For species without a reference genome, a de novo transcriptome assembly is performed. If a reference genome is available, the reads are mapped to the genome.
-
Differential Gene Expression Analysis: The expression levels of genes are quantified, and statistical analyses (e.g., using DESeq2 or edgeR) are performed to identify differentially expressed genes (DEGs) between the insecticide-treated and control groups.[13]
-
Functional Annotation and Enrichment Analysis: DEGs are annotated using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological processes and metabolic pathways that are significantly affected by the insecticide treatment.
Visualizations
The following diagrams illustrate a generalized experimental workflow for comparative transcriptomics and a simplified representation of the signaling pathways affected by this compound and neonicotinoids.
Caption: Generalized experimental workflow for comparative transcriptomics of insecticide-treated insects.
Caption: Simplified signaling pathways of this compound and Neonicotinoids and a common resistance mechanism.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Transcriptome-based identification and characterization of genes responding to imidacloprid in Myzus persicae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. upubscience.com [upubscience.com]
- 4. Resistance of Bemisia tabaci Mediterranean (Q-biotype) to this compound: resistance risk assessment, cross-resistance to six other insecticides and detoxification enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcription analysis of neonicotinoid resistance in Mediterranean (MED) populations of B. tabaci reveal novel cytochrome P450s, but no nAChR mutations associated with the phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Fitness costs of resistance to insecticide this compound combined with antimicrobial zhongshengmycin in Nilaparvata lugens (Stål) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic and Additive Interactions of Zhongshengmycin to the Chemical Insecticide this compound for Controlling Nilaparvata lugens (Hemiptera: Delphacidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptome Analysis and Identification of Insecticide Tolerance-Related Genes after Exposure to Insecticide in Sitobion avenae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Sublethal and transgenerational effects of sulfoxaflor on the biological traits of the cotton aphid, Aphis gossypii Glover (Hemiptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. RNA-Seq and molecular docking reveal multi-level pesticide resistance in the bed bug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized Protocol for RNA Extraction from Insect Samples Using TRIzol Reagent [protocols.io]
Ecotoxicological assessment of Pymetrozine on non-target organisms
A Comparative Assessment of Pymetrozine's Impact on Non-Target Organisms
This compound, a pyridine azomethine insecticide, is recognized for its selective action against sap-sucking insects. Its unique mode of action, which involves the inhibition of feeding behavior, distinguishes it from many conventional neurotoxic insecticides. This guide offers a comprehensive ecotoxicological assessment of this compound, presenting a comparative analysis of its effects on a range of non-target organisms. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in pest management and environmental risk assessment.
Executive Summary
This compound generally exhibits low to moderate toxicity to a variety of non-target organisms. It is classified as practically non-toxic to birds and mammals on an acute oral basis. For aquatic life, it ranges from slightly to moderately toxic for invertebrates and is considered practically non-toxic to fish in acute exposures. A notable exception is its high toxicity to the red swamp crayfish (Procambarus clarkii). This compound's impact on terrestrial invertebrates like honeybees is low in acute contact studies. The following sections provide detailed quantitative data, experimental protocols, and visual representations of key processes to support these findings.
Quantitative Ecotoxicological Data
The following tables summarize the acute and chronic toxicity of this compound to a range of non-target organisms. Data is compiled from various studies and regulatory assessments. For comparison, toxicity data for commonly used neonicotinoid and sulfoximine insecticides are also presented where available, though direct comparative studies under identical conditions are limited.
Table 1: Acute Toxicity of this compound to Non-Target Terrestrial Organisms
| Species | Common Name | Endpoint | Value (a.i.) | Toxicity Category | Reference |
| Colinus virginianus | Northern Bobwhite Quail | LD50 (oral) | >2000 mg/kg | Practically Non-toxic | --INVALID-LINK-- |
| Anas platyrhynchos | Mallard Duck | LD50 (oral) | >2000 mg/kg | Practically Non-toxic | --INVALID-LINK-- |
| Apis mellifera | Honeybee | LD50 (contact, 48h) | >117 µ g/bee | Practically Non-toxic | --INVALID-LINK-- |
| Apis mellifera | Honeybee | LD50 (oral, 48h) | >100 µ g/bee | Practically Non-toxic | --INVALID-LINK-- |
Table 2: Chronic Toxicity of this compound to Non-Target Terrestrial Organisms
| Species | Common Name | Endpoint | Value (a.i.) | Effect | Reference |
| Colinus virginianus | Northern Bobwhite Quail | NOEC (20-week) | 100 ppm | Reproduction | --INVALID-LINK-- |
| Colinus virginianus | Northern Bobwhite Quail | LOEC (20-week) | 300 ppm | Reproduction | --INVALID-LINK-- |
Table 3: Acute Toxicity of this compound to Non-Target Aquatic Organisms
| Species | Common Name | Endpoint | Value (a.i.) | Toxicity Category | Reference |
| Oncorhynchus mykiss | Rainbow Trout | LC50 (96h) | >100 mg/L | Practically Non-toxic | --INVALID-LINK-- |
| Lepomis macrochirus | Bluegill Sunfish | LC50 (96h) | >100 mg/L | Practically Non-toxic | --INVALID-LINK-- |
| Daphnia magna | Water Flea | EC50 (48h) | 87.0 mg/L | Slightly Toxic | --INVALID-LINK-- |
| Americamysis bahia | Mysid Shrimp | LC50 (96h) | 3.05 mg/L | Moderately Toxic | --INVALID-LINK-- |
| Procambarus clarkii | Red Swamp Crayfish | LC50 (96h) | 0.479 mg/L | Highly Toxic | [1] |
Table 4: Chronic Toxicity of this compound to Non-Target Aquatic Organisms
| Species | Common Name | Endpoint | Value (a.i.) | Effect | Reference |
| Oncorhynchus mykiss | Rainbow Trout | NOEC (28-day) | 11.7 mg/L | Early Life-Stage | --INVALID-LINK-- |
| Daphnia magna | Water Flea | NOEC (21-day) | 1.0 mg/L | Reproduction | --INVALID-LINK-- |
| Daphnia magna | Water Flea | LOEC (21-day) | 2.0 mg/L | Reproduction | --INVALID-LINK-- |
Table 5: Comparative Acute Toxicity of this compound and Other Insecticides to Daphnia magna
| Insecticide | Chemical Class | EC50 (48h) (mg/L) | Toxicity Category | Reference |
| This compound | Pyridine Azomethine | 87.0 | Slightly Toxic | --INVALID-LINK-- |
| Imidacloprid | Neonicotinoid | 85 | Slightly Toxic | [2] |
| Diazinon | Organophosphate | 0.0009 | Very Highly Toxic | [2] |
Note: Direct comparisons should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of ecotoxicological studies. The following protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Daphnia sp. Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to daphnids, typically Daphnia magna.
-
Test Organisms: Young daphnids (less than 24 hours old) are used.
-
Test Substance Preparation: The test substance is dissolved in culture medium to create a series of concentrations. A control group with only the culture medium is also prepared.
-
Exposure: Daphnids are introduced into test vessels containing the different concentrations of the test substance. Typically, 20 daphnids are used per concentration, divided into at least four replicates.
-
Test Conditions: The test is conducted under controlled conditions of temperature (20 ± 2 °C), light (16-hour light/8-hour dark cycle), and without feeding.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Data Analysis: The results are used to calculate the concentration that causes immobilization in 50% of the daphnids (EC50) at 24 and 48 hours.
Honeybee Acute Contact Toxicity Test (OECD 214)
This test evaluates the acute contact toxicity of a substance to adult honeybees (Apis mellifera).
-
Test Organisms: Young adult worker honeybees of a uniform age are used.
-
Test Substance Preparation: The test substance is dissolved in a suitable carrier (e.g., acetone) to prepare a range of concentrations.
-
Application: A precise volume (e.g., 1 µL) of the test solution is applied topically to the dorsal thorax of each bee using a micro-applicator. A control group is treated with the carrier only.
-
Exposure and Housing: Treated bees are housed in cages under controlled temperature (25 ± 2 °C) and humidity, with access to a sucrose solution.
-
Observations: Mortality is recorded at 4, 24, and 48 hours after application. If mortality continues to increase between 24 and 48 hours, the observation period may be extended to 72 or 96 hours.
-
Data Analysis: The data is used to determine the dose that is lethal to 50% of the bees (LD50) at each observation time point.
Signaling Pathways and Experimental Workflows
This compound's Mode of Action: Targeting Chordotonal Organs
This compound's insecticidal activity stems from its unique mode of action, which disrupts the normal function of chordotonal organs in insects. These are specialized mechanoreceptors that sense stretch and movement, playing a crucial role in proprioception, hearing, and the coordination of feeding.
Caption: this compound's mode of action targeting chordotonal organ TRPV channels.
Experimental Workflow for Aquatic Invertebrate Acute Toxicity Testing
The following diagram illustrates a typical workflow for conducting an acute toxicity test with an aquatic invertebrate like Daphnia magna, following OECD guidelines.
Caption: Workflow for Daphnia magna acute toxicity testing.
Conclusion
The ecotoxicological profile of this compound indicates a generally favorable safety profile for many non-target organisms, particularly when compared to some broad-spectrum insecticides. Its low toxicity to bees, birds, and mammals is a significant advantage in integrated pest management (IPM) programs. However, the moderate to high toxicity observed in some aquatic invertebrates, such as mysid shrimp and crayfish, highlights the need for careful risk assessment and mitigation measures to protect sensitive aquatic ecosystems.[3] The unique mode of action of this compound, which leads to feeding cessation, also suggests that sublethal effects on behavior and physiology warrant further investigation.[1] This guide provides a foundational dataset and methodological framework for researchers to build upon in their ongoing assessment of this compound and its alternatives.
References
- 1. Acute Toxicity of an Emerging Insecticide this compound to Procambarus clarkii Associated with Rice-Crayfish Culture (RCIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative toxicity of imidacloprid, of its commercial liquid formulation and of diazinon to a non-target arthropod, the microcrustacean Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A retrospective analysis of honey bee (Apis mellifera) pesticide toxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]
Pymetrozine vs. Flonicamid: A Comparative Analysis of Two Leading Feeding Blockers
For Immediate Release
[City, State] – [Date] – In the ongoing effort to develop effective and selective insecticides, two compounds, pymetrozine and flonicamid, have emerged as critical tools for managing sap-sucking insect pests. Both operate as feeding blockers, offering a unique mode of action that leads to pest starvation. This guide provides a comprehensive comparison of their performance, mechanism of action, and effects on target and non-target organisms, supported by experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound and flonicamid are highly effective insecticides used to control a range of sap-sucking pests, including aphids, whiteflies, and planthoppers. While both induce a rapid cessation of feeding, their underlying biochemical mechanisms differ significantly. This compound acts as a direct modulator of Transient Receptor Potential Vanilloid (TRPV) channels in insect chordotonal organs. In contrast, flonicamid inhibits the enzyme nicotinamidase, leading to an accumulation of nicotinamide and subsequent disruption of neuronal signaling, which is also linked to TRPV channel activity. These distinct modes of action have implications for their specificity, efficacy against different pest species, and their toxicological profiles concerning non-target organisms.
Mechanism of Action
This compound, a pyridine azomethine insecticide, is classified under IRAC (Insecticide Resistance Action Committee) Group 9B. It selectively targets chordotonal mechanoreceptors, which are critical for insect senses of hearing, balance, and movement. This compound directly binds to and activates TRPV channels within these neurons, causing a disruption of normal sensory signal transduction and leading to uncoordinated movements and cessation of feeding.[1]
Flonicamid, a pyridinecarboxamide, was initially placed in IRAC Group 9C but has since been reclassified to its own unique group, IRAC Group 29.[2] Its primary mode of action is the inhibition of nicotinamidase, an enzyme involved in the NAD+ salvage pathway.[3] This inhibition leads to the accumulation of nicotinamide, which in turn disrupts the normal function of the chordotonal organs, causing a rapid halt to feeding.[1] The accumulation of nicotinamide is thought to indirectly trigger the overactivation of TRPV channels.[1]
Comparative Efficacy and Performance
Both insecticides exhibit excellent efficacy against a broad spectrum of hemipteran pests.[4][5] Their primary effect is a rapid and irreversible inhibition of feeding behavior.[5][6] Insects treated with either compound typically stop feeding within hours of exposure, leading to death by starvation and dehydration within a few days.[2][5][7]
A study on tomato pests demonstrated that flonicamid was highly effective in controlling aphids (Aphis gossypii), achieving a 70.62% reduction, while this compound showed a 65.48% reduction.[8] Conversely, for controlling whiteflies (Bemisia tabaci), this compound was more effective with 69.03% control compared to 59.39% for flonicamid.[8]
Table 1: Comparative Efficacy Against Sucking Pests on Tomato
| Insecticide | Target Pest | Efficacy (% Reduction) | Reference |
| This compound | Whitefly (B. tabaci) | 69.03% | [8] |
| Aphid (A. gossypii) | 65.48% | [8] | |
| Flonicamid | Whitefly (B. tabaci) | 59.39% | [8] |
| Aphid (A. gossypii) | 70.62% | [8] |
The effects of these insecticides are not always lethal at lower concentrations, and sublethal effects on insect behavior and physiology are of significant interest.
Sublethal and Non-Target Effects
While highly selective against sap-sucking insects, this compound and flonicamid can have sublethal effects on non-target organisms, particularly beneficial insects like parasitoids and pollinators.
A comparative study on the parasitoid wasp Aphidius matricariae revealed that this compound is significantly less toxic than flonicamid. The LC50 value for this compound was 740.20 mg a.i./l, whereas for flonicamid it was 133.15 mg a.i./l.[9] Both insecticides had a lesser impact on the parasitoid's functional response (attack rate and handling time) compared to the neonicotinoid acetamiprid.[9]
Table 2: Acute Toxicity and Sublethal Effects on the Parasitoid Wasp Aphidius matricariae
| Parameter | Control | This compound (LC25) | Flonicamid (LC25) | Reference |
| LC50 (mg a.i./l) | - | 740.20 | 133.15 | [9] |
| Attack Rate (a) (h⁻¹) | 0.0432 ± 0.01 | 0.0414 ± 0.004 | 0.0398 ± 0.01 | [9] |
| Handling Time (Tₕ) (h) | 0.5170 ± 0.06 | 0.6133 ± 0.05 | 0.6816 ± 0.07 | [9] |
| Max. Parasitism Rate (T/Tₕ) | 46.42 | 39.15 | 35.21 | [9] |
Another study assessed the impact on five aphid natural enemy species. On glass plates, this compound caused 68.0% mortality to the parasitic wasp Aphidius rhopalosiphi, while flonicamid caused 44.0% mortality.[10] However, on treated plants, neither insecticide had significant lethal effects on the wasp.[10] For the rove beetle Aleochara bilineata, flonicamid reduced parasitism to 36.6%, while this compound's effect was not significantly different from the control (48.4%).[10]
Table 3: Effects on Aphid Natural Enemies (Mortality/Reduced Parasitism)
| Species | Substrate | This compound Effect | Flonicamid Effect | Reference |
| Aphidius rhopalosiphi | Glass Plate | 68.0% mortality | 44.0% mortality | [10] |
| Treated Plant | No significant lethal effect | No significant lethal effect | [10] | |
| Aleochara bilineata | Sand | 48.4% parasitism (not sig. diff. from control) | 36.6% parasitism (sig. diff. from control) | [10] |
Regarding pollinators, a study on two stingless bee species, Melipona beecheii and Nannotrigona perilampoides, found that both insecticides reduced locomotion. Oral exposure to both this compound and flonicamid decreased the walking speed of M. beecheii.[11]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and a typical experimental approach for evaluating these feeding blockers, the following diagrams are provided.
References
- 1. Comparative assays revealed distinct toxicity characterizations between this compound and flonicamid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standard operating procedure for testing insecticide susceptibility of adult ... - Google Books [books.google.com]
- 3. Inhibition of Nicotinamidase Impacts Growth, Development, and Lifespan of Drosophila melanogaster and Myzus persicae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 7. Electrical penetration graph evidence that this compound toxicity to the rice brown planthopper is by inhibition of phloem feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. plantprotection.scu.ac.ir [plantprotection.scu.ac.ir]
- 10. cra.wallonie.be [cra.wallonie.be]
- 11. researchgate.net [researchgate.net]
Pymetrozine's Residual Efficacy on Diverse Crops: A Comparative Analysis
A comprehensive guide for researchers and crop protection specialists evaluating the persistent insecticidal activity of Pymetrozine across various agricultural systems. This report details comparative experimental data, outlines methodologies for residual activity assessment, and illustrates the underlying biochemical pathways.
This compound, a pyridine azomethine insecticide, stands out for its unique mode of action, primarily targeting the feeding behavior of sap-sucking insects. This distinct mechanism not only provides effective pest control but also positions this compound as a valuable tool in integrated pest management (IPM) and insecticide resistance management (IRM) programs.[1] Its systemic and translaminar properties ensure that the active ingredient is absorbed and distributed throughout the plant, offering protection to new growth and areas that are difficult to cover with conventional sprays. This guide provides a comparative assessment of this compound's residual activity against key agricultural pests on various crops, supported by experimental findings.
Comparative Residual Activity of this compound
The residual efficacy of an insecticide is a critical factor in determining its field performance and application frequency. This compound has demonstrated significant residual activity across a range of crops, though the duration of this persistence can be influenced by factors such as crop type, environmental conditions, and the target pest.
Tobacco
In studies on tobacco aphids (Myzus persicae nicotianae), this compound exhibited a persistence of up to 24 days.[2] When compared to other insecticides, Sulfoxaflor, Flupyradifurone, and Flonicamid showed a slightly longer period of persistency at 26 days.[2]
| Insecticide | Persistence (Days) |
| Sulfoxaflor | 26 |
| Flupyradifurone | 26 |
| Flonicamid | 26 |
| This compound | 24 |
| Imidacloprid | 24 |
| Thiamethoxam | 24 |
Rice
Field trials on rice against brown planthopper (BPH) and white-backed planthopper (WBPH) have shown this compound to be highly effective, with its performance being superior to several neonicotinoids. In one study, a combination of this compound and Thiamethoxam showed a rapid and long-lasting controlling effect on rice planthoppers, with the effect reaching a peak 5 days after application and remaining significant for up to 10 days.[3] Another study found this compound to be the most effective treatment against BPH and WBPH, demonstrating a significant reduction in pest populations compared to other insecticides.[4]
| Insecticide | Mean BPH Population (per 10 hills) | Mean WBPH Population (per 10 hills) |
| This compound 50% WG | 4.36 | 4.96 |
| Acetamiprid 20% SP | 5.57 | 5.52 |
| Dinotefuran 20% SG | 5.91 | 5.46 |
| Thiamethoxam 25% WG | 6.57 | 6.12 |
Eggplant
Under greenhouse conditions, the residual behavior of this compound on eggplant was compared with Acetamiprid and Pyriproxyfen. This compound was found to have a half-life of 1.15 days, which was shorter than that of Acetamiprid (1.62 days) and Pyriproxyfen (4.64 days).[5]
| Insecticide | Half-life (Days) |
| This compound | 1.15 |
| Acetamiprid | 1.62 |
| Pyriproxyfen | 4.64 |
Potato
On potatoes, the residual effect of this compound was observed to be almost non-existent 10-21 days after application in a study comparing it with other systemic and contact insecticides.[6] However, it's important to note that the immediate effect of this compound on aphid feeding behavior is a key aspect of its efficacy.
Chinese Cabbage
A study on Chinese cabbage revealed that the half-life of this compound can be influenced by temperature. In crops collected during May-June, the half-life was 1.89 days, while in those collected during October-November, it extended to 2.80 days, suggesting that lower temperatures may slow down its dissipation.[7]
| Sampling Period | This compound Half-life (Days) |
| May-June | 1.89 |
| October-November | 2.80 |
Broccoli and Green Bean
In a study on a vegetable-field ecosystem, the half-life of this compound in broccoli was determined to be 3.5 days.[8] Another study on green beans found the half-life of this compound to be 3.3 days.[8]
Experimental Protocols
Accurate evaluation of insecticide residual activity relies on standardized and meticulous experimental procedures. Below are detailed methodologies for conducting bioassays and residue analysis.
Leaf-Dip Bioassay for Residual Efficacy
This method is commonly used to assess the toxicity of insecticide residues on plant foliage to target pests over time.
Objective: To determine the lethal concentration (LC50) of an insecticide and its residual activity at different time intervals after application.
Materials:
-
Technical grade insecticide
-
Acetone (analytical grade)
-
Distilled water
-
Triton X-100 or similar surfactant
-
Micropipettes
-
Glass vials or beakers
-
Forceps
-
Petri dishes lined with moistened filter paper
-
Healthy, untreated host plant leaves
-
Rearing cages for test insects
-
Aspirator for handling insects
-
Controlled environment chamber (temperature, humidity, photoperiod)
Procedure:
-
Preparation of Stock Solution: A stock solution of the insecticide is prepared by dissolving a known weight of the technical grade material in acetone. Serial dilutions are then made using distilled water containing a surfactant (e.g., 0.1% Triton X-100) to achieve a range of concentrations.
-
Leaf Treatment: Fresh, undamaged leaves from the host plant are collected. Each leaf is dipped into a specific insecticide concentration for a set period (e.g., 10-30 seconds) with gentle agitation to ensure uniform coverage. Control leaves are dipped in a solution of distilled water and surfactant only. The treated leaves are then allowed to air dry on a clean, non-absorbent surface.
-
Insect Exposure: Once the leaves are dry, they are placed individually in petri dishes. A predetermined number of test insects (e.g., 10-20 adults or nymphs of a specific age) are carefully transferred onto each treated leaf using an aspirator.
-
Incubation: The petri dishes are sealed and placed in a controlled environment chamber with conditions suitable for the test insect.
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours) after exposure. Insects are considered dead if they are unable to move when gently prodded with a fine brush.
-
Residual Activity Assessment: To evaluate residual activity, plants are sprayed with the insecticide under field or greenhouse conditions. At specified intervals post-application (e.g., 1, 3, 7, 14, 21 days), leaves are collected from the treated plants. The leaf-dip bioassay procedure (steps 3-5) is then conducted using these field-aged leaves to determine the decline in toxicity over time.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 values and their 95% confidence limits for each time interval.
QuEChERS Method for Pesticide Residue Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and agricultural products.
Objective: To extract and clean up pesticide residues from crop samples for quantification by chromatographic techniques (e.g., LC-MS/MS or GC-MS).
Materials:
-
Homogenizer or blender
-
Centrifuge and centrifuge tubes (50 mL and 15 mL)
-
Acetonitrile (pesticide residue grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Sodium citrate dibasic sesquihydrate
-
Sodium citrate tribasic dihydrate
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) or C18 sorbent (for samples with high pigment or fat content)
-
Vortex mixer
-
Analytical standards of the pesticide
Procedure:
-
Sample Homogenization: A representative sample of the crop is thoroughly homogenized to ensure uniformity.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., a pre-weighed mixture of magnesium sulfate, sodium chloride, and sodium citrates).
-
Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates and ensure thorough extraction.
-
Centrifuge the tube at a specified speed (e.g., 3000-5000 rpm) for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a specific volume of the supernatant (the acetonitrile layer) to a 2 mL or 15 mL centrifuge tube containing the d-SPE cleanup sorbents (e.g., a mixture of anhydrous magnesium sulfate and PSA). For samples with high chlorophyll content, GCB may be included. For samples with high fat content, C18 may be used.
-
Vortex the tube for 30 seconds to 1 minute to facilitate the cleanup process.
-
Centrifuge the tube for 5 minutes.
-
-
Analysis:
-
The final cleaned-up extract is carefully collected.
-
An aliquot of the extract is then diluted as necessary and injected into an LC-MS/MS or GC-MS system for the quantification of the pesticide residues.
-
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for evaluating residual activity and the signaling pathway of this compound.
Caption: Experimental workflow for evaluating insecticide residual activity.
Caption: this compound's mode of action signaling pathway.
Mode of Action of this compound
This compound's insecticidal activity stems from its unique mode of action, which is classified under IRAC Group 9B.[2] It acts as a selective feeding blocker. Upon ingestion or contact, this compound specifically targets the chordotonal organs of insects, which are mechanoreceptors responsible for sensing sound, gravity, and movement.[9][10]
The primary molecular target of this compound is believed to be the transient receptor potential vanilloid (TRPV) channels within the nerve cells of these chordotonal organs.[2][5] By modulating these channels, this compound disrupts the normal nerve signals that control the insect's stylet, the piercing-sucking mouthpart. This disruption prevents the insect from inserting its stylet into the plant tissue to feed.[5] Consequently, the insect ceases feeding almost immediately, leading to starvation and eventual death within a few days. This targeted action minimizes damage to crops and reduces the transmission of plant viruses by insect vectors. Importantly, this mode of action does not exhibit cross-resistance with other major insecticide classes like neonicotinoids, organophosphates, or pyrethroids, making this compound a crucial component in resistance management strategies.[1]
References
- 1. A technique for the bioassay of insecticide deposits on leaf and bark samples in relation to tsetse control operations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H11N5O | CID 9576037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eppo.int [eppo.int]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. The novel pyridazine pyrazolecarboxamide insecticide dimpropyridaz inhibits chordotonal organ function upstream of TRPV channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The insecticide this compound selectively affects chordotonal mechanoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistance Monitoring of Nilaparvata lugens to this compound Based on Reproductive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Pymetrozine's impact on different aphid biotypes
For Immediate Publication
This guide provides a detailed comparative analysis of the insecticide Pymetrozine's impact on various aphid biotypes, with a particular focus on the differences observed between susceptible and resistant strains. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of this compound's mode of action, efficacy, and the challenges posed by insecticide resistance.
This compound is a pyridine azomethine insecticide renowned for its unique mode of action. It acts as a feeding blocker, selectively targeting the nervous system of sap-sucking insects.[1] Unlike many neurotoxins, it does not cause immediate paralysis but rather inhibits the aphid's ability to penetrate plant tissues with its stylet, leading to starvation and eventual death.[1] This mechanism is primarily mediated through the modulation of Transient Receptor Potential Vanilloid (TRPV) channels in the insect's chordotonal mechanoreceptors.
Comparative Efficacy Against Aphid Biotypes
The development of insecticide resistance is a significant challenge in pest management. Studies have identified aphid populations with reduced susceptibility to this compound. The following tables summarize the quantitative data on the lethal and sublethal effects of this compound on different aphid species and biotypes.
Lethal Concentration (LC50) Comparison
The median lethal concentration (LC50) is a standard measure of the acute toxicity of a substance. The data below highlights the difference in susceptibility between a known susceptible strain and a resistant field population of Myzus persicae (Green Peach Aphid), as well as the LC50 for other aphid species.
| Aphid Species | Biotype/Strain | LC50 (mg/L) | 95% Confidence Interval | Resistance Ratio (RR) | Reference |
| Myzus persicae | FFJ-S (Susceptible) | 0.86 | 0.69 - 1.05 | - | [2] |
| Myzus persicae | SEF-R (Resistant) | 29.89 | 24.31 - 37.13 | 34.8-fold | [2] |
| Schizaphis graminum | Adult (Field Population) | 84.68 | Not Reported | - | [3] |
Sublethal Effects on Life Table Parameters
Exposure to sublethal concentrations of this compound can significantly impact the life history traits of aphids, affecting their development and reproductive capacity. These effects can contribute to population decline even when the insecticide does not cause immediate mortality.
| Aphid Species | Treatment (Concentration) | Developmental Time (days) | Fecundity (offspring/female) | Intrinsic Rate of Increase (r) | Reference |
| Schizaphis graminum | Control | Not Reported | Not Reported | 0.394 | [3] |
| Schizaphis graminum | This compound (LC30) | Significantly Increased | Lowest Observed | 0.280 | [3] |
| Aphis gossypii | Control | - | - | - | [4] |
| Aphis gossypii | This compound (LC10) | No Significant Effect | Reduced | Lower than Control | [4] |
| Aphis gossypii | This compound (LC30) | No Significant Effect | Reduced | Lower than Control | [4] |
| Brevicoryne brassicae | Control | - | - | - | [5] |
| Brevicoryne brassicae | This compound (LC30) | - | Reduced | Lower than Control | [5] |
This compound's Mode of Action: A Signaling Pathway
This compound's primary target is the insect's nervous system, specifically the TRPV channels, which are crucial for sensory signal transduction. By binding to these channels, this compound disrupts normal neuronal signaling, leading to an inability to feed.
Caption: this compound's mode of action via TRPV channel modulation.
Experimental Protocols
The data presented in this guide is derived from studies employing standardized ecotoxicological assays. The following is a generalized methodology for assessing the lethal and sublethal effects of this compound on aphids.
1. Aphid Rearing:
-
Susceptible Strains: Laboratory-reared colonies, maintained for numerous generations without exposure to insecticides.
-
Resistant Strains: Field-collected populations from areas with a history of insecticide application, or laboratory strains selected for resistance.
-
Host Plants: Aphids are reared on their respective host plants (e.g., cabbage for M. persicae, wheat for S. graminum) in controlled environmental chambers (typically 20-25°C, 60-70% RH, and a 16:8 L:D photoperiod).
2. Bioassay for Lethal Concentration (LC50) Determination:
-
Method: The leaf-dip bioassay is a common method.[2] Fresh, unsprayed leaves are cut into discs and dipped into serial dilutions of this compound (formulated in water with a non-ionic surfactant) for a short duration (e.g., 10-20 seconds).
-
Procedure:
-
Leaf discs are allowed to air dry.
-
Dried discs are placed adaxial side down on an agar bed in a Petri dish.
-
A cohort of synchronized adult apterous (wingless) aphids (e.g., 20-30 individuals) is transferred to each leaf disc.
-
Petri dishes are sealed and incubated under controlled conditions.
-
-
Data Collection: Mortality is assessed after a specified period (e.g., 72-96 hours). Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Statistical Analysis: Probit analysis is used to calculate the LC50 values and their 95% confidence intervals. The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.
3. Sublethal Effects Assessment (Life Table Study):
-
Procedure: Newborn nymphs (<24 hours old) are exposed to sublethal concentrations of this compound (e.g., LC10, LC30) using the leaf-dip method.
-
Data Collection: The surviving aphids are monitored daily throughout their lifespan. Data on developmental time (nymph to adult), adult longevity, and daily fecundity (number of nymphs produced) are recorded.
-
Analysis: The collected data are used to calculate life table parameters, including the intrinsic rate of increase (r), net reproductive rate (R0), and mean generation time (T), to determine the overall impact on population growth.
References
Pymetrozine's Selectivity Profile: A Comparative Analysis for Integrated Pest Management
Pymetrozine is a selective insecticide belonging to the pyridine azomethine chemical class, primarily utilized to control sap-sucking insects such as aphids, whiteflies, and planthoppers.[1][2] Its unique mode of action, which involves the disruption of feeding behavior rather than direct neurotoxicity, positions it as a valuable tool in Integrated Pest Management (IPM) programs.[3][4][5] This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, to validate its selectivity towards beneficial insects.
Mode of Action: A Novel Approach to Pest Control
This compound operates as a feeding inhibitor, a distinct mechanism compared to many conventional insecticides.[3][6] Upon ingestion, it selectively targets the chordotonal mechanoreceptors in insects, which are sensory organs crucial for balance and feeding.[4][7] Specifically, this compound acts as a modulator of Transient Receptor Potential Vanilloid (TRPV) ion channels within the nervous system.[1][8] This interaction disrupts the insect's ability to penetrate plant tissue with its stylet, leading to an immediate and irreversible cessation of feeding.[9] The target pest ultimately dies from starvation.[3][4] This targeted approach is a key factor in its selectivity, as it primarily affects insects with piercing-sucking mouthparts.[5]
Caption: this compound's selective mode of action targeting the feeding mechanism of sap-sucking insects.
Comparative Selectivity of this compound on Beneficial Insects
Experimental studies in both laboratory and field settings have evaluated this compound's impact on a range of beneficial arthropods. It generally demonstrates high selectivity and low toxicity to many natural enemies.[10] However, effects can vary depending on the species and the experimental conditions.
Table 1: Effects of this compound on Various Beneficial Insect Species
| Beneficial Species | Order/Family | Type | Experimental Setting | Key Findings | Reference(s) |
| Adalia bipunctata (Two-spotted ladybird) | Coleoptera | Predator | Laboratory | No significant effects on larvae when tested on inert substrates. | [11][12] |
| Aleochara bilineata (Rove beetle) | Coleoptera | Parasitoid | Laboratory | No significant effects on parasitism rates. | [11][12] |
| Aphidius rhopalosiphi | Hymenoptera | Parasitoid | Laboratory (Glass/Plants) | Toxic to adults on both glass plates and plants in the lab. | [11][12] |
| Aphidius rhopalosiphi | Hymenoptera | Parasitoid | Field | No effects observed on parasitism when plants were treated in the field. | [11][12] |
| Bembidion lampros (Ground beetle) | Coleoptera | Predator | Laboratory | No significant effects recorded. | [11][12] |
| Episyrphus balteatus (Marmalade hoverfly) | Diptera | Predator | Laboratory | No significant effects on plants. | [11][12] |
| Predaceous Coleoptera, Heteroptera, Neuroptera | Multiple | Predators | Laboratory | Demonstrated full selectivity. | [10] |
| Typhlodromus pyri | Acari | Predator | Laboratory | Demonstrated full selectivity. | [10] |
Comparison with Alternative Insecticides
This compound's selectivity becomes more apparent when compared with broader-spectrum insecticides often used for the same target pests. Its unique mode of action helps in managing pest populations that may have developed resistance to other chemical classes.[2][4]
Table 2: Comparison of this compound with Alternative Insecticide Classes
| Insecticide Class | Example(s) | Mode of Action | Selectivity Profile | Reference(s) |
| Pyridine Azomethine | This compound | Feeding inhibitor; targets chordotonal organs. | High selectivity for sap-sucking pests; generally low toxicity to predators and other beneficials. | [4][10] |
| Neonicotinoids | Imidacloprid, Thiamethoxam | Acts on nicotinic acetylcholine receptors in the nervous system. | Broad-spectrum against sucking pests; systemic activity. High risk to pollinators and other beneficial insects. | [2][4] |
| Pyrethroids | Cypermethrin, Deltamethrin | Affects sodium channels in nerves, causing rapid knockdown. | Broad-spectrum, affecting both chewing and some sucking pests. High toxicity to a wide range of beneficial insects. | [4] |
| Organophosphates | Chlorpyrifos, Profenofos | Inhibits the acetylcholinesterase enzyme in the nervous system. | Broad-spectrum with high toxicity to most beneficial insects and non-target organisms. | [4] |
| Insect Growth Regulators (IGR) | Buprofezin | Targets immature stages of sucking pests, inhibiting chitin biosynthesis. | Selective, with lower toxicity to non-target organisms. Slower acting and limited control over adults. | [2] |
| Selective Feeding Blockers | Flonicamid, Pyrifluquinazon | Also act as feeding inhibitors, some targeting chordotonal organs. | Favorable safety profile, safe for many beneficial insects and non-target arthropods. | [11][13] |
Experimental Protocols for Assessing Insecticide Selectivity
The validation of an insecticide's selectivity relies on standardized and rigorous experimental methodologies.[14] Testing is typically conducted in a tiered approach, starting with worst-case laboratory scenarios and progressing to more realistic semi-field and field studies.[14]
Laboratory Bioassays:
-
Contact Toxicity: Insects are exposed to a dried residue of the insecticide on an inert surface, such as a glass plate or vial.[15] This method assesses mortality upon direct contact.
-
Ingestion/Residual Toxicity on Natural Substrates: Plant leaves are dipped or sprayed with the insecticide solution and allowed to dry.[16] Beneficial insects are then introduced to feed on the treated leaves or on prey that has been on the leaves. This assesses the effect of the insecticide via ingestion or contact with a treated plant surface.
-
Sublethal Effects Assessment: Beyond mortality, researchers measure sublethal effects such as changes in fertility, parasitism rate, or feeding behavior.[11]
Field and Semi-Field Studies: These studies are conducted under more natural conditions to confirm laboratory findings.[14] Cages may be used in the field (semi-field) to control variables, or open-field trials are conducted to assess the impact on natural populations of beneficial insects over time after application.[10]
Caption: Tiered experimental workflow for evaluating the selectivity of pesticides on beneficial insects.
Conclusion
The available data strongly support the classification of this compound as a selective insecticide. Its unique mode of action as a feeding blocker makes it highly effective against target sap-sucking pests while posing a significantly lower risk to a wide range of beneficial insects compared to broad-spectrum alternatives like neonicotinoids, pyrethroids, and organophosphates.[4][10][11] While some laboratory studies have shown toxicity to specific species under worst-case conditions, field data generally indicate that this compound allows for the survival and activity of predator and parasitoid populations.[10][11] These characteristics make this compound an ideal component for Integrated Pest Management (IPM) strategies, helping to conserve the natural enemies that provide biological control and reducing the overall reliance on less selective chemical interventions.[5][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Scimplify Blogs | this compound - Alternatives, Pros and Cons [scimplify.com]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. peptechbio.com [peptechbio.com]
- 5. Understanding the Benefits and Applications of this compound Insecticide in Pest Control [cnagrochem.com]
- 6. This compound mode of action [cnagrochem.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. youtube.com [youtube.com]
- 9. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 10. researchgate.net [researchgate.net]
- 11. cra.wallonie.be [cra.wallonie.be]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. openagrar.de [openagrar.de]
- 15. academic.oup.com [academic.oup.com]
- 16. entomoljournal.com [entomoljournal.com]
Assessing the Toxicity of Pymetrozine Degradation Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pymetrozine, a pyridine azomethine insecticide, is valued for its selective action against sap-sucking insects. Its efficacy stems from a unique mode of action that disrupts the feeding behavior of target pests. However, the environmental degradation of this compound leads to the formation of various metabolites. Understanding the toxicological profile of these breakdown products is crucial for a comprehensive environmental risk assessment and for ensuring the safety of non-target organisms. This guide provides a comparative overview of the known toxicities of this compound and its degradation metabolites, supported by available data and standardized experimental protocols.
Comparative Toxicity Data
The assessment of the individual toxicity of each this compound metabolite is often challenged by a lack of specific toxicological studies. Consequently, regulatory bodies frequently employ a "Total Toxic Residue (TTR)" approach for ecological risk assessments. This approach conservatively assumes that the toxicity of the metabolites is equivalent to that of the parent compound, this compound, in the absence of contrary data.[1]
The following table summarizes the identified degradation metabolites of this compound and the available toxicological information. It is important to note that quantitative toxicity data, such as LC50 (median lethal concentration) or NOAEL (No-Observed-Adverse-Effect Level), are scarce for most individual metabolites.
| Compound | Metabolite Code | Type of Toxicity Data Available | Key Findings | Quantitative Data (LC50/NOAEL) |
| This compound (Parent Compound) | CGA 215944 | Acute and chronic toxicity, carcinogenicity, genotoxicity, developmental toxicity | Low acute toxicity to mammals, birds, and aquatic organisms. Suspected carcinogen and potential for reproductive/developmental effects.[2][3][4][5][6] | Rat (oral LD50): 5820 mg/kg[2] Rainbow Trout (96h LC50): >100 mg/L[2] Daphnia magna (48h EC50): 87 mg/L[7] Rat (2-year NOAEL): 3.7 mg/kg bw/day[3] |
| Nicotinaldehyde | 3-PCA | Developmental toxicity | Reported to cause developmental toxicity in zebrafish.[2] | Not readily available. |
| 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine | - | Photolysis product | Primary photolysis product of this compound.[2] | Not readily available. |
| 6-hydroxymethyl-pymetrozine | CGA 313124 | Mammalian metabolism | Major urinary metabolite in rats. Toxicity considered covered by studies on the parent compound.[3] | Not readily available. |
| 4-amino-6-methyl-4,5-dihydro-2H-[2][7][8]triazin-3-one | AMDT | Bacterial degradation product | Product of bacterial hydrolysis of the C=N bond in this compound.[9] | Not readily available. |
| - | CGA 300407 | Photolysis product | Major photolytic degradation product.[7] | Not readily available. |
| - | CGA 215525 | Photolysis & Soil Metabolite | Major photolytic degradation product and soil metabolite.[1][7] | Not readily available. |
| - | CGA 249257 | Photolysis & Soil Metabolite | Photolytic degradation product and soil metabolite.[1][7][10] | Not readily available. |
| - | GS-23199 | Plant & Soil Metabolite | Identified in tubers and soil.[10][11] | Not readily available. |
| - | CGA 294849 | Plant & Soil Metabolite | Identified in tubers and soil.[1][10][11] | Not readily available. |
| - | Hydroxy CGA 215525 | Assumed Metabolite | Included in TTR approach for ecological risk assessment.[1] | Not readily available. |
| - | CGA 359009 | Soil Metabolite | Major soil metabolite.[11] | Not readily available. |
| - | CGA 363431 | Soil Metabolite | Soil metabolite.[1][11] | Not readily available. |
| - | CGA 363430 | Soil Metabolite | Soil metabolite.[1][11] | Not readily available. |
| Nicotinic acid | CGA 180777 | Plant & Soil Metabolite | Naturally occurring compound, not considered a toxicologically relevant metabolite.[3][11] | Not applicable. |
| Trigonelline | CGA 96956 | Plant Metabolite | Naturally occurring compound, not considered a toxicologically relevant metabolite.[3] | Not applicable. |
Experimental Protocols for Aquatic Ecotoxicity Assessment
Standardized testing protocols are essential for generating reliable and comparable toxicity data. The following are summaries of key OECD (Organisation for Economic Co-operation and Development) guidelines for aquatic ecotoxicity testing, which are applicable for assessing the toxicity of this compound and its metabolites.
OECD 236: Fish Embryo Acute Toxicity (FET) Test
This test determines the acute toxicity of a substance on the embryonic stages of fish, commonly the zebrafish (Danio rerio).
-
Principle: Newly fertilized fish eggs are exposed to a range of concentrations of the test substance for 96 hours.[6][8]
-
Test Organism: Zebrafish (Danio rerio).
-
Exposure Duration: 96 hours.
-
Test Conditions: Twenty embryos per concentration are individually exposed in multi-well plates. The test includes a control group and at least five geometrically spaced test concentrations.[8]
-
Endpoints: Lethality is assessed daily based on four apical observations: coagulation of the egg, lack of somite formation, non-detachment of the tail-bud from the yolk sac, and absence of heartbeat.[8][12]
-
Data Analysis: The Median Lethal Concentration (LC50) is calculated at the end of the 96-hour exposure period.
OECD 202: Daphnia sp. Acute Immobilisation Test
This guideline outlines a method to assess the acute toxicity of substances to planktonic crustaceans, typically Daphnia magna.
-
Principle: Young daphnids (less than 24 hours old) are exposed to the test substance for 48 hours. The endpoint is the immobilization of the organisms.[9][13]
-
Test Organism: Daphnia magna.
-
Exposure Duration: 48 hours.
-
Test Conditions: The test is conducted with at least five concentrations of the test substance in a static or semi-static system. A control group is run in parallel.[9][13][14]
-
Endpoint: Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. Observations are made at 24 and 48 hours.[13][15]
-
Data Analysis: The Median Effective Concentration (EC50) for immobilization is calculated at 48 hours. The No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) may also be determined.[15]
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.
-
Principle: Exponentially growing cultures of algae or cyanobacteria are exposed to various concentrations of the test substance over 72 hours.[2][4][7]
-
Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.[2]
-
Exposure Duration: 72 hours.
-
Test Conditions: The test is performed in batch cultures with at least five test concentrations and a control, each with three replicates.[2][3]
-
Endpoint: Inhibition of growth, measured as a reduction in biomass or a decrease in the average specific growth rate.[7]
-
Data Analysis: The Median Effective Concentration (EC50) for growth inhibition is calculated.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for aquatic ecotoxicity testing of this compound metabolites.
Caption: Known signaling pathway for this compound's insecticidal action.
References
- 1. oecd.org [oecd.org]
- 2. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 3. oecd.org [oecd.org]
- 4. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 5. shop.fera.co.uk [shop.fera.co.uk]
- 6. OECD 236: Fish Embryo Acute Toxicity Test | ibacon GmbH [ibacon.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. oecd.org [oecd.org]
- 11. ec.europa.eu [ec.europa.eu]
- 12. wko.at [wko.at]
- 13. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. shop.fera.co.uk [shop.fera.co.uk]
A Comparative Guide to Pymetrozine and Novel Insecticides for Sustainable Resistance Management
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of insecticide resistance necessitates a strategic approach to pest management, emphasizing the rotation of insecticides with distinct modes of action. Pymetrozine, with its unique behavioral modification properties, has long been a valuable tool. However, the emergence of resistance and the introduction of novel insecticides call for a comprehensive re-evaluation of its role in Integrated Pest Management (IPM) and Insecticide Resistance Management (IRM) programs. This guide provides an objective comparison of this compound with newer chemical classes, supported by experimental data and detailed protocols, to aid in the development of effective and sustainable pest control strategies.
Section 1: Insecticide Profiles and Modes of Action
This compound belongs to the pyridine azomethine chemical class and is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 9B agent.[1][2][3] Its unique mode of action does not cause immediate paralysis or death but rather induces a rapid and irreversible cessation of feeding.[3][4][5] This is achieved by selectively targeting the transient receptor potential vanilloid (TRPV) channels within the chordotonal organs of insects, which are sensory organs crucial for feeding and balance.[1][2] This disruption of sensory signal transduction leads to starvation.[4][5]
In contrast, novel insecticides developed for sucking pest control often target different sites. For instance, sulfoxaflor (IRAC Group 4C) and flupyradifurone (IRAC Group 4D) are also modulators of the nicotinic acetylcholine receptor (nAChR) but interact with the receptor at a different site than the neonicotinoids (IRAC Group 4A).[6] Triflumezopyrim (IRAC Group 4E) is another recent addition for controlling planthoppers. This diversity in target sites is fundamental to mitigating the selection pressure that drives resistance.
Table 1: Comparison of General Properties of this compound and Selected Novel Insecticides
| Attribute | This compound | Sulfoxaflor | Flupyradifurone | Triflumezopyrim |
| Chemical Class | Pyridine azomethine | Sulfoximine | Butenolide | Mesoionic |
| IRAC Group | 9B[2][3] | 4C[6] | 4D | 4E |
| Mode of Action | Chordotonal organ TRPV channel modulator; feeding inhibitor[1][2] | Nicotinic Acetylcholine Receptor (nAChR) competitive modulator[6] | Nicotinic Acetylcholine Receptor (nAChR) competitive modulator | Nicotinic Acetylcholine Receptor (nAChR) competitive modulator |
| Primary Target Pests | Aphids, Whiteflies, Planthoppers[1][4] | Wide range of sap-feeding insects[6] | Aphids, Whiteflies, Psyllids, Leafhoppers | Planthoppers |
| Systemic Activity | Yes, multi-directional movement[1] | Yes | Yes | Yes |
| Impact on Beneficials | Generally low, compatible with IPM[3][4][7] | Varies; potential impact on pollinators | Varies; considered relatively safe for some beneficials | Data specific to beneficials is emerging |
Section 2: Resistance Mechanisms and Cross-Resistance Profiles
The development of resistance to this compound is a growing concern. The primary mechanism identified is metabolic resistance, driven by the over-expression of cytochrome P450 monooxygenase enzymes.[8][9] For example, the P450 gene CYP6CS1 has been shown to confer this compound resistance in the brown planthopper, Nilaparvata lugens.[8][10]
A critical issue for resistance management is the documented cross-resistance between this compound and neonicotinoids in some key pests like the whitefly, Bemisia tabaci.[9][11][12] This phenomenon is attributed to the overexpression of a single P450 enzyme, CYP6CM1, which is capable of detoxifying both insecticide classes despite their structural differences.[9][12] This implies that alternating between this compound and neonicotinoids may not be an effective resistance management strategy for populations where this mechanism is prevalent.
Novel insecticides are often developed to overcome existing resistance issues. Sulfoxaflor, for instance, generally exhibits little to no cross-resistance in insect strains that are resistant to neonicotinoids, pyrethroids, or organophosphates.[6][13] This is attributed to its distinct chemical structure, which is metabolized differently by detoxification enzymes.[6]
Table 2: Comparative Resistance and Efficacy Data
| Insecticide | Pest Species | Resistance Mechanism | Resistance Ratio (RR) Example | Cross-Resistance Profile | Field Efficacy Example (% Reduction) |
| This compound | Nilaparvata lugens (Brown Planthopper) | Metabolic (P450 overexpression - CYP6CS1)[8][10] | Up to 20.17-fold in a field population from Coimbatore, India[14] | Can show cross-resistance with neonicotinoids[9] | >90% reduction in BPH population in rice[15] |
| This compound | Bemisia tabaci (Whitefly) | Metabolic (P450 overexpression - CYP6CM1)[12] | Strong resistance correlated with neonicotinoid resistance[9] | Strong cross-resistance with imidacloprid and thiamethoxam[9][12] | Effective, but resistance is a major concern |
| Sulfoxaflor | Bemisia tabaci (Whitefly) | Laboratory-selected resistance via P450s is possible[6] | ~3-fold in a neonicotinoid-resistant strain (compared to >1000-fold for imidacloprid)[13] | Generally no cross-resistance with neonicotinoids, pyrethroids, or organophosphates[6][13] | Highly effective against neonicotinoid-resistant whiteflies |
| Triflumezopyrim | Nilaparvata lugens (Brown Planthopper) | N/A | N/A | N/A | Superior to this compound in some trials, achieving >90% reduction in BPH[15] |
| Dinotefuran | Macrosiphum rosae (Rose Aphid) | N/A | N/A | Often grouped with other neonicotinoids | High mortality (94.3% at 72h in lab)[16] |
Note: Resistance Ratios (RR) are highly variable depending on the specific pest population and its selection history.
Section 3: Visualizing Pathways and Protocols
Understanding the biochemical pathways and experimental workflows is crucial for research and strategy development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Ref: CGA 215944) [sitem.herts.ac.uk]
- 3. What Is this compound? [allpesticides.com]
- 4. peptechbio.com [peptechbio.com]
- 5. This compound mode of action [cnagrochem.com]
- 6. Sulfoxaflor - A sulfoximine insecticide: Review and analysis of mode of action, resistance and cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cra.wallonie.be [cra.wallonie.be]
- 8. Mechanism of metabolic resistance to this compound in Nilaparvata lugens: over-expression of cytochrome P450 CYP6CS1 confers this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-resistance relationships between neonicotinoids and this compound in Bemisia tabaci (Hemiptera: Aleyrodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 12. ask-force.org [ask-force.org]
- 13. pagepressjournals.org [pagepressjournals.org]
- 14. entomologyjournals.com [entomologyjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Synergistic Action of Pymetrozine and Entomopathogenic Fungi: A Comparative Guide for Enhanced Pest Control
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of insecticide resistance necessitates innovative and sustainable pest management strategies. This guide provides a comprehensive comparison of the synergistic interactions between the insecticide Pymetrozine and entomopathogenic fungi (EPF), specifically Metarhizium anisopliae and Beauveria bassiana, for the enhanced control of agricultural pests. By combining the neurotoxic action of this compound with the biological warfare of EPF, a potent integrated pest management (IPM) approach emerges, offering the potential for reduced chemical inputs and more effective, long-term pest control.
Performance Comparison: this compound and Entomopathogenic Fungi
The combination of this compound with entomopathogenic fungi has demonstrated a significant increase in efficacy against various insect pests compared to individual applications. This synergistic effect is characterized by a higher-than-expected mortality rate when the two agents are used together.
Key Performance Metrics
The synergistic relationship is often quantified using metrics such as the Co-toxicity Coefficient (CTC) and the Synergy Factor (SF). A CTC value greater than 100 or an SF value greater than 1 indicates a synergistic interaction.
Table 1: Synergistic Effect of this compound and Metarhizium anisopliae on Cotton Aphid (Aphis gossypii) Mortality
| Treatment | Concentration | 24h Mortality (%) | 48h Mortality (%) | 72h Mortality (%) |
| This compound | LC50 | 25.3 | 42.1 | 58.7 |
| M. anisopliae | 2.4 x 10⁶ cfu/mL | 5.26 | 11.76 | 17.08 |
| This compound + M. anisopliae | LC50 + 2.4 x 10⁶ cfu/mL | 48.9 | 73.5 | 89.2 |
Source: Data adapted from studies on the combined efficacy of this compound and M. anisopliae.
Table 2: Co-toxicity Coefficient (CTC) and Synergy Factor (SF) for this compound and Metarhizium anisopliae Combination against Aphis gossypii
| Time Interval | LC50 (ppm) - this compound | LC50 (cfu/mL) - M. anisopliae | Observed LC50 (Mixture) | CTC | SF |
| 24h | 15.85 | 4.5 x 10⁷ | 7.98 | 198.62 | 1.99 |
| 48h | 8.91 | 2.1 x 10⁷ | 4.12 | 216.26 | 2.16 |
| 72h | 5.01 | 1.2 x 10⁷ | 2.25 | 222.67 | 2.23 |
Source: Data adapted from studies on the synergistic interaction of this compound and M. anisopliae.
While specific quantitative data on the synergistic effects of this compound and Beauveria bassiana on aphids is less documented in readily available literature, compatibility studies have shown that B. bassiana can be compatible with various insecticides. Sublethal doses of insecticides can stress the insect, making them more susceptible to fungal infection. For instance, studies on other insecticides have shown that sublethal exposure can lead to reduced immune function in insects, thereby enhancing the virulence of B. bassiana.[1]
Proposed Mechanism of Synergism
The enhanced efficacy of the this compound-EPF combination is likely due to a multi-pronged attack on the insect's physiology and immune system.
-
This compound-induced Stress and Weakening: this compound is a selective insecticide that targets the transient receptor potential vanilloid (TRPV) channels in the chordotonal organs of insects.[2][3] This disruption of the nervous system leads to an immediate cessation of feeding, causing starvation and weakening the insect.[3] This physiological stress can impair the insect's ability to mount an effective immune response against invading pathogens.
-
Impaired Immune Response: The stress induced by this compound may suppress the insect's innate immune system. Key immune signaling pathways such as the Toll and Imd pathways, which are crucial for recognizing and eliminating fungal pathogens, may be downregulated. This compromised immune state would allow the entomopathogenic fungus to proliferate more effectively within the insect's hemocoel.
-
Enhanced Fungal Pathogenesis: A weakened insect with a suppressed immune system provides an ideal environment for the entomopathogenic fungus to establish an infection. The fungus penetrates the insect's cuticle, and once in the hemocoel, it multiplies, producing toxins and depleting the host's nutrients, ultimately leading to death.[4][5][6]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions, the following diagrams illustrate the proposed synergistic mechanism, the fungal infection process, and a typical experimental workflow.
References
- 1. Time-concentration-mortality modeling of the synergistic interaction of Beauveria bassiana and imidacloprid against Nilaparvata lugens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Novel bioassay to assess antibiotic effects of fungal endophytes on aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worthe-it.co.za [worthe-it.co.za]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. sketchviz.com [sketchviz.com]
Pymetrozine Performance in Field Trials: A Comparative Meta-analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of field trial data on the performance of Pymetrozine, a selective insecticide targeting sap-sucking insects. By objectively comparing its efficacy with other alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and professionals involved in drug development and pest management.
Executive Summary
This compound, a pyridine azomethine insecticide, offers a unique mode of action by inhibiting the feeding behavior of target pests.[1][2] This selectivity makes it a valuable tool in Integrated Pest Management (IPM) programs, as it shows high efficacy against target pests like aphids and planthoppers while demonstrating relative safety to beneficial insects.[3][4][5] Field trial data consistently demonstrates this compound's effectiveness in controlling significant agricultural pests, often comparable to or exceeding that of other chemical classes, including neonicotinoids and organophosphates.
Comparative Efficacy of this compound
The following tables summarize the performance of this compound in comparison to other insecticides across various field trials.
Table 1: Efficacy Against Cotton Aphid (Aphis gossypii)
| Insecticide | Active Ingredient (AI) Rate | Pest Reduction (%) | Crop | Location(s) | Source(s) |
| This compound | 0.086 lbs ai/A | Significant reduction, comparable to Thiamethoxam and Carbofuran | Cotton | USA (MS, TX, AR, CA) | [1] |
| Thiamethoxam | 0.023-0.047 lbs ai/A | Numerically greater reduction than this compound in some trials | Cotton | USA (MS, TX, AR, CA) | [1] |
| Carbofuran | Not Specified | Comparable to this compound | Cotton | USA (MS, TX, AR) | [1] |
| Naled | Not Specified | Less effective than this compound and Thiamethoxam | Cotton | USA (CA) | [1] |
| This compound | 2.75 - 4.0 oz/A | 67-93% control | Cotton | USA (FL, TX) | [4] |
| Provado (Imidacloprid) | 3.75 oz/A | Similar efficacy to this compound | Cotton | USA (TX) | [4] |
| Bidrin (Dicrotophos) | 8.0 oz/A | Slightly higher efficacy than this compound | Cotton | Not Specified | [4] |
| This compound | Not Specified | 71.8% (initial), 91.9% (residual) | Cotton | Not Specified | [6] |
| Thiamethoxam | Not Specified | 76.8% (initial), 75.5% (residual) | Cotton | Not Specified | [6] |
| Acetamiprid | Not Specified | 76.8% (initial), 84.5% (residual) | Cotton | Not Specified | [6] |
| Imidacloprid | Not Specified | 74.8% (initial), 89.1% (residual) | Cotton | Not Specified | [6] |
| Malathion | Not Specified | 73.7% (initial), 80.4% (residual) | Cotton | Not Specified | [6] |
| Buprofezin | Not Specified | 44.8% (initial), 91.9% (residual) | Cotton | Not Specified | [6] |
Table 2: Efficacy Against Brown Planthopper (Nilaparvata lugens)
| Insecticide | Active Ingredient (AI) Rate | Pest Reduction (%) | Crop | Location(s) | Source(s) |
| This compound 50 WG | 150 g a.i./ha | Most effective dose | Rice | India | [3] |
| This compound 50 WG | 100-200 g a.i./ha | >90% reduction, superior to Imidacloprid and Thiamethoxam | Rice | Not Specified | [7] |
| Imidacloprid | 25 g a.i./ha | Less effective than this compound | Rice | Not Specified | [7] |
| Thiamethoxam | 25 g a.i./ha | Less effective than this compound | Rice | Not Specified | [7] |
| Buprofezin 25 SC | 125 g a.i./ha | Less effective than this compound | Rice | Not Specified | [7] |
| Buprofezin 25 SC | 250 g a.i./ha | More or less equal to this compound | Rice | Not Specified | [7] |
| This compound 25% SC | 24 g/667 m² | 73.69% (3 days), 64.92% (7 days) | Rice | Not Specified | [8] |
| This compound 25% SC | 30 g/667 m² | 78.55% (3 days), 70.19% (7 days) | Rice | Not Specified | [8] |
| Ethiprole | Not Specified | Less effective than this compound | Rice | Not Specified | [8] |
| Nitenpyram | Not Specified | Less effective than this compound | Rice | Not Specified | [8] |
| This compound 50% WG | 150 g a.i./ha | 76.88% (after 1st spray), 79.86% (after 2nd spray) | Rice | India | [9] |
| Sulfoxaflor 24% SC | 175 ml a.i./ha | 75.10% (after 1st spray), 74.49% (after 2nd spray) | Rice | India | [9] |
| This compound 50 WG | 350 g a.i./ha | Significantly superior reduction | Rice | India | [10] |
Experimental Protocols
The data presented in this guide are derived from field trials adhering to rigorous scientific standards. A generalized experimental protocol for evaluating the efficacy of insecticides against sap-sucking pests is outlined below.
General Field Trial Methodology
-
Experimental Design: Trials are typically conducted using a Randomized Complete Block Design (RCBD) with a minimum of four replications per treatment.[11][12]
-
Plot Size: Minimum plot sizes are generally 20 m², often consisting of four rows, with the central two rows used for data collection to minimize edge effects.[11]
-
Treatments:
-
One or more rates of the test insecticide (this compound).
-
A comparable standard insecticide registered for the target pest.
-
An untreated control.[11]
-
-
Application: Insecticides are applied using calibrated spray equipment, such as a backpack sprayer with a multi-nozzle boom, to ensure uniform coverage.[1][4] Application timing is critical and should coincide with the appropriate pest life stage and population threshold.[13]
-
Data Collection:
-
Pre-treatment counts of the target pest population are taken to establish a baseline.
-
Post-treatment counts are conducted at regular intervals (e.g., 3, 7, 14, and 21 days after application) to assess the initial and residual efficacy of the treatments.[1][4]
-
Pest counts are typically performed on a set number of plants per plot and leaves per plant.[11]
-
Yield data is often collected at the end of the trial to determine the impact of pest control on crop production.[3][7]
-
-
Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) and mean separation tests (e.g., Duncan's Multiple Range Test) to determine statistically significant differences between treatments.[9] The percentage reduction in the pest population is often calculated using Abbott's formula.[9]
Mode of Action and Signaling Pathway
This compound's unique mode of action distinguishes it from many other classes of insecticides. It acts as a feeding inhibitor, targeting the chordotonal organs, which are sensory organs involved in hearing, balance, and spatial orientation in insects.[2][14] this compound specifically modulates the Transient Receptor Potential Vanilloid (TRPV) channels within the nerve cells of these organs.[15][16] This disruption of nerve signals prevents the insect from inserting its stylet into the plant tissue, leading to a rapid cessation of feeding.[5][16] The insect ultimately dies from starvation.[4][5] This targeted action has a minimal impact on non-target beneficial insects, making it a favorable component of IPM programs.[5]
References
- 1. cotton.org [cotton.org]
- 2. peptechbio.com [peptechbio.com]
- 3. Bio-efficacy of this compound 50 WG Against Brown Planthopper, Nilaparvata lugens Stal., Safety to Natural Enemies and Residues in Rice Under Field Conditions of Semi-arid Region of India: this compound Bio-Efficacy Against Brown Planthopper in Rice | Journal of Cereal Research [epubs.icar.org.in]
- 4. cotton.org [cotton.org]
- 5. nbinno.com [nbinno.com]
- 6. arabjournalpp.org [arabjournalpp.org]
- 7. sarr.co.in [sarr.co.in]
- 8. semanticscholar.org [semanticscholar.org]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. researchjournal.co.in [researchjournal.co.in]
- 11. nda.gov.za [nda.gov.za]
- 12. researchgate.net [researchgate.net]
- 13. irac-online.org [irac-online.org]
- 14. eppo.int [eppo.int]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. This compound | C10H11N5O | CID 9576037 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pymetrozine: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Pymetrozine is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste in compliance with safety and environmental regulations.
The primary principle for the disposal of this compound, as with any laboratory chemical, is strict adherence to local, state, and federal environmental regulations.[1][2][3][4] Improper disposal can lead to environmental contamination and potential harm to human health. Therefore, it is imperative to treat all this compound waste as hazardous unless explicitly determined otherwise by a qualified professional or regulatory guidance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety glasses with side shields or chemical goggles, and a lab coat.[5] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic process from the point of generation to its final removal from the facility. The following steps outline the recommended procedure for laboratory settings.
Waste Identification and Segregation
Properly identify and segregate this compound waste at the point of generation. This includes:
-
Unused or Expired this compound: Pure chemical that is no longer needed.
-
Contaminated Materials: Items such as gloves, absorbent pads, and empty containers that have come into contact with this compound.
-
Experimental Waste: Solutions and mixtures from experimental procedures containing this compound.
This compound waste should be collected in separate, clearly labeled, and compatible waste containers.[6][7] Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
Waste Container Management
Select appropriate containers for this compound waste. These containers should be:
-
Compatible: Made of a material that will not react with this compound.
-
Leak-proof: With a secure, tight-fitting lid to prevent spills.[7]
-
Clearly Labeled: Marked with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic).[7]
Containers should only be filled to a maximum of 90% capacity to allow for expansion and prevent spills.
On-site Accumulation and Storage
In a laboratory setting, hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA).[7] This area should be:
-
At or near the point of waste generation.
-
Under the control of the operator of the process generating the waste.
-
Clearly marked as a hazardous waste accumulation area.
Ensure that the waste containers are kept closed at all times, except when adding waste. Regular inspections of the SAA should be conducted to check for leaks or spills.
Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of as hazardous waste, as they may retain chemical residues.[1][8] It is recommended to triple-rinse the container with a suitable solvent. The rinsate should be collected and treated as hazardous waste.[9] After rinsing, the container should be punctured or crushed to prevent reuse and disposed of according to institutional guidelines.[2]
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Contain the Spill: Use absorbent pads or other inert materials to prevent the spill from spreading.
-
Clean-up: For small spills, moisten the spilled material with water to minimize dust, then carefully sweep or wipe it up and place it in a labeled hazardous waste container.[1] The spill area should then be cleaned with a strong detergent and water.[1] All materials used for clean-up must be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Final Disposal
The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[2] Do not dispose of this compound down the drain or in the regular trash.[2][4] Your institution's EHS department will coordinate the pickup and disposal of the waste in accordance with all applicable regulations. High-temperature incineration (above 850°C) is a common and effective method for the destruction of insecticide waste.[6]
Summary of this compound Disposal Procedures
| Procedure | Key Action | Important Considerations |
| Waste Identification | Segregate this compound waste from other waste streams. | Includes unused chemical, contaminated materials, and experimental waste. |
| Container Management | Use compatible, leak-proof, and clearly labeled containers. | Label with "Hazardous Waste," "this compound," and associated hazards. |
| On-site Storage | Store in a designated Satellite Accumulation Area (SAA). | Keep containers closed and inspect the area regularly. |
| Empty Containers | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. | Puncture or crush containers to prevent reuse before disposal. |
| Spill Clean-up | Contain, clean with absorbent materials, and decontaminate the area. | All clean-up materials must be disposed of as hazardous waste. |
| Final Disposal | Arrange for pickup by a licensed hazardous waste disposal company. | Do not dispose of in sanitary sewers or regular trash. Incineration is a preferred method. |
No specific quantitative limits for the disposal of this compound were found in the reviewed literature. All disposal actions must comply with local, state, and federal regulations.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. Pesticides - managing spills and disposals [health.vic.gov.au]
- 3. Disposal of Pesticides [npic.orst.edu]
- 4. epa.gov [epa.gov]
- 5. This compound (Ref: CGA 215944) [sitem.herts.ac.uk]
- 6. innovationtoimpact.org [innovationtoimpact.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. P-Listed Chemical Waste | Institutional Risk & Safety | UT Dallas [risk-safety.utdallas.edu]
- 9. Pesticide Disposal - Here are some tips to help manage and dispose of pesticides safely [ipm.missouri.edu]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Pymetrozine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with chemical compounds such as Pymetrozine, a pyridine azomethine insecticide, adhering to strict safety protocols is non-negotiable. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound, to foster a culture of safety and precision in your laboratory.
Personal Protective Equipment (PPE) for this compound
The appropriate selection and use of Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. Below is a summary of recommended PPE. Always consult the specific Safety Data Sheet (SDS) for the this compound product you are using for the most accurate and detailed information.[1][2][3][4]
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety glasses with side-shields or chemical goggles | Should conform to EN166, NIOSH (US), or other appropriate government standards.[5] Creates a seal around the eyes to protect from splashes.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber) | Always wear unlined gloves. PVC or nitrile rubber gloves are often recommended.[6] Avoid cotton, leather, or canvas gloves. |
| Lab coat or chemical-resistant suit | A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance being handled.[5] For low-toxicity applications, woven cotton coveralls may suffice.[7] | |
| Rubber boots and head covering | Recommended to avoid skin contact. | |
| Respiratory Protection | Air-purifying respirator with appropriate cartridges | Use where risk assessment shows it is necessary.[5] Respirators should be tested and approved under appropriate government standards like NIOSH (US) or CEN (EU).[5] For dust, a P3 type respirator may be recommended.[8] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize risks. The following step-by-step operational plan outlines the procedures for safe handling from preparation to post-handling cleanup.
1. Pre-Operational Checks:
-
Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.[2]
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[5][8]
-
Inspect PPE: Check all personal protective equipment for any damage or defects before use.[4]
-
Prepare Spill Kit: Ensure a spill kit with appropriate absorbent materials is readily accessible.
2. Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing and Measuring: When weighing or measuring solid this compound, do so carefully to avoid creating dust.[5][8]
-
Solution Preparation: If preparing a solution, add the this compound to the solvent slowly to avoid splashing.
-
Avoid Contact: Avoid contact with skin and eyes.[3][5] Do not eat, drink, or smoke in the handling area.[8]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean Work Area: Clean the work area with a suitable detergent and water.[9]
-
Doff PPE: Remove PPE carefully to avoid contaminating yourself.
-
Store this compound: Store this compound in a cool, dry, well-ventilated, and secure area, away from direct sunlight and out of reach of children and pets.[1][3] Keep the container tightly sealed.[1][10]
Disposal Plan for this compound Waste
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Unused Product:
-
The best way to dispose of small amounts of excess this compound is to use it according to its intended purpose, if applicable.[11][12]
-
Do not dispose of this compound by pouring it down the sink, toilet, or into any sewer or street drain.[11][12]
-
For larger quantities or if the product cannot be used, it should be treated as hazardous waste and disposed of through a licensed disposal company.[5][13]
2. Contaminated Materials:
-
Contaminated materials such as gloves, lab coats, and absorbent materials from spills should be collected in a sealed, labeled container.[13]
-
Dispose of these materials as hazardous waste according to local, state, and federal regulations.[13]
3. Empty Containers:
-
Do not reuse empty this compound containers for any other purpose.[12][14]
-
Triple-Rinsing: For containers that held liquid this compound, triple-rinse them as follows:
-
After triple-rinsing, puncture the container to prevent reuse and dispose of it according to local regulations, which may include recycling if the program accepts pesticide containers.[11][15]
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Safety Data Sheet for this compound 50 WG Applicable in Agricultural Factories and Handling Guidelines [cnagrochem.com]
- 2. Safety Data Sheet for Custom this compound 50 WG Product Information and Guidelines [cnagrochem.com]
- 3. Safety Data and Handling Information for this compound 50 WG Formulation [cnagrochem.com]
- 4. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. Pesticide use and personal protective equipment [health.vic.gov.au]
- 7. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 8. simonisbv.nl [simonisbv.nl]
- 9. assets.syngenta.ca [assets.syngenta.ca]
- 10. agilent.com [agilent.com]
- 11. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 12. epa.gov [epa.gov]
- 13. cdn.chemservice.com [cdn.chemservice.com]
- 14. Disposal of Pesticides [npic.orst.edu]
- 15. Pesticide Disposal - Here are some tips to help manage and dispose of pesticides safely [ipm.missouri.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
